Ap4G
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H28N10O20P4 |
|---|---|
Peso molecular |
852.4 g/mol |
Nombre IUPAC |
[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(46-18)1-44-51(36,37)48-53(40,41)50-54(42,43)49-52(38,39)45-2-7-11(32)13(34)19(47-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10?,11+,12+,13?,18-,19-/m1/s1 |
Clave InChI |
SJXJAXXRDJWRCR-CEKQWZBASA-N |
Origen del producto |
United States |
Foundational & Exploratory
Ap4G: An Emerging Player in Cellular Signaling
An In-depth Technical Guide on P1,P4-Di(guanosine-5')tetraphosphate as a Potential Second Messenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
P1,P4-Di(guanosine-5')tetraphosphate (Ap4G) is a member of the dinucleoside polyphosphate family, a class of molecules gaining recognition as potential intracellular and extracellular signaling agents. While its structural analog, diadenosine tetraphosphate (B8577671) (Ap4A), has been more extensively studied, emerging evidence suggests that this compound also plays a significant role in cellular responses to stress and in the regulation of fundamental processes such as protein synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound, covering its synthesis, degradation, potential signaling pathways, and the experimental methodologies used to study this intriguing molecule.
Introduction to Dinucleoside Polyphosphates
Dinucleoside polyphosphates (Np n Ns) are a group of molecules consisting of two nucleosides linked by a chain of three to seven phosphate (B84403) groups. These molecules are found across all domains of life and their intracellular concentrations are observed to increase significantly in response to various cellular stressors, including oxidative stress and heat shock. This has led to the hypothesis that they function as "alarmones," signaling the presence of adverse conditions and triggering adaptive cellular responses.
This compound Metabolism: A Balancing Act of Synthesis and Degradation
The intracellular concentration of this compound is tightly regulated by the opposing activities of synthesizing and hydrolyzing enzymes.
Enzymatic Synthesis of this compound
The primary route for the synthesis of this compound is believed to be a side reaction of protein synthesis catalyzed by aminoacyl-tRNA synthetases (aaRSs) . These enzymes activate their cognate amino acids by forming an aminoacyl-AMP intermediate. In a secondary reaction, this activated intermediate can react with a nucleoside triphosphate, such as GTP, to form the corresponding dinucleoside polyphosphate.
The synthesis of this compound by an aaRS can be represented by the following two-step reaction:
-
Amino Acid Activation: Amino Acid + ATP ⇌ Aminoacyl-AMP + PPi
-
This compound Formation: Aminoacyl-AMP + GTP ⇌ this compound + Amino Acid + AMP
The efficiency of this compound synthesis is dependent on the specific aaRS, the intracellular concentrations of GTP and ATP, and the presence of the cognate amino acid.
Enzymatic Degradation of this compound
The hydrolysis of dinucleoside polyphosphates is primarily carried out by the Nudix (Nucleoside diphosphate (B83284) linked to moiety X) hydrolase superfamily of enzymes. These enzymes are responsible for clearing the cell of various potentially toxic nucleotide metabolites. While specific Nudix hydrolases with high specificity for this compound have not been extensively characterized, it is highly probable that one or more members of this large family are responsible for its degradation. Nudix hydrolases can cleave this compound either symmetrically to produce two molecules of GDP, or asymmetrically to yield GMP and GTP.
-
Symmetrical Hydrolysis: this compound → 2 GDP
-
Asymmetrical Hydrolysis: this compound → GMP + GTP
This compound Signaling: A Link to Translational Control
While dedicated cell surface receptors for this compound have not yet been identified, compelling evidence points to an intracellular role in the regulation of protein synthesis. Studies in the marine mollusk Aplysia have implicated this compound in the modulation of translation through its interaction with the eukaryotic initiation factor 4G (eIF4G) .
eIF4G is a large scaffolding protein that plays a crucial role in the initiation of cap-dependent translation. It facilitates the assembly of the eIF4F complex at the 5' cap of mRNAs, which then recruits the 40S ribosomal subunit. The interaction of this compound with eIF4G suggests a novel mechanism of translational control, where this compound may act as an allosteric regulator of eIF4G, influencing its conformation and its interaction with other initiation factors. This could provide a rapid mechanism for cells to modulate protein synthesis in response to stress signals that lead to increased this compound levels.
Proposed Signaling Pathway of this compound in Translational Regulation
The following diagram illustrates the proposed signaling pathway for this compound-mediated translational control.
Quantitative Data
Quantitative data on this compound is still limited in the scientific literature. The following table summarizes the types of quantitative data that are crucial for understanding the role of this compound as a second messenger. Further research is needed to populate this table with robust experimental values.
| Parameter | Organism/Cell Type | Condition | Value | Reference |
| Intracellular Concentration | ||||
| Basal this compound Level | Data not available | Normal | Data not available | |
| Stressed this compound Level | Data not available | e.g., Oxidative Stress | Data not available | |
| Enzyme Kinetics | ||||
| Km of aaRS for GTP (this compound synthesis) | Data not available | In vitro | Data not available | |
| kcat of aaRS for this compound synthesis | Data not available | In vitro | Data not available | |
| Km of Nudix hydrolase for this compound | Data not available | In vitro | Data not available | |
| kcat of Nudix hydrolase for this compound | Data not available | In vitro | Data not available | |
| Binding Affinity | ||||
| Kd of this compound for eIF4G | Aplysia | In vitro | Data not available |
Experimental Protocols
The study of this compound requires sensitive and specific analytical techniques. The following sections outline the general methodologies for the extraction and quantification of intracellular this compound.
Extraction of Dinucleoside Polyphosphates from Cells
This protocol provides a general framework for the extraction of small nucleotides from cultured cells or tissues. Optimization may be required for specific sample types.
Quantification of this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of low-abundance molecules like this compound in complex biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (General Guidance):
-
Column: Reversed-phase C18 column
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A gradient from low to high organic phase is typically used to elute the polar nucleotides.
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
Mass Spectrometric Detection (General Guidance):
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for phosphorylated molecules.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transition for this compound: The precursor ion will be the [M-H]- of this compound. Product ions will be fragments of this compound (e.g., GMP, GDP). Specific transitions need to be optimized.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for the specific instrument and analyte.
Quantification:
-
An external calibration curve is generated using a certified this compound standard.
-
A stable isotope-labeled internal standard is highly recommended for the most accurate quantification to correct for matrix effects and variations in extraction efficiency.
Potential Roles in Different Physiological Systems
While the primary evidence for this compound's function lies in translational control, its widespread presence and stress-induced synthesis suggest potential roles in various physiological systems.
-
Nervous System: Given its role in regulating protein synthesis in Aplysia neurons, this compound may be involved in synaptic plasticity, memory formation, and neuronal responses to stress.
-
Cardiovascular System: Dinucleoside polyphosphates, in general, have been shown to have vasoactive properties. The effects of this compound on cardiac contractility and vascular tone are areas for future investigation.
-
Immune System: As cellular stress is a hallmark of immune responses, this compound may play a role in modulating the activation and function of immune cells, such as lymphocytes.
Conclusion and Future Directions
P1,P4-Di(guanosine-5')tetraphosphate (this compound) is an emerging signaling molecule with a likely role in the cellular stress response, particularly in the regulation of protein synthesis. While our understanding of this compound is still in its early stages compared to its adenosine (B11128) counterpart, Ap4A, the available evidence points to a significant and previously underappreciated layer of cellular regulation.
Future research should focus on:
-
Identifying the specific enzymes responsible for the synthesis and degradation of this compound and characterizing their kinetics.
-
Elucidating the full signaling pathway downstream of this compound, including its direct binding partners and ultimate cellular targets.
-
Discovering and characterizing any potential cell surface receptors for this compound to understand its role in intercellular communication.
-
Developing and validating robust and standardized protocols for the routine quantification of this compound in various biological samples.
-
Investigating the role of this compound in various disease states, which could open up new avenues for therapeutic intervention.
The continued exploration of this compound and other dinucleoside polyphosphates promises to provide deeper insights into the intricate signaling networks that govern cellular function in health and disease.
An In-depth Technical Guide to the Discovery and Biosynthesis of P1-(adenosine-5')-P4-(guanosine-5')-tetraphosphate (Ap4G)
For Researchers, Scientists, and Drug Development Professionals
Abstract
P1-(adenosine-5')-P4-(guanosine-5')-tetraphosphate (Ap4G) is a member of the dinucleoside polyphosphate family, a class of molecules increasingly recognized for their roles in cellular signaling, particularly under conditions of stress. Comprised of an adenosine (B11128) and a guanosine (B1672433) moiety linked by a chain of four phosphate (B84403) groups, this compound is found across various eukaryotic organisms. Its biosynthesis is primarily attributed to the non-canonical activity of aminoacyl-tRNA synthetases and other ATP-utilizing enzymes. This technical guide provides a comprehensive overview of the discovery of this compound, its biosynthetic pathways, and the current understanding of its physiological significance. Detailed experimental protocols for the detection and quantification of this compound are presented, alongside a summary of available quantitative data. Furthermore, this document explores the emerging signaling roles of this compound and discusses its potential, though currently underexplored, relevance in the context of drug development.
Discovery and Structure
The existence of dinucleoside polyphosphates has been known for several decades, with diadenosine tetraphosphate (B8577671) (Ap4A) being the most extensively studied member.[1] The mixed dinucleotide, P1-(adenosine-5')-P4-(guanosine-5')-tetraphosphate, commonly abbreviated as this compound, was first identified in the 1980s in various eukaryotic organisms, including the slime mold Physarum polycephalum, the yeast Saccharomyces cerevisiae, and in rat liver.[2] These early studies utilized high-pressure liquid chromatography (HPLC) to separate and identify these novel compounds from cellular extracts.[2]
The structure of this compound consists of one molecule of adenosine and one molecule of guanosine linked at their 5'-hydroxyl groups by a chain of four phosphate residues (Figure 1).

Figure 1. Chemical structure of P1-(adenosine-5')-P4-(guanosine-5')-tetraphosphate (this compound). Image courtesy of Jena Bioscience GmbH.
The nomenclature and chemical formula are as follows:
-
Systematic Name: P1-(5'-Adenosyl) P4-(5'-guanosyl) tetraphosphate
-
Molecular Formula: C20H28N10O20P4[3]
-
Molecular Weight: 852.39 g/mol (free acid)[3]
Biosynthesis of this compound
The primary route for the biosynthesis of dinucleoside polyphosphates, including this compound, is a side reaction of the canonical aminoacylation process catalyzed by aminoacyl-tRNA synthetases (aaRSs).[4][5]
Aminoacyl-tRNA Synthetase-Mediated Synthesis
The synthesis of this compound by aaRSs is thought to occur in a two-step reaction. The first step is the activation of an amino acid with ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi). In a non-canonical second step, instead of transferring the aminoacyl group to a tRNA molecule, the aa-AMP intermediate reacts with a molecule of GTP. The γ-phosphate of GTP performs a nucleophilic attack on the α-phosphate of the enzyme-bound AMP, resulting in the formation of this compound and the release of the amino acid and pyrophosphate.
While many aaRSs can synthesize Ap4A, the specific synthetases that exhibit a preference for GTP as the attacking nucleotide to produce this compound are not yet fully characterized. The intracellular concentrations of ATP and GTP, which are significantly higher than other nucleoside triphosphates, favor the formation of adenosine- and guanosine-containing dinucleoside polyphosphates.
Other Enzymatic Synthesis Routes
Firefly luciferase has also been shown to catalyze the synthesis of dinucleoside polyphosphates, including this compound.[3] This enzyme can utilize ATP and other nucleoside triphosphates to generate a variety of dinucleoside polyphosphates, suggesting alternative or complementary pathways for this compound biosynthesis.
The overall proposed biosynthetic pathway is visualized in the following diagram:
Quantitative Data
The intracellular concentrations of this compound are generally low under normal physiological conditions but can increase significantly in response to cellular stress. Quantitative data for this compound is limited compared to Ap4A.
| Organism/Cell Type | Condition | This compound Concentration | Reference |
| Physarum polycephalum | Normal | 1.4 pmol/mg of protein | [2] |
| Saccharomyces cerevisiae | Normal | 3.6 pmol/mg of protein | [2] |
| Rat Liver | Normal | 3.3 pmol/mg of protein | [2] |
It is important to note that these values are from older studies, and more recent and comprehensive quantitative analyses using modern techniques like mass spectrometry are needed.
Experimental Protocols
Extraction of this compound from Cellular Samples
-
Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable method, such as sonication or by adding a lysis buffer (e.g., 0.6 M trichloroacetic acid).
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralization: Transfer the supernatant to a new tube and neutralize the acid by adding a suitable base, for example, by extraction with an equal volume of 0.5 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.
-
Sample Cleanup: The neutralized extract can be further purified using boronate affinity chromatography to enrich for molecules with cis-diols, such as ribonucleotides.[2]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A robust method for the separation and quantification of dinucleoside polyphosphates is anion-exchange HPLC.
-
Column: A strong anion-exchange column (e.g., Partisil-10 SAX).
-
Mobile Phase: A gradient of potassium phosphate buffer. For example, a linear gradient from 0.1 M KH2PO4, pH 3.5, to 0.8 M KH2PO4, pH 4.2, over 60 minutes.
-
Detection: UV absorbance at 259 nm.[3]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a known concentration of an this compound standard.
The following workflow illustrates the process of this compound quantification:
For enhanced sensitivity and specificity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. This allows for the accurate quantification of low-abundance molecules like this compound in complex biological matrices.
Signaling and Cellular Functions
The precise signaling roles of this compound are still under investigation, but emerging evidence suggests its involvement in cellular stress responses and gene expression regulation.
This compound as an "Alarmone"
Similar to Ap4A, the intracellular levels of this compound increase in response to various cellular stresses, such as oxidative stress and heat shock.[5] This has led to the hypothesis that this compound, as part of the broader family of dinucleoside polyphosphates, functions as an "alarmone" – an intracellular signaling molecule that alerts the cell to adverse conditions and helps orchestrate an appropriate response.
Role as an RNA Cap
A significant recent discovery is the role of dinucleoside polyphosphates, including this compound, as non-canonical initiating nucleotides (NCINs) in transcription.[6] In Escherichia coli, this compound can be incorporated at the 5' end of messenger RNA, forming an "this compound cap". This capping has been shown to enhance the stability of the mRNA.[5] The incorporation of this compound can also significantly boost the production of certain RNAs.[6] This suggests a role for this compound in regulating gene expression at the post-transcriptional level.
The proposed signaling pathway for this compound's role in RNA capping is depicted below:
Relevance to Drug Development
The direct involvement of this compound in drug development is currently not well-established. However, as our understanding of its roles in cellular stress responses and gene expression regulation grows, several potential avenues for therapeutic intervention may emerge:
-
Targeting this compound Biosynthesis: The enzymes responsible for this compound synthesis, such as specific aminoacyl-tRNA synthetases, could become targets for small molecule inhibitors. Modulating the levels of this compound might be beneficial in diseases characterized by chronic cellular stress.
-
This compound Analogs: Synthetic, non-hydrolyzable analogs of this compound could be developed as research tools to probe its signaling pathways and identify its protein targets. These analogs could also form the basis for developing therapeutic agents that either mimic or antagonize the effects of endogenous this compound.
-
Biomarker of Stress: Given its increased levels under stress, this compound could potentially serve as a biomarker for certain disease states or cellular responses to therapeutic agents.
Further research is required to validate these potential applications and to fully elucidate the therapeutic potential of targeting the this compound pathway.
Conclusion
P1-(adenosine-5')-P4-(guanosine-5')-tetraphosphate (this compound) is a fascinating and historically understudied member of the dinucleoside polyphosphate family. From its discovery in the 1980s to the recent elucidation of its role in RNA capping, our understanding of this compound's biosynthesis and function is continually evolving. While significant progress has been made, many questions remain, particularly regarding the specific enzymes involved in its synthesis, its detailed signaling pathways in eukaryotes, and its potential as a therapeutic target. The experimental protocols and data summarized in this guide provide a foundation for researchers to further investigate this intriguing molecule and its role in cellular physiology and disease. As new technologies for quantitative analysis and protein target identification become more accessible, the coming years are likely to see a significant expansion in our knowledge of this compound and its potential applications in medicine.
References
- 1. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of adenosine 5'-P1-tetraphospho-P4-5"'-adenosine and adenosine 5'-P1-tetraphospho-P4-5"'-guanosine in Physarum polycephalum and other eukaryotes. An isocratic high-pressure liquid-chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Dinucleoside Polyphosphates - Jena Bioscience [jenabioscience.com]
- 4. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 6. Dinucleoside Polyphosphates as RNA Building Blocks with Pairing Ability in Transcription Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nucleotide Alarmone Ap4G: A Technical Guide to its Intracellular Dynamics Under Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A) and its guanosine (B1672433) analogue, adenosine (B11128) tetraphospho-guanosine (Ap4G), are dinucleoside polyphosphates found across all kingdoms of life. Initially considered metabolic curiosities, they are now recognized as crucial "alarmones"—intracellular signaling molecules synthesized in response to a wide array of environmental and physiological stressors. Their accumulation triggers adaptive responses to conditions such as oxidative stress, heat shock, and DNA damage. Understanding the dynamics of this compound concentration is critical for elucidating cellular stress response mechanisms and identifying potential therapeutic targets for diseases associated with cellular stress, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the current knowledge on intracellular this compound concentrations under stress, detailed experimental protocols for its quantification, and a visualization of its role in cellular signaling pathways.
Quantitative Data: Intracellular Ap4A and this compound Concentrations Under Stress
The intracellular concentration of Ap4A and this compound is tightly regulated, with basal levels typically in the low micromolar to nanomolar range.[1] However, upon exposure to stress, their concentrations can increase dramatically. The tables below summarize quantitative data from various studies, highlighting the significant elevation of these dinucleoside polyphosphates in response to different stressors.
Table 1: Changes in Intracellular Ap4A Concentration Under Stress
| Organism/Cell Type | Stress Condition | Basal Concentration | Stressed Concentration / Fold Increase | Reference |
| Salmonella typhimurium | Severe Heat Shock (28°C to 50°C) | ~2-5 µM | 30 µM | [2] |
| Salmonella typhimurium | 10% Ethanol | <5 µM | >50 µM | [2] |
| Drosophila cells | Heat Shock (19°C to 37°C) | - | 2.2 to 3.3-fold increase | [2] |
| Human (HEK293T) cells | Heat Shock | 0.9 pmol/10⁶ cells | 2.3 pmol/10⁶ cells (2.5-fold increase) | [3] |
| Human (HEK293T) cells | H₂O₂ Oxidative Stress | 0.9 pmol/10⁶ cells | 2.3 pmol/10⁶ cells (2.5-fold increase) | [3] |
| Artemia larvae | Heat Shock (40°C) | ~3-4 pmol/10⁶ cells | 1.8-fold increase | [2] |
| Simian virus 40-transformed mouse 3T3 cells | Hyperthermic Treatment | - | Elevated ApnN levels (>90% Ap4A) | [2] |
Table 2: Changes in Intracellular this compound Concentration Under Stress
| Organism/Cell Type | Stress Condition | Fold Increase | Reference |
| Physarum polycephalum | 0.1 mM Dinitrophenol (Oxidative Stress) | 3 to 7-fold increase | [2] |
| Drosophila cells | 1 mM CdCl₂ | >100-fold increase (to 39 µM) | [2] |
| Synechococcus sp. | Heat Shock (50°C) | Increase noted (lower than Ap3A/Ap3G) | [2] |
Experimental Protocols for Measuring Intracellular this compound
Accurate quantification of this compound requires meticulous sample preparation to prevent its degradation and highly sensitive analytical techniques to detect its low physiological concentrations.[1] The two most common methods are High-Performance Liquid Chromatography (HPLC) and coupled enzymatic assays.
Protocol 1: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying this compound.[1][4]
1. Cell Culture and Stress Induction:
- Culture cells to the desired confluency (~80%) or density (e.g., 1-2 x 10⁶ cells/ml for suspension cells).[5]
- Induce stress using the desired agent (e.g., heat shock, H₂O₂, chemical exposure) for the specified duration.
2. Cell Lysis and Nucleotide Extraction:
- For Adherent Cells: Place the culture plate on ice, aspirate the media, and wash the monolayer gently with ice-cold PBS.[5] Add an appropriate volume of chilled lysis/extraction buffer (e.g., RIPA buffer or a solution of 40:40:20 acetonitrile/methanol/water) and scrape the cells.[5][6]
- For Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[5] Wash the pellet with ice-cold PBS and resuspend in chilled lysis/extraction buffer.[5]
- Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.[5][6]
- To shear DNA and further disrupt cells, sonicate the lysate on ice.[6]
- Centrifuge the lysate at high speed (e.g., 13,000-16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[5][6]
- Carefully transfer the supernatant, which contains the nucleotides, to a fresh tube.[6]
3. Sample Purification (Optional but Recommended):
- To selectively concentrate dinucleoside polyphosphates and remove interfering compounds, use boronate affinity chromatography.[1][7] This step purifies the sample prior to HPLC analysis, increasing sensitivity and accuracy.[7]
4. HPLC Analysis:
- Use a reversed-phase C18 column for separation.[1]
- Employ an ion-pair reversed-phase chromatography method. For example, use a gradient elution with Buffer A (e.g., 10 mM ammonium (B1175870) acetate, 2 mM tetrabutylammonium (B224687) phosphate, pH 5.0) and Buffer B (e.g., 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0).[8]
- Detect this compound using a photodiode array (PDA) detector at 254 nm or, for higher specificity, a mass spectrometer (MS).[8]
- Quantify the concentration by comparing the peak area to that of a known standard curve.[8]
Protocol 2: Quantification by Coupled Phosphodiesterase-Luciferase Assay
This enzymatic assay is highly sensitive and relies on the conversion of Ap4A (a proxy often measured alongside this compound) to ATP, which is then quantified using the firefly luciferin-luciferase reaction.[9]
1. Cell Lysis and Extraction:
- Follow the same cell lysis and extraction steps as described in the HPLC protocol (Protocol 1, Step 2). A common lysis buffer for this assay is 25 mM Tris/phosphate, 4 mM EGTA, 1% Triton X-100, with 2 mM DTT added just before use.[10]
2. Enzymatic Reaction:
- In a luminometer tube, combine the cell extract supernatant with a freshly prepared assay buffer (e.g., containing Trizma base, MgSO₄, EGTA, ATP, and DTT).[10]
- Add snake venom phosphodiesterase I to the mixture. This enzyme specifically hydrolyzes Ap4A to yield two molecules of ATP.
- Incubate to allow for the complete conversion of Ap4A to ATP.
3. Luminescence Detection:
- Place the tube in a luminometer.
- Inject a solution of D-luciferin.[10][11]
- The luciferase enzyme present in the assay mix will use the newly generated ATP to catalyze the oxidation of luciferin, producing light.[12]
- Measure the peak luminescence over a defined period (e.g., a 10-second window after a 5-second delay).[10]
- The amount of light produced is directly proportional to the amount of ATP, and therefore to the initial amount of Ap4A in the sample. Quantify by comparing the signal to a standard curve generated with known concentrations of Ap4A.
Signaling Pathways and Experimental Workflows
The accumulation of this compound is a tightly controlled process involving specific synthesis and degradation enzymes. Once produced, it acts as a second messenger, influencing downstream pathways to mitigate stress.
Caption: this compound signaling pathway under cellular stress.
Under conditions like genotoxic stress, enzymes such as DNA ligase III can mediate the synthesis of Ap4A and related nucleotides.[2] Conversely, hydrolases like ApaH (and its human homolog NUDT2) are responsible for their degradation.[2] Oxidative stress can inactivate these hydrolases, leading to a rapid accumulation of Ap4A/Ap4G, which then function as signals to modulate downstream pathways, including the DNA Damage Response (DDR).[2][13]
Caption: Experimental workflow for this compound quantification.
Conclusion
The dinucleoside polyphosphate this compound is a key intracellular alarmone whose concentration rapidly increases in response to a variety of cellular stresses. This accumulation serves as a critical signal, modulating protective pathways such as the DNA damage response to restore cellular homeostasis. The quantitative data clearly demonstrate a significant upregulation of this compound and the related Ap4A molecule under conditions of heat, chemical, and oxidative stress across diverse biological systems. Reliable quantification of these molecules using robust methods like HPLC-MS/MS and sensitive enzymatic assays is essential for advancing our understanding of their physiological roles. For researchers in basic science and drug development, monitoring the intracellular dynamics of this compound offers a valuable window into the cellular stress state and presents novel opportunities for therapeutic intervention in stress-related pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Changes in intracellular levels of Ap3A and Ap4A in cysts and larvae of Artemia do not correlate with changes in protein synthesis after heat-shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 6. ptglab.com [ptglab.com]
- 7. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
- 9. Determination of diadenosine tetraphosphate (Ap4A) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Luciferase Assay System Protocol [promega.sg]
- 13. Interfaces between cellular responses to DNA damage and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Nexus: A Technical Guide to the Regulation of Diadenosine Tetraphosphate (Ap4A) Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (B8577671) (Ap4A), a ubiquitously expressed dinucleoside polyphosphate, has emerged from a cellular curiosity to a significant signaling molecule implicated in a myriad of physiological and pathological processes, including stress responses, DNA damage repair, and cell proliferation. The intracellular concentration of Ap4A is meticulously controlled by a delicate balance between its synthesis and degradation, orchestrated by a specific set of enzymes. This technical guide provides an in-depth exploration of the enzymatic regulation of Ap4A levels, detailing the key enzymes involved, their kinetic properties, and the signaling pathways they modulate. Furthermore, it offers comprehensive experimental protocols for the quantification of Ap4A and the characterization of its regulatory enzymes, alongside visual representations of the core signaling cascades to facilitate a deeper understanding of this intricate regulatory network.
Introduction
Initially identified in the 1960s, diadenosine tetraphosphate (Ap4A) was long considered a mere byproduct of aminoacyl-tRNA synthetase activity. However, mounting evidence has solidified its role as a bona fide second messenger or "alarmone," with its intracellular levels dramatically increasing in response to various cellular stresses such as heat shock, oxidative stress, and genotoxic insults.[1][2][3] This dynamic regulation suggests a critical role for Ap4A in cellular homeostasis and stress adaptation. Understanding the enzymatic machinery that governs Ap4A concentrations is therefore paramount for elucidating its biological functions and for the development of novel therapeutic strategies targeting Ap4A-mediated pathways in diseases like cancer and neurological disorders.[4][5] This guide delves into the core aspects of Ap4A metabolism, providing a technical resource for researchers in the field.
Enzymatic Synthesis of Ap4A
The primary drivers of Ap4A synthesis are aminoacyl-tRNA synthetases (aaRSs), with other enzymes contributing to its production under specific cellular contexts.
Aminoacyl-tRNA Synthetases (aaRSs)
The canonical function of aaRSs is to catalyze the esterification of amino acids to their cognate tRNAs, a crucial step in protein synthesis.[6] However, in a non-canonical reaction, many aaRSs can synthesize Ap4A. This process typically involves the formation of an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate, which then reacts with a molecule of ATP to produce Ap4A and the free amino acid.[3][7]
Lysyl-tRNA synthetase (LysRS) is a particularly prominent enzyme in Ap4A synthesis.[8] The Ap4A synthetic activity of LysRS can be modulated by post-translational modifications. For instance, phosphorylation of LysRS on serine 207, triggered by signaling cascades like the MAPK pathway, enhances its Ap4A synthesis activity threefold while concurrently inhibiting its aminoacylation function.[8] This switch-like behavior underscores the regulated nature of Ap4A production in response to extracellular stimuli.
Some aaRSs, like the glycyl-tRNA synthetase (GlyRS), can synthesize Ap4A through a direct condensation of two ATP molecules, independent of the presence of its cognate amino acid.[4]
Other Ap4A-Synthesizing Enzymes
Beyond aaRSs, several other enzymes have been demonstrated to synthesize Ap4A, often as a side reaction of their primary catalytic activity. These include:
-
Ubiquitin-activating enzyme (UBA1) and related enzymes like NEDD8- and SUMO-activating enzymes can produce Ap4A from an adenylated enzyme intermediate.[1]
-
Firefly Luciferase
-
Acyl-coenzyme A synthetases
-
DNA and RNA ligases [3]
The diversity of enzymes capable of producing Ap4A suggests that its synthesis is a robust process, ensuring its availability under various physiological and stress conditions.
Enzymatic Degradation of Ap4A
The intracellular levels of Ap4A are kept in check by the action of specific hydrolases that cleave the phosphodiester backbone of the molecule. These enzymes can be broadly categorized into two groups based on their mode of cleavage: asymmetrical and symmetrical.
Asymmetrical Hydrolases
These enzymes cleave Ap4A into one molecule of ATP and one molecule of AMP.
-
NUDT2 (Nudix Hydrolase 2) , also known as APAH1, is a key enzyme in mammalian cells responsible for maintaining low basal levels of Ap4A.[9][10][11][12][13] Its critical role is highlighted by the observation that disruption of the NUDT2 gene leads to a 175-fold increase in intracellular Ap4A concentration.[8]
-
Fragile Histidine Triad (FHIT) protein is another member of the HIT (histidine triad) superfamily of nucleotide-binding proteins. While it can hydrolyze Ap4A, FHIT displays a significantly higher affinity and catalytic efficiency for diadenosine triphosphate (Ap3A).[7][14][15] Its role in Ap4A metabolism in vivo is likely less prominent than that of NUDT2.[16]
Symmetrical Hydrolases
These enzymes cleave Ap4A into two molecules of ADP.
-
ApaH is the major symmetrical Ap4A hydrolase in Gram-negative bacteria like Escherichia coli.[17] Deletion of the apaH gene in E. coli leads to a significant accumulation of Ap4A, demonstrating its central role in Ap4A homeostasis in these organisms.[13]
Quantitative Data on Ap4A Regulation
The following tables summarize key quantitative parameters related to the enzymes involved in Ap4A metabolism and the resulting intracellular concentrations of Ap4A.
Table 1: Kinetic Parameters of Ap4A Metabolizing Enzymes
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Notes |
| Lysyl-tRNA synthetase (LysRS) | Rat Liver Complex | ATP, Lysine, tRNALys | - | - | - | Ap4A synthesis is 3-fold more active with tRNA4Lys isoacceptor.[1] |
| NUDT2 (APAH1) | Pig | Ap4A | - | - | - | Asymmetrically hydrolyzes Ap4A to AMP and ATP.[16] |
| NUDT2 (APAH1) | Pig | Gp4G | 0.8 | - | - | Also hydrolyzes other dinucleoside polyphosphates.[16] |
| FHIT (GST-fusion) | Human | Ap3A | 1.3 | - | 2.0 x 106 | Preferred substrate. |
| FHIT (GST-fusion) | Human | Ap4A | 4.6 | - | 6.7 x 103 | Lower affinity and catalytic efficiency compared to Ap3A.[14] |
Table 2: Intracellular Concentrations of Ap4A
| Cell Type/Organism | Condition | Ap4A Concentration | Method |
| KBM-7 (Human Myelogenous Leukemia) | Basal | 0.21 ± 0.02 pmol/106 cells | Luciferase Assay |
| KBM-7 (NUDT2 knockout) | Basal | 36.9 ± 0.3 pmol/106 cells | Luciferase Assay |
| IgE-Ag-activated Mast Cells | Stimulated | >700 µM | Not specified |
| AA8 (Chinese Hamster Ovary) | Basal | 0.63 pmol/106 cells | Luciferase Assay |
| HEK293T (Human Embryonic Kidney) | Basal | 0.9 pmol/106 cells | LC-MS/MS |
| HEK293T | Heat Shock/H2O2 | 2.3 pmol/106 cells (2.5-fold increase) | LC-MS/MS |
| Saccharomyces cerevisiae (Yeast) | Basal | 0.05 pmol/15x106 cells | Not specified |
| Saccharomyces cerevisiae (Yeast) | Heat Shock/Cadmium | ~150 µM (~300-fold increase) | Not specified |
Signaling Pathways Involving Ap4A
Ap4A functions as a signaling molecule in several key cellular pathways, most notably in transcriptional regulation and the DNA damage response.
The LysRS-Ap4A-HINT1-MITF Pathway
This pathway is a well-characterized example of Ap4A-mediated transcriptional control.[2][18]
Caption: The LysRS-Ap4A-HINT1-MITF signaling pathway.
In quiescent cells, the Microphthalmia-associated Transcription Factor (MITF) is held in an inactive state through its association with the Histidine Triad Nucleotide-binding protein 1 (HINT1).[19] Upon cellular stimulation (e.g., by an allergen), the MAPK cascade is activated, leading to the phosphorylation of LysRS at Ser207.[8] This phosphorylation event causes LysRS to dissociate from the multi-tRNA synthetase complex (MSC) and translocate to the nucleus, where its catalytic activity shifts from tRNA aminoacylation to Ap4A synthesis.[20] The locally produced Ap4A binds to HINT1, causing the dissociation of the HINT1-MITF complex.[19] The liberated MITF is then free to activate the transcription of its target genes.[18] A similar mechanism has been described for the transcription factor USF2.[2]
Ap4A in the DNA Damage Response (DDR)
Ap4A levels are significantly elevated in response to DNA damage, suggesting its involvement in the DNA Damage Response (DDR).[7] The primary kinases orchestrating the DDR are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Caption: Role of Ap4A in the DNA Damage Response.
Upon DNA damage, such as double-strand breaks (DSBs) or stalled replication forks, the ATM and ATR kinases are activated, initiating a signaling cascade that leads to cell cycle arrest and the recruitment of DNA repair machinery.[21][22][23] Concurrently, DNA damage induces the synthesis of Ap4A, a process that can be mediated by enzymes like DNA ligase III.[24] The resulting increase in intracellular Ap4A levels has been shown to inhibit the initiation of DNA replication.[12] This serves as a crucial checkpoint, preventing the replication of damaged DNA and allowing time for repair, thereby contributing to the maintenance of genomic integrity.[12]
Experimental Protocols
Quantification of Ap4A by HPLC-MS/MS
This method offers high specificity and sensitivity for the accurate quantification of Ap4A in cellular extracts.
I. Sample Preparation (Cell Lysate)
-
Cell Harvesting: Rapidly harvest cultured cells by trypsinization or scraping, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Resuspend the cell pellet in 500 µL of ice-cold 80% methanol.
-
Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing on ice.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microfuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see below) for LC-MS/MS analysis.
II. HPLC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Column: Employ a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5-50% B (linear gradient)
-
15-17 min: 50-95% B (linear gradient)
-
17-20 min: 95% B
-
20-21 min: 95-5% B (linear gradient)
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion of Ap4A (m/z 835.0) to a specific daughter ion (e.g., m/z 346.0, corresponding to AMP).
-
Optimization: Optimize cone voltage and collision energy for the specific instrument to achieve maximum sensitivity.
-
-
Quantification: Generate a standard curve using known concentrations of a pure Ap4A standard. Calculate the concentration of Ap4A in the samples by interpolating their peak areas from the standard curve.
Luciferase-Based Assay for Ap4A Quantification
This coupled-enzyme assay provides a sensitive and high-throughput method for measuring Ap4A levels.
I. Principle
The assay involves two enzymatic reactions:
-
Ap4A Hydrolysis: NUDT2 hydrolase specifically cleaves Ap4A into ATP and AMP.
-
ATP Detection: The generated ATP is then quantified using the firefly luciferase/luciferin system, where the amount of light produced is directly proportional to the initial Ap4A concentration.
II. Reagents
-
Lysis Buffer: 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% (v/v) glycerol, and 1% (v/v) Triton X-100.
-
Reaction Buffer: 20 mM HEPES (pH 7.75), 150 mM NaCl, 10 mM MgCl2, 0.1 mg/mL BSA.
-
NUDT2 Enzyme: Purified recombinant NUDT2.
-
Luciferase Assay Reagent: Commercially available kit containing luciferase and D-luciferin.
III. Protocol
-
Sample Preparation: Prepare cell lysates as described in the HPLC-MS/MS protocol (Section 6.1, steps I.1-I.7) and reconstitute the dried extract in reaction buffer.
-
Ap4A Hydrolysis:
-
In a 96-well white, opaque plate, add 50 µL of the reconstituted cell extract.
-
Add 10 µL of purified NUDT2 enzyme (final concentration ~0.1 µg/mL).
-
Incubate at 37°C for 30 minutes to allow for the complete hydrolysis of Ap4A to ATP.
-
-
ATP Quantification:
-
Equilibrate the plate to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Standard Curve: Prepare a standard curve using known concentrations of Ap4A (0-100 nM) and subject them to the same enzymatic and detection steps.
-
Calculation: Determine the Ap4A concentration in the samples by comparing their luminescence readings to the standard curve.
Ap4A Hydrolase Activity Assay
This assay measures the rate of Ap4A degradation by hydrolases like NUDT2 or FHIT.
I. Principle
The activity of Ap4A hydrolases is determined by measuring the rate of production of their reaction products (ATP and AMP for asymmetrical hydrolases, or ADP for symmetrical hydrolases) over time. The products can be quantified using HPLC.
II. Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT.
-
Substrate: Ap4A solution (e.g., 1 mM in water).
-
Enzyme: Purified recombinant NUDT2 or FHIT protein.
-
Stop Solution: 0.1 M HCl.
III. Protocol
-
Reaction Setup:
-
In a microfuge tube, prepare a reaction mixture containing 40 µL of assay buffer and 5 µL of the Ap4A substrate solution (final concentration 100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding 5 µL of the purified enzyme solution (e.g., 10-100 ng).
-
-
Time-Course Incubation:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, and 30 minutes), withdraw a 10 µL aliquot of the reaction mixture and immediately add it to a tube containing 10 µL of the stop solution to quench the reaction.
-
-
Product Analysis by HPLC:
-
Analyze the quenched reaction aliquots by HPLC using an anion-exchange column to separate the substrate (Ap4A) and the products (ATP, AMP, ADP).
-
Monitor the absorbance at 259 nm.
-
-
Calculation of Enzyme Activity:
-
Quantify the amount of product formed at each time point by comparing the peak areas to a standard curve of the respective nucleotides.
-
Calculate the initial reaction velocity (nmol of product formed per minute) from the linear portion of the time course.
-
Express the specific activity as nmol/min/mg of enzyme.
-
Conclusion
The enzymatic regulation of Ap4A levels is a highly dynamic and intricate process that is central to the cellular stress response and the maintenance of genomic stability. The key players in this regulatory network, primarily LysRS for synthesis and NUDT2 for degradation in mammalian cells, act as critical nodes that integrate various signaling inputs to fine-tune the intracellular concentration of this important signaling molecule. The detailed understanding of these enzymatic mechanisms, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for researchers aiming to unravel the full spectrum of Ap4A's biological functions. Furthermore, the elucidation of these pathways opens up new avenues for the development of therapeutic interventions targeting Ap4A metabolism in a range of human diseases. The continued exploration of this fascinating molecule and its enzymatic regulators promises to yield further insights into the complex signaling networks that govern cellular life.
References
- 1. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver [pubmed.ncbi.nlm.nih.gov]
- 2. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorimetric detection of enzymatic activity associated with the human tumor suppressor Fhit protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 9. Selective monitoring of the enzymatic activity of the tumor suppressor Fhit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labbox.es [labbox.es]
- 12. sinobiological.com [sinobiological.com]
- 13. NUDT2 - Wikipedia [en.wikipedia.org]
- 14. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. cris.huji.ac.il [cris.huji.ac.il]
- 19. The function of lysyl-tRNA synthetase and Ap4A as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Intricate Dance of a Cellular Messenger: A Technical Guide to the Interaction of Diadenosine Tetraphosphate (Ap4G) with Cellular Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A), and its guanosine-containing analog Ap4G, are members of a class of signaling molecules known as dinucleoside polyphosphates. Once considered mere metabolic byproducts, these molecules are now recognized as critical "alarmones," intracellular and extracellular signals that mediate cellular responses to a variety of stressors, including oxidative stress, DNA damage, and immunological challenges. Their involvement in fundamental cellular processes such as cell proliferation, apoptosis, and immune regulation has positioned them as molecules of significant interest in the fields of cell biology and drug development. This technical guide provides an in-depth exploration of the known interactions between Ap4A/Ap4G and cellular proteins, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that define these interactions.
Quantitative Analysis of Ap4A/Ap4G-Protein Interactions
The functional consequences of Ap4A/Ap4G signaling are intrinsically linked to the affinity and specificity of their interactions with a diverse array of cellular proteins. The following tables summarize the currently available quantitative data for these interactions, providing a comparative overview for researchers.
| Target Protein/Receptor | Cell Type/System | Method | Parameter | Value | Reference |
| P2Y Receptors | |||||
| High-Affinity Site | Bovine Chromaffin Cells | Radioligand Binding ([³H]-Ap4A) | Kd | 8.0 ± 0.65 x 10⁻¹¹ M | [1][2] |
| Lower-Affinity Site | Bovine Chromaffin Cells | Radioligand Binding ([³H]-Ap4A) | Kd | 5.6 ± 0.53 x 10⁻⁹ M | [1][2] |
| High-Affinity Site | Rat Brain Synaptic Terminals | Radioligand Binding ([³H]-Ap4A) | Kd | 0.10 ± 0.014 nM | |
| Lower-Affinity Site | Rat Brain Synaptic Terminals | Radioligand Binding ([³H]-Ap4A) | Ki | 0.57 ± 0.09 µM | |
| P2Y Receptor | Adrenal Chromaffin Cells | Fura-2 Calcium Imaging | EC₅₀ (for [Ca²⁺]i increase) | 28.2 ± 6.6 µM | |
| Other Ap4A Binding Proteins | |||||
| Ap4A Binding Protein | Human HeLa Cells | Scatchard Analysis | Kd | 0.25 µM | |
| HINT1 | Human | Isothermal Titration Calorimetry | Binding | No detectable binding | [3] |
| HINT1 | Mast Cells | Biacore Analysis | Binding | Specific binding of Ap4A (not Ap3A or Ap5A) | [4] |
Note on the HINT1 Interaction: There is conflicting evidence regarding the direct, high-affinity binding of Ap4A to HINT1. While some studies using techniques like Biacore suggest a specific interaction that is crucial for signaling, other studies using isothermal titration calorimetry have reported no detectable binding.[3][5][6] This discrepancy may arise from differences in experimental conditions, protein constructs, or the presence of co-factors, and it remains an important area of ongoing research.
The Ap4A/Ap4G Interactome: A Proteomic Perspective
Quantitative proteomics has been instrumental in identifying a broad spectrum of cellular proteins that interact with Ap4A/Ap4G. These studies typically employ chemical proteomics with photoaffinity labeling probes to capture and identify binding partners.
| Identified Interacting Protein | Cellular Process | Fold Change (Stressed vs. Unstressed) |
| RNA Processing | ||
| Aminoacyl-tRNA synthetases | tRNA aminoacylation | Varies by specific synthetase |
| Splicing factors | mRNA splicing | Enriched in stressed conditions |
| Metabolism | ||
| Inosine Monophosphate Dehydrogenase (IMPDH) | Nucleotide metabolism | Interaction characterized |
| Enzymes of carboxylic acid metabolism | Central metabolism | Enriched in stressed conditions |
| Cellular Regulation & Response | ||
| Heat shock proteins (e.g., DnaK, GroEL) | Protein folding | Enriched in stressed conditions |
| HINT1 | Transcriptional regulation | Disputed direct binding |
| STING | Innate immune signaling | Interaction characterized |
Key Signaling Pathways Involving Ap4A/Ap4G
Ap4A/Ap4G are key players in at least two well-characterized signaling pathways with significant implications for immunity and cancer biology.
The LysRS-Ap4A-MITF Signaling Pathway in Mast Cells
In mast cells, immunological stimulation triggers a signaling cascade that leads to the production of Ap4A by Lysyl-tRNA synthetase (LysRS).[7] This newly synthesized Ap4A then acts as a second messenger to regulate the activity of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of mast cell function.[8][9]
Caption: The LysRS-Ap4A-MITF signaling cascade in mast cells.
Regulation of the cGAS-STING Innate Immune Pathway
Recent evidence has implicated LysRS and Ap4A as regulators of the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA.[10] LysRS can directly compete with cGAS for binding to RNA:DNA hybrids, and the Ap4A it produces can bind to STING, attenuating the downstream inflammatory response.[11]
Caption: Dual inhibitory regulation of the cGAS-STING pathway by LysRS and Ap4A.
Experimental Protocols for Studying Ap4A/Ap4G-Protein Interactions
The identification and characterization of Ap4A/Ap4G-protein interactions require a combination of sophisticated biochemical and proteomic techniques.
Affinity Purification of Ap4A/Ap4G Binding Proteins using Photoaffinity Labeling
This method is designed to identify the "interactome" of Ap4A/Ap4G in a cellular context.[12]
Caption: Workflow for identifying Ap4A/Ap4G interacting proteins.
Detailed Methodology:
-
Probe Synthesis: A non-hydrolyzable Ap4A/Ap4G analog is synthesized with a photo-reactive group (e.g., a diazirine) and an affinity tag (e.g., biotin (B1667282) or a derivative like desthiobiotin).
-
Cell Lysis: Cells of interest are lysed under non-denaturing conditions to preserve protein complexes. A common lysis buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors.
-
Incubation: The cell lysate is incubated with the photoaffinity probe (typically in the low micromolar range) in the dark to allow for binding to target proteins.
-
UV Cross-linking: The mixture is irradiated with UV light (e.g., 365 nm) to activate the photo-reactive group, leading to the formation of a covalent bond between the probe and interacting proteins.
-
Affinity Capture: The lysate is then incubated with an affinity matrix (e.g., streptavidin-agarose beads) to capture the probe-protein complexes.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: The captured proteins are eluted from the beads, often using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).
-
Proteomic Analysis: The eluted proteins are identified and quantified using mass spectrometry-based proteomics.
Co-Immunoprecipitation (Co-IP) to Validate Interactions
Co-IP is used to confirm interactions between Ap4A/Ap4G and a specific protein of interest in a cellular context.
Detailed Methodology:
-
Cell Lysis: Lyse cells expressing the protein of interest (the "bait") in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors).
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the bait protein. The antibody-protein complex is then captured on Protein A/G-coupled beads.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads.
-
Detection of Ap4A/Ap4G: The presence of Ap4A/Ap4G in the eluate can be detected and quantified using techniques such as HPLC or mass spectrometry.
Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Detailed Methodology:
-
Sample Preparation: The purified protein of interest and a solution of Ap4A/Ap4G are prepared in the same, extensively dialyzed buffer to minimize heats of dilution.
-
ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the Ap4A/Ap4G solution is loaded into the titration syringe.
-
Titration: A series of small injections of the Ap4A/Ap4G solution are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of Ap4A/Ap4G to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Conclusion and Future Directions
The study of Ap4A/Ap4G and their interactions with cellular proteins is a rapidly evolving field. From their initial discovery as enigmatic molecules, they have emerged as key signaling components in a variety of physiological and pathological processes. The quantitative data, while still being expanded, points to high-affinity interactions with specific protein targets. The elucidation of signaling pathways like the LysRS-Ap4A-MITF and the regulation of the cGAS-STING pathway have provided a solid framework for understanding their functional roles.
For researchers and drug development professionals, the Ap4A/Ap4G interactome represents a treasure trove of potential therapeutic targets. The development of small molecule modulators that can either mimic or inhibit the binding of Ap4A/Ap4G to their protein partners holds promise for the treatment of inflammatory diseases, cancer, and other conditions where these signaling pathways are dysregulated. Future research will undoubtedly focus on expanding the known Ap4A/Ap4G interactome, further refining the quantitative understanding of these interactions, and exploring the therapeutic potential of targeting this fascinating class of signaling molecules.
References
- 1. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine triad nucleotide-binding proteins HINT1 and HINT2 share similar substrate specificities and little affinity for the signaling dinucleotide Ap4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HINT1 histidine triad nucleotide binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. LysRS serves as a key signaling molecule in the immune response by regulating gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The function of lysyl-tRNA synthetase and Ap4A as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysyl-tRNA synthetase produces diadenosine tetraphosphate to curb STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Nuances: A Technical Guide to the Structural Differences Between Ap4G and Ap4A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diadenosine tetraphosphate (B8577671) (Ap4A) and diguanosine tetraphosphate (Ap4G) are endogenous dinucleoside polyphosphates that play crucial roles in cellular signaling and stress responses. While structurally similar, the substitution of adenine (B156593) in Ap4A with guanine (B1146940) in this compound introduces subtle yet significant differences in their three-dimensional conformation, influencing their interaction with metabolic enzymes and downstream signaling proteins. This technical guide provides an in-depth analysis of the core structural distinctions between this compound and Ap4A, supported by available quantitative data, detailed experimental methodologies, and visual representations of their chemical structures and associated signaling pathways. Understanding these differences is paramount for the targeted design of therapeutic agents that can modulate their distinct biological activities.
Core Structural Differences: A Comparative Analysis
Ap4A and this compound are both composed of two nucleosides linked by a chain of four phosphate (B84403) groups. The fundamental difference lies in the purine (B94841) base: Ap4A contains two adenine moieties, while this compound contains two guanine moieties. This seemingly minor alteration has profound implications for the molecule's overall structure and function.
Chemical Structure
The foundational difference between Ap4A and this compound is the identity of the nucleobase. Ap4A is chemically known as P¹,P⁴-Di(adenosin-5'-yl) tetraphosphate, and this compound is P¹,P⁴-Di(guanosin-5'-yl) tetraphosphate[1].
dot graph { layout=neato; node [shape=plaintext]; Ap4A [label="Ap4A (Diadenosine Tetraphosphate)"]; this compound [label="this compound (Diguanosine Tetraphosphate)"]; Ap4A_struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21706&t=l", label=""]; Ap4G_struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135398585&t=l", label=""]; Ap4A -- Ap4A_struct [style=invis]; this compound -- Ap4G_struct [style=invis]; } dot Caption: 2D structures of Ap4A and this compound.
Conformational States
Both Ap4A and this compound can adopt various conformations in solution, including folded (stacked) and extended (unstacked) forms. The equilibrium between these states is influenced by factors such as pH, temperature, and the presence of metal ions. While specific comparative data on the conformational preferences of this compound versus Ap4A is limited, the additional amino group in guanine (in this compound) compared to adenine (in Ap4A) can lead to different intramolecular hydrogen bonding patterns, potentially influencing the stability of stacked conformations.
Quantitative Structural and Physicochemical Data
| Property | Ap4A | This compound |
| Molecular Formula | C₂₀H₂₈N₁₀O₁₉P₄ | C₂₀H₂₈N₁₀O₂₁P₄ |
| Molecular Weight | 836.39 g/mol | 868.39 g/mol |
| Nucleobase | Adenine | Guanine |
Signaling Pathways and Biological Roles
Both Ap4A and this compound are recognized as signaling molecules, or "alarmones," with their intracellular concentrations increasing in response to cellular stress. However, they appear to interact with distinct downstream effectors.
Ap4A Signaling
Ap4A is a known ligand for purinergic receptors, particularly the P2Y and P2X families. Its signaling has been implicated in various physiological processes, including platelet aggregation, neurotransmission, and vasodilation.
This compound Signaling
Emerging evidence suggests that this compound may play a significant role in signaling pathways involving G-protein coupled receptors (GPCRs). It has been identified as a high-energy compound utilized during diapause in Artemia and is implicated in regulating cell and hair growth[2][3]. The activation of G-proteins by this compound could initiate a cascade of intracellular events, though the specific receptors and downstream effectors are still under investigation[4].
Experimental Protocols for Structural and Quantitative Analysis
A multi-faceted approach employing various analytical techniques is necessary to fully characterize and compare the structural and functional properties of this compound and Ap4A.
Synthesis and Purification of this compound
The chemical synthesis of this compound can be challenging. Enzymatic synthesis using GTP:GTP guanylyltransferase (Gp4G synthetase) from sources like Artemia salina embryos is a viable alternative[2].
Protocol: Enzymatic Synthesis of this compound
-
Enzyme Preparation: Isolate and purify Gp4G synthetase from Artemia salina yolk platelets as described in the literature[2].
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine-acetate buffer (pH 5.8), MgCl₂, [α-³²P]GTP as the substrate, and the purified Gp4G synthetase[2].
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-42°C)[2].
-
Monitoring: Monitor the synthesis of [³²P]Gp4G over time using a suitable partitioning method[2].
-
Purification: Purify the synthesized this compound using chromatographic techniques such as HPLC.
X-ray Crystallography for 3D Structure Determination
Single-crystal X-ray diffraction is the gold standard for obtaining high-resolution three-dimensional structural information, including precise bond lengths and angles.
Protocol: X-ray Crystallography of this compound
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step, requiring screening of various crystallization conditions (precipitants, pH, temperature).
-
Data Collection: Mount a single crystal and collect diffraction data using a synchrotron X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and build an electron density map. Refine the atomic model to fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution. 2D NMR experiments, such as NOESY and ROESY, can provide information about through-space interactions, which is crucial for determining the preferred conformation (stacked vs. unstacked).
Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O).
-
1D NMR: Acquire a 1D ¹H NMR spectrum to identify the proton resonances.
-
2D NMR: Perform 2D NMR experiments, including COSY (for through-bond correlations) and NOESY/ROESY (for through-space correlations), to assign all proton signals and identify spatial proximities.
-
Structural Modeling: Use the distance restraints obtained from NOESY/ROESY data to generate a 3D structural model of this compound in solution using computational modeling software.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification
HPLC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of Ap4A and this compound in biological samples.
Protocol: HPLC-MS/MS Quantification
-
Sample Extraction: Extract dinucleoside polyphosphates from biological samples (e.g., plasma, cell lysates) using solid-phase extraction (SPE) with weak anion-exchange cartridges[2].
-
Chromatographic Separation: Separate Ap4A and this compound using a C18 reverse-phase HPLC column with an appropriate gradient elution.
-
Mass Spectrometric Detection: Detect and quantify the analytes using an electrospray ionization (ESI) mass spectrometer operating in negative ion mode and multiple reaction monitoring (MRM).
Conclusion and Future Directions
The structural disparity between Ap4A and this compound, originating from the difference in their constituent nucleobases, leads to distinct biological activities. While our understanding of Ap4A's role in purinergic signaling is more established, the signaling pathways and molecular targets of this compound are an active area of research with promising implications, particularly in the context of G-protein coupled receptor signaling.
Future research should focus on obtaining high-resolution crystal structures of this compound to provide definitive quantitative data on its bond lengths and angles, allowing for a direct and precise comparison with Ap4A. Further elucidation of the specific GPCRs that interact with this compound and the downstream signaling cascades they activate will be crucial for understanding its physiological and pathophysiological roles. This knowledge will pave the way for the development of novel therapeutic strategies targeting the distinct signaling axes of these important dinucleoside polyphosphates.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mutagen-nucleic acid intercalative binding: structure of a 9-aminoacridine: 5-iodocytidylyl(3'-5')guanosine crystalline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of Adenosine Tetraphospho-Guanosine (Ap4G) In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine (B11128) tetraphospho-guanosine (Ap4G) is a member of the dinucleoside polyphosphate family, a class of signaling molecules found across various biological systems. While research has historically focused on its adenosine counterpart, diadenosine tetraphosphate (B8577671) (Ap4A), emerging evidence suggests that this compound possesses distinct physiological relevance, particularly in the context of cellular stress responses and purinergic signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's role in vivo, with a focus on its metabolic pathways, signaling mechanisms, and potential as a therapeutic target. Quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided to facilitate further research in this promising area.
Introduction: The Emergence of Dinucleoside Polyphosphates as Signaling Molecules
Dinucleoside polyphosphates are molecules consisting of two nucleosides linked by a chain of three or more phosphate (B84403) groups. Initially considered byproducts of cellular metabolism, they are now recognized as active signaling molecules, or "alarmones," that are synthesized in response to various physiological and pathological stimuli, most notably oxidative stress. Their roles as extracellular messengers in the nervous, ocular, and cardiovascular systems are of particular interest.[1]
Metabolism of this compound: Synthesis and Degradation
The enzymatic machinery responsible for the synthesis and degradation of this compound in vivo is crucial to understanding its physiological roles.
Enzymatic Synthesis
The primary route for the synthesis of dinucleoside polyphosphates, including this compound, is catalyzed by aminoacyl-tRNA synthetases (aaRSs) . These enzymes, central to protein synthesis, can catalyze a side reaction where an aminoacyl-adenylate intermediate reacts with a nucleoside triphosphate, such as GTP, to form the corresponding dinucleoside polyphosphate.
Experimental Protocol: In Vitro Synthesis of this compound using Aminoacyl-tRNA Synthetase
Objective: To demonstrate the synthesis of this compound from ATP and GTP by an aminoacyl-tRNA synthetase.
Materials:
-
Purified aminoacyl-tRNA synthetase (e.g., Lysyl-tRNA synthetase)
-
ATP (Adenosine Triphosphate)
-
GTP (Guanosine Triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
HPLC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and GTP at desired concentrations.
-
Initiate the reaction by adding the purified aminoacyl-tRNA synthetase.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme.
-
Analyze the supernatant for the presence and quantity of this compound using a validated HPLC-MS/MS method.
Enzymatic Degradation
The hydrolysis of dinucleoside polyphosphates is carried out by specific dinucleoside polyphosphate hydrolases (nudix hydrolases) . These enzymes cleave the phosphodiester bonds, regulating the intracellular and extracellular concentrations of these signaling molecules. The specific hydrolases responsible for this compound degradation in mammalian tissues are an active area of research.
Quantitative Data on Dinucleoside Polyphosphate Concentrations
While specific quantitative data for this compound in mammalian tissues are limited, studies on the broader class of dinucleoside polyphosphates provide valuable context for their physiological concentrations.
| Dinucleoside Polyphosphate | Sample Type | Concentration (µM) | Reference |
| Ap4A | Human Plasma | 0.72 ± 0.72 | [2] |
| Ap5A | Human Plasma | 0.33 ± 0.24 | [2] |
| Ap6A | Human Plasma | 0.18 ± 0.18 | [2] |
| Ap(n)A and Ap(n)G | Supernatant from aggregated platelets | 0.5 - 3 | |
| Ap4A and this compound | Physarum polycephalum (under oxidative stress) | 3- to 7-fold increase |
Physiological Relevance of this compound: A Focus on In Vivo Functions
The physiological effects of this compound are primarily mediated through its interaction with the purinergic signaling system, a ubiquitous network involved in a vast array of cellular processes.
Role in the Cardiovascular System
Studies have demonstrated that guanosine-containing dinucleoside polyphosphates, including this compound, exert effects on the cardiovascular system.
-
Vasoconstriction: this compound, along with Ap5G and Ap6G, has been shown to induce vasoconstriction in the isolated perfused rat kidney. This effect is mediated through the activation of P2X receptors . The presence of at least one adenosine moiety in the molecule appears to be critical for this activity, as diguanosine polyphosphates (Gp(n)G) show significantly weaker effects.
Role in the Nervous System
While direct evidence for this compound's role in the mammalian nervous system is still emerging, the established functions of other dinucleoside polyphosphates provide a strong basis for its potential involvement.
-
Neurotransmitter Release: Dinucleoside polyphosphates are co-released with other neurotransmitters from secretory vesicles upon stimulation.[3] They can then act on presynaptic purinergic receptors to modulate further neurotransmitter release.
-
Neuronal Signaling: Specific, non-ATP-related receptors for dinucleoside polyphosphates have been identified in the brain, suggesting unique signaling roles.[3] Activation of these receptors can lead to calcium influx and the activation of downstream signaling cascades, such as the MAPK pathway.[3]
Role in the Stress Response
The characterization of dinucleoside polyphosphates as "alarmones" points to their crucial role in the cellular response to stress.
-
Oxidative Stress: In the slime mold Physarum polycephalum, levels of both Ap4A and this compound transiently increase three- to sevenfold in response to oxidative stress induced by dinitrophenol. This suggests that this compound, like Ap4A, functions as a signaling molecule to alert the cell to stressful conditions.
Signaling Pathways of this compound
The primary signaling pathway for this compound and other dinucleoside polyphosphates involves the activation of purinergic P2 receptors .
P2X Receptor Activation
P2X receptors are ligand-gated ion channels. The binding of an agonist, such as this compound, leads to the opening of the channel and a rapid influx of cations, primarily Ca2+ and Na+. This influx of ions leads to depolarization of the cell membrane and the initiation of downstream cellular responses.
Potential for Specific Ap(n)G Receptors
While P2X receptors are established targets, there is evidence suggesting the existence of specific receptors for dinucleoside polyphosphates that are distinct from conventional P2 receptors.[3] The identification and characterization of these putative receptors for Ap(n)G compounds is a critical area for future research.
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
Objective: To determine if this compound elicits an increase in intracellular calcium concentration via P2X receptor activation in a specific cell type.
Materials:
-
Cultured cells of interest (e.g., vascular smooth muscle cells, neurons)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
This compound
-
P2X receptor antagonist (e.g., suramin)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Load the cultured cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cells and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
In a separate experiment, pre-incubate the cells with a P2X receptor antagonist before the addition of this compound to determine if the calcium response is blocked.
Experimental Methodologies for this compound Analysis
The accurate quantification of this compound in biological samples is essential for elucidating its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Experimental Workflow: Quantification of this compound in Biological Samples
Future Directions and Therapeutic Potential
The study of this compound is a rapidly evolving field with significant potential for drug development. Key areas for future research include:
-
Identification of specific this compound receptors: This will be crucial for developing targeted therapies.
-
Elucidation of downstream signaling pathways: A detailed understanding of the signaling cascades activated by this compound will reveal novel therapeutic targets.
-
Quantification of this compound in disease states: Measuring this compound levels in various pathological conditions could establish it as a valuable biomarker.
Given its role in vasoconstriction and neuronal signaling, targeting the this compound pathway could offer novel therapeutic strategies for cardiovascular diseases, neurological disorders, and conditions associated with cellular stress.
Conclusion
Adenosine tetraphospho-guanosine is an important, yet understudied, member of the dinucleoside polyphosphate family of signaling molecules. Evidence from non-mammalian and, more recently, mammalian systems points to its role as an "alarmone" in stress responses and as a modulator of cardiovascular and neuronal function through the purinergic signaling system. While much remains to be elucidated, the available data strongly suggest that this compound is a physiologically relevant molecule with the potential to be a valuable biomarker and a novel therapeutic target. Further research into its specific receptors and downstream signaling pathways is warranted to fully unlock its potential in drug development.
References
- 1. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of adenosine and guanosine in the affinity of dinucleoside polyphosphates to P2X-receptors in the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The effects of diadenosine polyphosphates on the cardiovascular system. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Diadenosine Tetraphosphate (Ap4G) in Purinergic Signaling Networks
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Diadenosine Tetraphosphate (B8577671) (Ap4G), a key signaling molecule in the intricate network of purinergic signaling. We will delve into its core functions, metabolic pathways, and interactions with purinergic receptors, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Introduction to this compound and Purinergic Signaling
Purinergic signaling encompasses a complex system of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as ATP and adenosine.[1][2] This signaling modality is integral to a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.[2][3] Within this network, dinucleoside polyphosphates, such as this compound (Adenosine 5'-P1-tetraphospho-P4-5'''-guanosine), have emerged as significant signaling molecules.
This compound is a structurally unique dinucleotide, and its intracellular concentrations can be influenced by the expression of metabolic enzymes. For instance, in Saccharomyces cerevisiae, alterations in the expression of Ap4A phosphorylase I, an enzyme that catabolizes the related diadenosine tetraphosphate (Ap4A), have been shown to paradoxically increase intracellular levels of not only Ap4A but also this compound.[4] This highlights the complex regulatory mechanisms governing the intracellular pool of these signaling molecules.
Synthesis and Metabolism of this compound
The synthesis and degradation of this compound are tightly regulated by specific enzymes, ensuring precise control over its signaling functions. While the complete enzymatic machinery for this compound synthesis in mammals is still under investigation, it is understood to be part of the broader dinucleoside polyphosphate metabolic pathway.
Key Metabolic Enzymes:
-
Synthesis: The synthesis of dinucleoside polyphosphates is often catalyzed by aminoacyl-tRNA synthetases in a side reaction.
-
Degradation: Catabolism of dinucleoside polyphosphates is carried out by various hydrolases and phosphorylases. For example, Ap4A phosphorylase I in yeast is a key catabolic enzyme for Ap4A and influences this compound levels.[4] The development of chromogenic substrate analogs, such as 5-bromo-4-chloro-3-indolyl tetraphospho-5'-adenosine (BCIp4A), has facilitated the study of these catabolic enzymes.[5]
Diagram of this compound Metabolism:
Caption: Overview of this compound synthesis and degradation pathways.
Interaction with Purinergic Receptors and Downstream Signaling
This compound exerts its physiological effects by interacting with specific purinergic receptors, primarily the P2X and P2Y receptor families.[6] These interactions trigger downstream signaling cascades that modulate cellular function.
-
P2X Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to membrane depolarization and subsequent cellular responses.
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon ligand binding, activate intracellular signaling pathways involving second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[6]
The interaction of dinucleoside polyphosphates with these receptors can have varied effects. For instance, diadenosine tetraphosphate (Ap4A) has been shown to reduce the expression of P2X2, P2X7, P2Y1, and P2Y2 receptors in neuroblastoma cells, potentially through the activation of P2Y2 receptors.[7] This suggests a complex regulatory role for these molecules in modulating purinergic receptor sensitivity.
Quantitative Data on Receptor Interactions:
| Ligand | Receptor Subtype | Cell Type | Effect | EC50/IC50 | Reference |
| ATP | P2X (general) | Rat Alveolar Macrophages | Inward current | 18 µM | [8] |
| Ap4A | P2X2, P2X7, P2Y1, P2Y2 | Neuro-2a cells | Reduced receptor expression | 100 µM (treatment) | [7] |
Diagram of this compound Signaling Pathway:
Caption: this compound-mediated signaling through P2Y and P2X receptors.
Physiological and Pathophysiological Roles
This compound and related dinucleoside polyphosphates are implicated in a variety of physiological and pathophysiological processes, particularly in the cardiovascular and nervous systems.[9][10]
-
Cardiovascular System: Purinergic signaling plays a crucial role in cardiovascular homeostasis.[10][11] ATP released from sympathetic nerves contributes to vasoconstriction, while ATP from endothelial cells can lead to vasodilation.[10] Dinucleoside polyphosphates are also involved in processes like angiogenesis and vessel remodeling.[10]
-
Nervous System: In the nervous system, purinergic signaling is involved in neurotransmission and neuromodulation.[3] Dysregulation of this system has been linked to conditions such as migraine headaches.[3] The bidirectional communication between the cardiovascular and nervous systems, often referred to as the brain-heart axis, is influenced by purinergic signaling.[12]
-
Inflammation and Immunity: Extracellular nucleotides and their receptors are key players in modulating immune responses.[13] They can influence the function of immune cells like macrophages and T cells in the context of diseases such as atherosclerosis.[13]
Experimental Protocols
Studying the role of this compound in purinergic signaling requires a range of specialized experimental techniques.
5.1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the concentration of this compound in biological samples.
Methodology:
-
Sample Preparation: Tissues or cells are homogenized in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins. The supernatant is then neutralized.
-
Chromatographic Separation: The neutralized extract is injected onto a reverse-phase HPLC column (e.g., C18).
-
Elution: A gradient of a mobile phase, typically consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol), is used to separate the nucleotides.
-
Detection: this compound is detected by its UV absorbance, typically at 254 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.
5.2. Measurement of Intracellular Calcium Mobilization
Objective: To assess the activation of P2Y receptors by this compound.
Methodology:
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence of the loaded cells is measured using a fluorescence microscope or a plate reader.
-
Stimulation: this compound is added to the cells, and the change in fluorescence is recorded over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating P2Y receptor activation.
Diagram of Experimental Workflow for Calcium Imaging:
Caption: Workflow for measuring intracellular calcium mobilization.
Conclusion and Future Directions
This compound is a vital component of the purinergic signaling network, with diverse roles in physiology and disease. Its intricate metabolism and interactions with P2 receptors present numerous opportunities for therapeutic intervention. Future research should focus on elucidating the specific enzymes responsible for this compound synthesis in mammals, characterizing its interactions with the full spectrum of purinergic receptor subtypes, and exploring its therapeutic potential in cardiovascular, neurological, and inflammatory disorders. The development of selective agonists and antagonists for this compound-mediated signaling will be crucial for advancing our understanding and translating these findings into novel clinical applications.
References
- 1. Purinergic Signalling in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Purinergic Signalling: Therapeutic Developments [frontiersin.org]
- 4. A paradoxical increase of a metabolite upon increased expression of its catabolic enzyme: the case of diadenosine tetraphosphate (Ap4A) and Ap4A phosphorylase I in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and use of a chromogenic substrate analog for Ap4A catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. P2X4, P2Y1 and P2Y2 receptors on rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studying the pathophysiologic connection between cardiovascular and nervous systems using stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purinergic Signaling in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apelin and its receptor APJ in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The brain-heart axis: effects of cardiovascular disease on the CNS and opportunities for central neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purinergic Signaling in Controlling Macrophage and T Cell Functions During Atherosclerosis Development - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Journey of Ap4A Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine tetraphosphate (B8577671) (Ap4A) is a multifaceted signaling molecule, recognized as a ubiquitous "alarmone" that orchestrates cellular responses to stress across all domains of life. Initially considered a mere metabolic byproduct, Ap4A is now understood to be a critical regulator of diverse physiological and pathological processes, including cell proliferation, DNA repair, and metabolic adaptation.[1] Its synthesis is tightly linked to the fundamental process of protein synthesis, while its degradation and downstream signaling pathways exhibit fascinating evolutionary divergence. This technical guide provides an in-depth exploration of the evolution of Ap4A signaling, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
The Core Machinery: Ap4A Metabolism Across Species
The cellular concentration of Ap4A is maintained by a dynamic equilibrium between its synthesis and degradation. While the primary synthesis route is highly conserved, the enzymes responsible for its breakdown and the resulting products differ significantly between prokaryotes and eukaryotes, reflecting a key evolutionary branching point.
Synthesis: A Conserved Link to Translation
Across bacteria, archaea, and eukaryotes, Ap4A is primarily synthesized as a non-canonical product of aminoacyl-tRNA synthetases (aaRSs).[2][3] This class of enzymes is essential for charging tRNAs with their cognate amino acids for protein synthesis. The synthesis of Ap4A occurs in a two-step reaction:
-
Amino Acid Activation: The aaRS activates an amino acid using ATP, forming a high-energy aminoacyl-adenylate (aa-AMP) intermediate and releasing pyrophosphate (PPi).
-
Nucleophilic Attack by ATP: In the absence of its cognate tRNA, the enzyme-bound aa-AMP intermediate can be attacked by a second molecule of ATP. This results in the formation of Ap4A and the release of the amino acid.[3][4]
Certain aaRSs, such as Lysyl-tRNA synthetase (LysRS), exhibit higher Ap4A synthesis activity.[2] Other adenylate-forming enzymes, including DNA ligases and ubiquitin-activating enzymes, can also produce Ap4A, particularly under conditions of cellular stress.[5][6] This multiplicity of sources ensures a rapid accumulation of Ap4A in response to diverse challenges.[5]
Caption: Conserved Ap4A synthesis pathway via aminoacyl-tRNA synthetases.
Degradation: An Evolutionary Divergence
The pathways for Ap4A hydrolysis represent a significant divergence between prokaryotes and eukaryotes. This difference dictates the nature of the resulting signaling molecules (ADP vs. ATP/AMP) and has profound implications for downstream effects.
-
Prokaryotic Symmetrical Cleavage: In many bacteria, particularly β- and γ-proteobacteria like E. coli, the primary Ap4A hydrolase is ApaH.[5][7] This enzyme performs a symmetrical cleavage, hydrolyzing Ap4A into two molecules of ADP.[7] In Gram-positive bacteria that lack ApaH, the YqeK protein family performs a similar symmetrical hydrolysis.[7]
-
Eukaryotic Asymmetrical Cleavage: In eukaryotes, from yeast to humans, Ap4A is degraded by members of the Nudix (Nucleoside diphosphate (B83284) linked moiety X) hydrolase family, most notably NUDT2 in humans.[1][2] These enzymes catalyze an asymmetrical cleavage, yielding one molecule of ATP and one of AMP.[1] This regenerates cellular energy in the form of ATP and produces AMP, a key regulator of energy homeostasis through pathways like AMPK activation.[6]
Caption: Evolutionary divergence in Ap4A degradation pathways.
Ap4A Signaling Across the Tree of Life
As a stress alarmone, Ap4A levels increase dramatically in response to stimuli like oxidative stress, heat shock, DNA damage, and nutrient deprivation across all species studied.[2] However, the downstream pathways that interpret this signal have evolved in complexity and function.
Prokaryotic Signaling: Defense and Stability
In bacteria, Ap4A signaling is primarily geared towards immediate defense and survival.
-
mRNA Capping: Under oxidative stress, E. coli utilizes Ap4A and other dinucleoside polyphosphates as non-canonical 5' caps (B75204) on a subset of mRNAs.[5][8][9] This Ap4A cap appears to protect these transcripts from degradation, enhancing their stability and ensuring the continued synthesis of crucial proteins during stress.[8]
-
Chaperone Interaction: Ap4A has been shown to bind to several key bacterial stress proteins and chaperones, including DnaK and GroEL.[5] This interaction is thought to modulate chaperone activity, potentially influencing protein folding and preventing aggregation under stressful conditions.[5]
-
Regulation of Biofilm Formation: In Pseudomonas fluorescens, Ap4A metabolism has been linked to the regulation of biofilm formation through the modulation of c-di-GMP levels, a key bacterial second messenger.
Eukaryotic Signaling: Regulating Transcription and Metabolism
In eukaryotes, Ap4A signaling has evolved to interface with more complex regulatory networks governing gene expression, cell fate, and metabolism.
-
The LysRS-HINT1-MITF Pathway: A pivotal signaling axis in mammalian cells involves the phosphorylation of LysRS, which enhances its Ap4A synthesis activity.[5][8] The resulting Ap4A binds to the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which in its basal state sequesters and represses the Microphthalmia-associated Transcription Factor (MITF).[7] Ap4A binding causes the dissociation of this inhibitory complex, liberating MITF to translocate to the nucleus and activate the transcription of target genes involved in processes like DNA repair, cell proliferation, and invasion.[5][7] This pathway is particularly relevant in mast cell activation and has been implicated in cancer progression.[2]
-
Purinergic Receptor Interaction: Extracellular Ap4A can act as a ligand for purinergic P2 receptors (both P2X and P2Y families) on the cell surface.[1][10] This interaction can trigger a variety of downstream effects, including modulation of ion channel activity, changes in intracellular calcium levels, and activation of signaling cascades like the PI3K/AKT pathway, which influences glucose metabolism, cell growth, and survival.[1][6]
-
Metabolic Regulation: Through its degradation to ATP and AMP, and its influence on pathways like PI3K/AKT and AMPK, Ap4A is a key player in metabolic adaptation.[1][6] It helps cancer cells, for instance, to manage high energy demands and adapt to nutrient-poor environments.[1]
Caption: The LysRS-HINT1-MITF signaling pathway in mammalian cells.
Quantitative Data: Ap4A Levels Across Species
The intracellular concentration of Ap4A varies significantly between species and in response to cellular stress. The following tables summarize reported values from the literature, providing a quantitative basis for cross-species comparison.
| Organism | Condition | Ap4A Concentration (µM) | Fold Increase (vs. Basal) | Reference(s) |
| Escherichia coli | Basal (Exponential Growth) | 0.2 - 1.0 | - | [2] |
| Kanamycin Treatment | ~20 | 20x | [5][7] | |
| apaH Deletion | Up to 100 | 100x | [5][7] | |
| Salmonella typhimurium | Basal (Exponential Growth) | ~5.0 | - | [2] |
| Mild Heat Shock (28→42°C) | Up to 10 | ~2x | [2] | |
| Severe Heat Shock (28→50°C) | Up to 30 | ~6x | [2] | |
| 10% Ethanol | ~50 | ~10x | [5][7] | |
| Oxidative Stress (CdCl₂) | Up to 365 | ~73x | [5] | |
| Bacillus subtilis | Basal (Exponential Growth) | ~24.2 | - | [2] |
| Saccharomyces cerevisiae | Basal | 0.08 - 0.55 | - | [5][7] |
| Heat Shock (46°C) | ~4.0 | 50x | [5][7] | |
| Cadmium Exposure | ~145 | ~300x | [5] | |
| Drosophila melanogaster | Basal | ~0.3 | - | [5] |
| Heat Shock (19→37°C) | 0.66 - 0.99 | 2.2 - 3.3x | [5] | |
| Oxidative Stress (CdCl₂) | ~30 | 100x | [5][7] | |
| Mammalian Cells (various) | Basal | 0.02 - 1.9 | - | [5] |
| DNA Damage (MNNG) | - | 2 - 8x | [11] |
Note: Concentrations are approximate and can vary based on cell type, growth phase, and measurement technique.
Experimental Protocols
Accurate investigation of Ap4A signaling requires robust methodologies for its extraction, quantification, and the characterization of related enzymatic activities.
Protocol: Extraction of Ap4A from Cultured Cells
This protocol is adapted from methods designed for small nucleotide extraction and is suitable for subsequent analysis by HPLC or LC-MS.[1][12][13]
-
Cell Harvesting: Culture cells to the desired density. For adherent cells, wash twice with ice-cold PBS, then scrape into a minimal volume of PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 min at 4°C) and wash twice with ice-cold PBS.
-
Cell Lysis & Deproteinization: Resuspend the cell pellet in 2-3 volumes of ice-cold 0.6 M Trichloroacetic Acid (TCA). Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
TCA Removal: Neutralize and remove the TCA by adding 1.5 volumes of a solution of 0.5 M Tri-n-octylamine in 1,1,2-Trichlorotrifluoroethane (Freon). Vortex for 1 minute, then centrifuge at 1,000 x g for 5 minutes to separate the phases. Collect the upper aqueous phase containing the nucleotides. Repeat this extraction step twice more.
-
Storage: The final aqueous extract can be stored at -80°C prior to analysis.
Protocol: Quantification of Ap4A by HPLC
This protocol outlines a general method for ion-pair reversed-phase HPLC, a widely used technique for separating and quantifying Ap4A.[1][8][14]
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM Potassium phosphate (B84403) buffer (pH 6.8).
-
Mobile Phase B: 100 mM Potassium phosphate buffer (pH 6.8) with 20% Acetonitrile.
-
Ion-Pairing Agent: Add Tetrabutylammonium phosphate (TBAP) to both mobile phases at a final concentration of 2-5 mM.
-
Procedure:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Inject 20-100 µL of the nucleotide extract.
-
Elution: Elute with a linear gradient from 0% to 50% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the absorbance at 259 nm.
-
Quantification: Create a standard curve by injecting known concentrations of pure Ap4A. Identify the Ap4A peak in the sample by its retention time relative to the standard and quantify by integrating the peak area.
-
Protocol: Assay for Ap4A Hydrolase Activity
This assay measures the degradation of Ap4A by monitoring the decrease of the substrate over time using HPLC.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of reaction buffer, the enzyme sample (e.g., cell lysate or purified protein), and water to a final volume of 90 µL.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of 1 mM Ap4A stock solution (final concentration 100 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by transferring a 20 µL aliquot into a new tube containing 20 µL of 0.8 M TCA.
-
Analysis: Analyze the quenched samples by HPLC as described in Protocol 4.2.
-
Calculation: Calculate the rate of Ap4A hydrolysis by plotting the remaining Ap4A concentration against time.
Caption: General workflow for the analysis of Ap4a levels and enzyme activity.
Conclusion and Future Directions
The evolution of Ap4A signaling showcases a remarkable journey from a simple stress alarmone in prokaryotes to a sophisticated regulator of gene expression and metabolism in eukaryotes. The conservation of its synthesis mechanism underscores its ancient and fundamental link to cellular stress, while the divergence in its degradation and downstream targets highlights the evolutionary adaptation of signaling networks. For drug development professionals, the enzymes involved in Ap4A metabolism (aaRSs, Nudix hydrolases) and its specific protein targets (HINT1, P2 receptors) represent promising avenues for therapeutic intervention in diseases ranging from cancer to inflammatory disorders. Future research should focus on elucidating the full range of Ap4A's protein interactome across different species, exploring its role in less-studied domains like plants, and further defining its extracellular signaling functions to fully harness its therapeutic potential.
References
- 1. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. Isolation and characterization of diadenosine tetraphosphate (Ap4A) hydrolase from Schizosaccharomyces pombe [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of diadenosine tetraphosphate (Ap4A) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
- 9. Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. ptglab.com [ptglab.com]
- 13. biomol.com [biomol.com]
- 14. mdpi.com [mdpi.com]
The Unseen Hand: A Technical Guide to the Non-Canonical Synthesis of Ap4G by Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminoacyl-tRNA synthetases (aaRSs) are indispensable enzymes in protein synthesis, ensuring the fidelity of the genetic code. However, a growing body of evidence reveals their participation in a range of non-canonical functions that extend far beyond translation. This technical guide delves into one such critical non-canonical role: the synthesis of the signaling molecule diadenosine tetraphosphate (B8577671) (Ap4A), referred to herein as Ap4G as per the user's request, although Ap4A is the scientifically standard nomenclature. This document provides an in-depth exploration of the enzymatic mechanisms, quantitative kinetics, and cellular signaling pathways associated with aaRS-mediated this compound synthesis. We further present detailed experimental protocols for the study of this phenomenon and discuss the emerging potential of targeting this non-canonical function in drug development.
Introduction: Beyond the Canon of Protein Synthesis
Aminoacyl-tRNA synthetases are ancient and ubiquitous enzymes that catalyze the attachment of specific amino acids to their cognate tRNAs, a fundamental step in protein biosynthesis. For decades, this canonical function dominated our understanding of these essential proteins. However, it is now clear that many aaRSs are "moonlighting" proteins with regulatory roles in diverse cellular processes, including transcription, apoptosis, and signal transduction.[1][2] One of the most significant non-canonical functions of aaRSs is the synthesis of diadenosine oligophosphates, particularly Ap4A (or this compound).[3][4]
This compound is a pleiotropic signaling molecule implicated in cellular responses to a variety of stresses, including oxidative stress, heat shock, and DNA damage.[5][6][7] Its intracellular concentration is tightly regulated, rising significantly under stress conditions to modulate various downstream pathways. This guide will illuminate the central role of aaRSs in this process.
Mechanisms of aaRS-Mediated this compound Synthesis
The synthesis of this compound by aaRSs can occur through two distinct pathways: a canonical, amino acid-dependent mechanism and a more recently discovered amino acid-independent mechanism.
The Canonical Amino Acid-Dependent Pathway
The primary mechanism for this compound synthesis by most aaRSs is intrinsically linked to their canonical aminoacylation activity.[5][8] This process occurs in a two-step reaction:
-
Amino Acid Activation: The aaRS binds its cognate amino acid and an ATP molecule, forming an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate and releasing pyrophosphate (PPi).
-
This compound Formation: In the absence of its cognate tRNA, the aa-AMP intermediate can be nucleophilically attacked by a second molecule of ATP. This reaction yields this compound and the free amino acid.
The efficiency of this reaction varies significantly among different aaRSs. Some, like lysyl-tRNA synthetase (LysRS), phenylalanyl-tRNA synthetase (PheRS), and histidyl-tRNA synthetase (HisRS), are highly efficient this compound producers, while others exhibit low or undetectable activity.[5] The presence of the cognate tRNA competitively inhibits this compound synthesis by providing the preferred substrate for the aa-AMP intermediate.[9]
Signaling Pathway of Amino Acid-Dependent this compound Synthesis
Caption: Canonical vs. Non-Canonical Activity of aaRS.
The Amino Acid-Independent Pathway of Human Glycyl-tRNA Synthetase
A unique mechanism for this compound synthesis has been identified in human glycyl-tRNA synthetase (GlyRS). This enzyme can catalyze the direct condensation of two ATP molecules to form this compound, independent of the presence of glycine.[9] Structural analyses have revealed that while the first ATP-binding site is conserved among class II aaRSs, the second ATP-binding pocket in human GlyRS is formed by a unique insertion domain. This suggests that GlyRS may have a specialized role in maintaining this compound homeostasis.[9]
Quantitative Data on this compound Synthesis and Cellular Levels
The intracellular concentration of this compound is dynamically regulated, with basal levels being relatively low and increasing significantly under cellular stress.
Table 1: Intracellular Concentrations of Ap4A (this compound) under Normal and Stress Conditions
| Organism/Cell Type | Condition | Ap4A (this compound) Concentration | Fold Increase | Reference(s) |
| Escherichia coli | Exponential Growth | 0.2 - 3.6 µM | - | [5] |
| Salmonella typhimurium | Heat Shock (28°C to 50°C) | ~30 µM | ~10 | [10] |
| Salmonella typhimurium | Oxidative Stress (CdCl₂) | Up to 365 µM | >100 | [10] |
| Drosophila cells | Heat Shock | 2-3 fold increase | 2-3 | [6] |
| Drosophila cells | Cadmium Exposure | >100 fold increase | >100 | [6] |
| Human Cells (various) | Basal | 0.2 - 0.9 pmol/10⁶ cells | - | [5] |
| Human Cells (various) | DNA Damage | 2-8 fold increase | 2-8 | [6] |
This compound Signaling Pathways
Once synthesized, this compound acts as a second messenger, modulating the activity of various downstream effector proteins and influencing key cellular pathways. Two well-characterized this compound-mediated signaling pathways are the HINT1-MITF and the cGAS-STING pathways.
The HINT1-MITF Pathway
In mast cells, this compound plays a crucial role in the activation of the microphthalmia-associated transcription factor (MITF), a key regulator of allergic and inflammatory responses.[4] Under basal conditions, MITF is held in an inactive state through its interaction with the Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1).[11][12] Upon stimulation, LysRS is phosphorylated, which enhances its this compound synthesis activity. The resulting increase in intracellular this compound leads to its binding to HINT1, causing a conformational change that disrupts the HINT1-MITF complex.[4][12] Freed from HINT1, MITF translocates to the nucleus and activates the transcription of its target genes.
This compound-Mediated HINT1-MITF Signaling Pathway
References
- 1. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-canonical or non-translational functions of aminoacyl-tRNA synthetases – The Chen Lab [publish.illinois.edu]
- 7. Transfer RNA and small molecule therapeutics for aminoacyl‐tRNA synthetase diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. HINT1 histidine triad nucleotide binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ap4G as a biomarker for cellular stress
An In-depth Technical Guide to Diadenosine Tetraphosphate (B8577671) (Ap4A/Ap4G) as a Biomarker for Cellular Stress
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cellular stress is a critical factor in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The identification of reliable biomarkers to quantify cellular stress is paramount for diagnostics, prognostics, and the development of targeted therapeutics. Diadenosine tetraphosphate (Ap4A), a member of the dinucleoside polyphosphate family, has emerged as a potent "alarmone" or signaling molecule whose intracellular concentration dramatically increases in response to a wide array of physiological, environmental, and genotoxic stressors.[1][2][3] Synthesized primarily by lysyl-tRNA synthetase (LysRS) and degraded by hydrolases like Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1), Ap4A sits (B43327) at the crossroads of protein synthesis, inflammatory signaling, and DNA damage response. This guide provides a comprehensive technical overview of Ap4A's core biology, its response to cellular stress, detailed experimental protocols for its study, and its implications for drug discovery and development.
Core Machinery: Ap4A Synthesis and Degradation
The intracellular concentration of Ap4A is tightly controlled by the balanced activity of synthesizing and hydrolyzing enzymes, ensuring low basal levels under normal conditions and a rapid accumulation under stress.[1]
-
Synthesis: The primary enzyme responsible for Ap4A synthesis is the bifunctional Lysyl-tRNA synthetase (LysRS) . In a non-canonical reaction, LysRS catalyzes the transfer of an adenosyl group from an ATP molecule to a second ATP molecule, forming Ap4A. This activity is particularly stimulated by specific cellular states, such as the presence of RNA:DNA hybrids or upon post-translational modifications like phosphorylation, which can switch its function from translation to signaling.
-
Degradation: Ap4A is hydrolyzed back into two molecules of ADP by specific phosphohydrolases. In humans, a key enzyme in this process is Histidine Triad Nucleotide-Binding Protein 1 (HINT1) .[2] HINT1 belongs to the ubiquitous histidine triad (HIT) superfamily of proteins and acts as a phosphoramidase and acyl-adenylate hydrolase.[4] Another important hydrolase is Nudix hydrolase 2 (NUDT2).[2] The activity of these enzymes ensures that the Ap4A signal is transient and is terminated once the cellular stress is resolved.
Ap4A Signaling Pathways in Cellular Stress
Upon accumulation, Ap4A functions as a second messenger, modulating key cellular pathways to orchestrate an appropriate stress response.
Regulation of Transcription via HINT1 Interaction
One of the best-characterized mechanisms involves Ap4A's interaction with HINT1. Under basal conditions, HINT1 binds to and sequesters transcription factors, such as the Microphthalmia-Associated Transcription Factor (MITF) and Upstream Stimulatory Factor 2 (USF2), keeping them inactive in the cytoplasm. When cellular stress triggers Ap4A production, Ap4A binds to HINT1, inducing a conformational change that leads to the release of the transcription factor. The freed transcription factor can then translocate to the nucleus and initiate the expression of stress-response genes.
Modulation of the Innate Immune Response
Recent evidence has implicated the LysRS-Ap4A axis in the regulation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. LysRS can directly bind to RNA:DNA hybrids, delaying their recognition by cGAS and thereby impeding the production of the second messenger cGAMP. Furthermore, the Ap4A produced by LysRS in response to these nucleic acids can attenuate STING-dependent signaling downstream of cGAMP, providing a negative feedback loop to prevent excessive inflammation.
Quantitative Data: Ap4A Levels Under Cellular Stress
A key feature of Ap4A as a biomarker is the significant and rapid increase in its intracellular concentration following stress. Basal levels in unstressed cells are typically low, ranging from 0.02 to 1.9 µM in mammalian cells.[5] Upon stress, these levels can increase dramatically. The tables below summarize quantitative findings from various studies.
Table 1: Ap4A Concentration in Response to Oxidative and Chemical Stress
| Organism / Cell Type | Stressor | Basal Ap4A Conc. | Stressed Ap4A Conc. | Fold Increase | Reference(s) |
|---|---|---|---|---|---|
| Salmonella typhimurium | 10% Ethanol | ~5 µM | ~50 µM | ~10x | [6] |
| Salmonella typhimurium | CdCl₂ | <3 µM | 365 µM | >121x | [1][6] |
| Escherichia coli | Kanamycin | ~0.2-1 µM | Not specified | ~20x | [1][7] |
| Physarum polycephalum | 0.1 mM Dinitrophenol | Not specified | Not specified | 3-7x | [1][8] |
| Drosophila cells | 1 mM CdCl₂ | Not specified | 30 µM | >100x | [1] |
| HEK293T Cells | Menadione | ~0.2 pmol/10⁶ cells | ~0.6 pmol/10⁶ cells | ~3x | [9] |
| FHIT-negative Cells | Menadione | ~0.4 pmol/10⁶ cells | ~1.2 pmol/10⁶ cells | ~3x |[9] |
Table 2: Ap4A Concentration in Response to Physical and Genotoxic Stress
| Organism / Cell Type | Stressor | Basal Ap4A Conc. | Stressed Ap4A Conc. | Fold Increase | Reference(s) |
|---|---|---|---|---|---|
| Salmonella typhimurium | Severe Heat Shock (28→50°C) | ~5 µM | 30 µM | ~6x | [6] |
| Saccharomyces cerevisiae | Heat Shock (46°C) | ~0.08 µM | Not specified | ~50x | [1] |
| Drosophila cells | Heat Shock (19→37°C) | Not specified | Not specified | 2.2-3.3x | [1] |
| Physarum polycephalum | Hypoxia | Not specified | Not specified | 6-7x | [1][7] |
| Mammalian Cells | UV Light | Not specified | Not specified | ~2x | [5] |
| Mammalian Cells | MNNG (DNA damage) | Not specified | Not specified | 2-8x |[5] |
Experimental Protocols
Studying Ap4A requires robust methodologies for its quantification and for elucidating its functional roles.
Quantification of Ap4A by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of Ap4A in biological samples.[5][10]
Objective: To accurately measure the concentration of Ap4A in cell lysates.
Methodology:
-
Cell Culture and Stress Induction: Culture cells to ~90% confluency. Induce stress using a chosen agent (e.g., 50 µM Menadione for 1 hour for oxidative stress).[9]
-
Sample Harvesting: Aspirate media, wash cells twice with ice-cold PBS. Add a quenching solution (e.g., 60% methanol (B129727) at -20°C) to immediately halt metabolic activity. Scrape cells and collect the suspension.
-
Metabolite Extraction:
-
Perform a liquid-liquid extraction. A common method is using a mixture of methanol, chloroform, and water to separate polar metabolites (including Ap4A) from lipids and proteins.
-
Alternatively, use solid-phase extraction with weak anion-exchange cartridges for selective retention of nucleotides.[10]
-
Boronate affinity chromatography can also be used for selective purification of diadenosine polyphosphates.[11]
-
-
LC-MS/MS Analysis:
-
Chromatography: Resuspend the dried polar extract in an appropriate solvent. Inject the sample onto a reversed-phase C18 column. Use an ion-pairing agent in the mobile phase to improve retention of the highly polar Ap4A.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for Ap4A (e.g., m/z 837 → m/z 348 or m/z 837 → m/z 159).
-
-
Quantification: Generate a standard curve using authentic Ap4A standards. Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C₁₀-Ap4A) to correct for matrix effects and extraction losses.[9]
Functional Analysis using siRNA Knockdown
To investigate the role of the Ap4A machinery (e.g., LysRS or HINT1) in a specific cellular response, siRNA-mediated gene knockdown is a powerful tool.[][13]
Objective: To deplete the cell of a target protein (e.g., LysRS) and observe the effect on stress-induced Ap4A production or downstream signaling.
Methodology:
-
siRNA Design and Synthesis: Obtain at least two independent, validated siRNA sequences targeting the mRNA of the gene of interest (e.g., KARS1 for LysRS, HINT1 for HINT1). A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Plating: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA stock to the desired final concentration (e.g., 10-100 nM) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
-
Incubation: Incubate cells for 24-72 hours post-transfection. The optimal time depends on the turnover rate of the target mRNA and protein.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency.
-
mRNA level: Use RT-qPCR to measure the relative expression of the target gene's mRNA compared to the scrambled control.
-
Protein level: Use Western Blotting to confirm a significant reduction in the target protein level.
-
-
Functional Assay: Subject the knockdown and control cells to the desired stressor and perform the downstream assay of interest (e.g., measure Ap4A levels by LC-MS/MS, assess cell viability, or measure the expression of a downstream target gene).
Implications for Drug Development
The central role of the Ap4A pathway in cellular stress responses makes its components attractive targets for therapeutic intervention.
-
Targeting Ap4A Synthesis (LysRS): Modulating the non-canonical, Ap4A-synthesizing activity of LysRS could be a strategy to either enhance or suppress stress responses. Inhibitors could potentially reduce chronic inflammation where the cGAS-STING pathway is overactive. Conversely, activators might be beneficial in contexts where a robust stress response is desired.
-
Targeting Ap4A Hydrolysis (HINT1): HINT1 is a haploinsufficient tumor suppressor, and its expression is altered in response to chronic stress.[14][15] Developing small molecules that modulate HINT1's enzymatic activity or its protein-protein interactions could be a novel approach for cancer therapy or for treating neuropsychiatric diseases linked to chronic stress.[16] For example, inhibiting HINT1 could artificially elevate Ap4A levels, potentially promoting apoptosis in cancer cells.
-
Ap4A as a Diagnostic/Prognostic Biomarker: Given the strong correlation between cellular stress and Ap4A levels, measuring Ap4A in patient samples (e.g., plasma, tissue biopsies) could serve as a valuable biomarker.[10][17] It could be used to stratify patients, monitor disease progression, or assess the efficacy of drugs that target stress pathways.
Conclusion
Diadenosine tetraphosphate (Ap4A) is a highly conserved signaling nucleotide that functions as a sensitive and dynamic indicator of cellular stress. Its synthesis and degradation are tightly regulated, and its accumulation triggers critical adaptive pathways, including transcriptional reprogramming and modulation of the innate immune response. The quantifiable and often dramatic increase in Ap4A levels in response to oxidative, genotoxic, and environmental stress positions it as a promising biomarker. For researchers and drug developers, the Ap4A pathway offers a rich area for investigation, with key nodes such as LysRS and HINT1 presenting novel opportunities for therapeutic targeting across a spectrum of stress-related diseases.
References
- 1. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. In vivo levels of diadenosine tetraphosphate and adenosine tetraphospho-guanosine in Physarum polycephalum during the cell cycle and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HINT1 Is Involved in the Chronic Mild Stress Elicited Oxidative Stress and Apoptosis Through the PKC ε/ALDH-2/4HNE Pathway in Prefrontal Cortex of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The histidine triad protein Hint1 triggers apoptosis independent of its enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HINT1 Is Involved in the Chronic Mild Stress Elicited Oxidative Stress and Apoptosis Through the PKC ε/ALDH-2/4HNE Pathway in Prefrontal Cortex of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Ap4G Metabolome in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinucleoside polyphosphates are a class of signaling molecules found across all domains of life, acting as intracellular and extracellular messengers in response to a variety of cellular stresses. Among these, diadenosine tetraphosphate (B8577671) (Ap4A) and its guanosine-containing counterpart, diguanosine tetraphosphate (Gp4G), collectively referred to within the broader "Ap4G metabolome," have emerged as critical regulators of cellular homeostasis. These molecules, often termed "alarmones," accumulate under conditions such as oxidative stress, heat shock, and DNA damage, orchestrating adaptive responses.[1][2][3] This technical guide provides a comprehensive overview of the this compound metabolome in mammalian cells, detailing its synthesis, degradation, and signaling functions, along with quantitative data and detailed experimental protocols for its investigation.
Data Presentation: Quantitative Levels of Ap4A and this compound
The intracellular concentrations of Ap4A and this compound are tightly regulated and exhibit significant fluctuations in response to cellular stress. The following tables summarize the available quantitative data for these dinucleotides in various mammalian and other model organism cell lines under basal and stressed conditions.
Table 1: Intracellular Concentrations of Diadenosine Tetraphosphate (Ap4A) in Mammalian Cells
| Cell Line | Condition | Ap4A Concentration (pmol/10⁶ cells) | Fold Change | Reference |
| KBM-7 (Human Myeloid Leukemia) | Basal | 0.21 ± 0.02 | - | [4] |
| KBM-7 | NUDT2 Knockout | 36.9 ± 0.3 | 175 | [4] |
| HeLa (Human Cervical Cancer) | Basal | ~0.5 | - | [1][5] |
| HeLa | Mitomycin C (100 nM) | ~3.5 - 4.0 | 7-8 | [1][2] |
| Chinese Hamster AA8 | Basal | 0.63 | - | [5] |
| Chinese Hamster AA8 | Mitomycin C (100 nM) | ~4.4 - 5.0 | 7-8 | [1][2] |
| Chinese Hamster EM9 (XRCC1-deficient) | Basal | ~8.8 | 14 | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Basal | ~0.4 | - | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Mitomycin C (100 nM) | ~3.6 | 9 | [1][2] |
| HEK293T (Human Embryonic Kidney) | Basal | 0.9 | - | [5] |
| HEK293T | Heat Shock / H₂O₂ | 2.3 | 2.5 | [5] |
Table 2: Intracellular Concentrations of Dinucleoside Tetraphosphates Under Stress in Model Organisms
| Organism/Cell Line | Nucleotide | Stress Condition | Concentration | Fold Change | Reference |
| Drosophila cells | Ap4A | Heat Shock (19 to 37°C) | - | 2.2 - 3.3 | [1][2] |
| Drosophila cells | Ap4A | Cadmium Chloride (1 mM) | 30 µM | >100 | [1][2] |
| Drosophila cells | This compound | Cadmium Chloride (1 mM) | 39 µM | >100 | [1][2] |
| Physarum polycephalum | Ap4A & this compound | Dinitrophenol (0.1 mM) | - | 3 - 7 | [1][2][7] |
| Artemia larvae | Ap4A & Ap3A | Heat Shock (40°C) | - | 1.8 | [8] |
Metabolic Pathways: Synthesis and Degradation
The cellular levels of Ap4A and this compound are controlled by the balanced activities of synthesizing and degrading enzymes.
Synthesis
Ap4A Synthesis: The primary enzyme responsible for Ap4A synthesis in mammalian cells is Lysyl-tRNA synthetase (KARS) .[9] In a non-canonical reaction, KARS can transfer an AMP moiety from ATP to another ATP molecule. Additionally, under conditions of genotoxic stress, DNA ligase III has been shown to synthesize Ap4A.[2][10][11] Ubiquitin-activating enzymes can also contribute to Ap4A synthesis as a side reaction.[2]
This compound Synthesis: While less characterized in mammalian cells, enzymes such as T4 DNA ligase have been shown to synthesize this compound in vitro, suggesting that mammalian DNA ligases may also possess this capability.[1]
Degradation
Ap4A Degradation: The principal hydrolase that regulates intracellular Ap4A levels is Nudix hydrolase 2 (NUDT2) , also known as Ap4A hydrolase (ApaH).[2][4] NUDT2 asymmetrically cleaves Ap4A into ATP and AMP. Other enzymes, including FHIT and aprataxin, can also contribute to Ap4A degradation.[4]
Gp4G Degradation: The specific enzymes responsible for Gp4G degradation in mammalian cells are not as well-defined. However, other members of the Nudix hydrolase family, such as NUDT5 , are known to act on various nucleotide diphosphate-linked moieties and may play a role in Gp4G metabolism.[12][13][14]
Signaling Pathways and Cellular Functions
Ap4A and, by extension, the this compound metabolome, function as signaling molecules that mediate cellular responses to stress.
The Ap4A-HINT1-MITF Signaling Pathway
A key signaling cascade initiated by Ap4A involves its interaction with the Histidine Triad Nucleotide Binding Protein 1 (HINT1) . HINT1 acts as a tumor suppressor and is known to bind and inhibit the activity of the Microphthalmia-associated Transcription Factor (MITF) .[4][10] Upon an increase in intracellular Ap4A levels, Ap4A binds to HINT1, causing the dissociation of the HINT1-MITF complex. The released MITF is then free to translocate to the nucleus and activate the transcription of its target genes, which are involved in processes such as cell proliferation and differentiation.[4][10] A similar mechanism has been proposed for the regulation of the transcription factor USF2.[4]
Role as a Cellular Alarmone
The accumulation of Ap4A and this compound under various stress conditions positions them as "alarmones" that signal cellular distress. This increase can trigger a range of downstream effects, including:
-
Inhibition of DNA Replication: Ap4A has been shown to inhibit the initiation of DNA replication, providing a mechanism to halt cell cycle progression in the presence of DNA damage, thus allowing time for repair.[11]
-
Modulation of Apoptosis: Depending on the cellular context, Ap4A has been implicated in both pro-apoptotic and anti-apoptotic roles.[4]
-
Interaction with Purinergic Receptors: Extracellular Ap4A can interact with P2X and P2Y purinergic receptors, influencing intracellular calcium levels and other signaling cascades.[10]
-
Potential Regulation of AMPK Signaling: Through its effects on intracellular ATP/AMP ratios and calcium levels, Ap4A may indirectly influence the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[10]
Experimental Protocols
The accurate quantification of this compound and related dinucleoside polyphosphates in biological samples is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for this purpose.
Sample Preparation: Metabolite Extraction from Mammalian Cells
This protocol is adapted from established methods for the extraction of polar metabolites from adherent mammalian cells.
-
Cell Culture and Harvest:
-
Culture mammalian cells to the desired confluency in appropriate multi-well plates or dishes.
-
Aspirate the culture medium completely.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or an isotonic ammonium (B1175870) acetate (B1210297) solution to remove extracellular contaminants. Aspirate the wash solution completely.
-
Immediately place the plate on dry ice to quench metabolic activity.
-
-
Metabolite Extraction:
-
Add a pre-chilled (-80°C) extraction solvent to the cells. A commonly used solvent is a mixture of methanol (B129727):acetonitrile (B52724):water (40:40:20, v/v/v). For a 10 cm dish, use 1-2 mL of extraction solvent.
-
At this step, add a known amount of a stable isotope-labeled internal standard for Ap4A and/or this compound (e.g., ¹³C₁₀,¹⁵N₅-Ap4A).
-
Incubate the plate at -80°C for at least 20 minutes.
-
Scrape the cells in the presence of the extraction solvent using a cell scraper.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 5-10 minutes at 4°C.
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection and Storage:
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Quantification of Ap4A and this compound
The following provides a general framework for a targeted LC-MS/MS method for the simultaneous quantification of Ap4A and this compound.
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 5% acetonitrile in water, just prior to analysis.
-
Vortex and centrifuge the reconstituted samples to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column can be used for the separation of these polar analytes.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: Develop a gradient elution method starting with a low percentage of mobile phase B, gradually increasing to elute Ap4A and this compound.
-
Flow Rate: Typical flow rates for standard analytical columns are in the range of 200-500 µL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of phosphorylated nucleotides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for Ap4A, this compound, and their corresponding stable isotope-labeled internal standards need to be optimized.
-
Ap4A (C₂₀H₂₈N₁₀O₁₉P₄, MW: 836.39 g/mol ): A potential precursor ion in negative mode would be [M-H]⁻ at m/z 835.4. Product ions would result from the fragmentation of the phosphate (B84403) chain.
-
This compound (C₂₀H₂₇N₁₀O₂₀P₄, MW: 851.39 g/mol ): A potential precursor ion in negative mode would be [M-H]⁻ at m/z 850.4.
-
-
Instrument Parameters: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for each analyte and internal standard to achieve maximum sensitivity.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using known concentrations of authentic Ap4A and this compound standards spiked with the internal standard.
-
Calculate the peak area ratio of the endogenous analyte to the internal standard in the biological samples.
-
Determine the concentration of Ap4A and this compound in the samples by interpolating the peak area ratios onto the calibration curve.
-
Normalize the results to the initial cell number or protein concentration.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and relationships within the this compound metabolome.
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. researchgate.net [researchgate.net]
- 7. In vivo levels of diadenosine tetraphosphate and adenosine tetraphospho-guanosine in Physarum polycephalum during the cell cycle and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in intracellular levels of Ap3A and Ap4A in cysts and larvae of Artemia do not correlate with changes in protein synthesis after heat-shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diadenosine tetraphosphate (Ap4A) is compartmentalized in nuclei of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (Ap4A) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Insignificant: A Guide to Quantifying Intracellular Ap4G
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A) and its guanosine-containing analog, adenosine (B11128) tetraphosphoguanosine (Ap4G), are dinucleoside polyphosphates that have emerged as important signaling molecules, often referred to as "alarmones," in response to cellular stress.[1] Found across diverse biological systems, from bacteria to humans, these molecules are implicated in a variety of cellular processes, including DNA replication, cell cycle control, and the response to oxidative and genotoxic stress.[1][2] The accurate measurement of intracellular this compound levels is crucial for understanding its physiological roles and for the development of therapeutic agents that may target its metabolism. However, quantifying intracellular this compound presents significant challenges due to its low physiological concentrations, rapid turnover, and the presence of interfering, structurally similar nucleotides.[3]
This document provides a comprehensive guide to the available methods for measuring intracellular this compound, complete with detailed experimental protocols and data presentation to aid researchers in selecting and implementing the most appropriate technique for their studies.
Challenges in Measuring Intracellular this compound
Several factors contribute to the difficulty in accurately quantifying intracellular this compound levels:
-
Low Physiological Concentrations: Basal intracellular concentrations of dinucleoside polyphosphates are typically in the nanomolar to low micromolar range, requiring highly sensitive analytical methods.[3]
-
Rapid Turnover: this compound levels can change dramatically and quickly in response to cellular stimuli and stress, necessitating rapid and efficient sample processing to prevent degradation.[3]
-
Interference from Other Nucleotides: The cellular environment is abundant with structurally similar and far more prevalent nucleotides, such as ATP and GTP, which can interfere with detection and quantification.
-
Sample Stability: The presence of intracellular phosphatases and hydrolases can rapidly degrade this compound upon cell lysis, demanding careful and swift sample preparation techniques.[3]
Methods for Measuring Intracellular this compound
Several analytical techniques can be employed to measure intracellular this compound. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Luciferase-Based Enzymatic Assays.
Data Presentation: Comparison of Methods
| Method | Principle | Sensitivity (LOD/LOQ) | Specificity | Throughput | Instrumentation | Advantages | Disadvantages |
| HPLC | Separation based on polarity, followed by UV detection. | ng/mL to µg/mL range.[4][5] | Moderate; can be affected by co-eluting compounds. | Low to moderate. | HPLC system with UV detector. | Relatively low cost; robust and reliable. | Lower sensitivity and specificity compared to LC-MS/MS; requires careful method development.[4] |
| LC-MS/MS | Separation by HPLC coupled with mass analysis of precursor and fragment ions. | pg/mL to ng/mL range (typically 1-10 nM).[6] | High; based on mass-to-charge ratio and fragmentation pattern. | Moderate. | LC system coupled to a tandem mass spectrometer. | High sensitivity and specificity.[6] | High instrument cost; requires specialized expertise. |
| Luciferase-Based Assay | Enzymatic conversion of this compound to ATP, which is then measured by the light-producing luciferase reaction. | Sub-picomole quantities.[7] | High for ATP detection; specificity for this compound depends on the purity of the converting enzyme. | High. | Luminometer. | High sensitivity; simple and rapid.[1] | Indirect measurement; potential for interference from endogenous ATP. |
LOD: Limit of Detection. The lowest concentration of an analyte that can be reliably distinguished from background noise.[8][9][10] LOQ: Limit of Quantification. The lowest concentration of an analyte that can be quantitatively measured with acceptable precision and accuracy.[8][9][10]
Experimental Protocols
Sample Preparation: A Critical First Step
Accurate measurement of intracellular this compound begins with proper sample preparation. The goal is to rapidly quench metabolic activity and efficiently extract the nucleotides while preventing their degradation.
Workflow for Mammalian Cell Sample Preparation
Caption: General workflow for preparing intracellular nucleotide extracts from mammalian cells.
Protocol for Mammalian Cell Extraction (Acid-Based)
-
Cell Harvest:
-
For adherent cells, rapidly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Immediately add 1 mL of ice-cold 0.4 M perchloric acid to the cell pellet or plate.
-
For adherent cells, scrape the cells in the acid and transfer to a microfuge tube.
-
Incubate on ice for 15-30 minutes to allow for complete cell lysis and protein precipitation.
-
-
Debris Removal:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled microfuge tube.
-
Neutralize the extract by adding a calculated amount of cold potassium hydroxide (B78521) (KOH) solution (e.g., 3 M KOH) to bring the pH to 6.5-7.0. The addition of KOH will precipitate potassium perchlorate.
-
-
Final Clarification:
-
Incubate on ice for 15 minutes to allow for complete precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Storage:
-
The resulting supernatant contains the intracellular nucleotides and can be stored at -80°C until analysis.
-
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust method for the separation and quantification of this compound from other cellular nucleotides.
Protocol for HPLC Analysis of this compound
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.5).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 25% B
-
25-30 min: Hold at 25% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 259 nm.
-
Quantification:
-
Prepare a standard curve using known concentrations of pure this compound.
-
Inject 20-100 µL of the prepared cell extract.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity for the quantification of this compound.
Workflow for LC-MS/MS Analysis
Caption: A simplified workflow for the quantification of intracellular this compound using LC-MS/MS.
Protocol for LC-MS/MS Analysis of this compound
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: A C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other nucleotides.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ESI is often used for nucleotides.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined empirically using a pure standard.
-
Example Transition (Hypothetical): Precursor ion (m/z) for [this compound-H]⁻ → Product ion (m/z) corresponding to a characteristic fragment.
-
-
-
Quantification:
-
Prepare a standard curve with a stable isotope-labeled internal standard (if available) or an external standard curve with pure this compound.
-
Spike the internal standard into the cell extracts before analysis.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard.
-
Method 3: Luciferase-Based Enzymatic Assay
This method relies on the enzymatic conversion of this compound to a molecule that can be readily detected, such as ATP, which is then quantified using the highly sensitive firefly luciferase-luciferin reaction.
Signaling Pathway for Luciferase-Based this compound Detection
Caption: Principle of the luciferase-based assay for this compound detection.
Protocol for Luciferase-Based this compound Assay
This protocol is adapted for the indirect measurement of this compound and requires an initial enzymatic conversion step.
-
Reagents:
-
Cell extract (prepared as described above).
-
Nucleotide pyrophosphatase (enzyme that converts this compound to ATP and GMP).
-
Luciferase assay kit (containing luciferase, luciferin, and assay buffer).
-
This compound standard.
-
ATP standard.
-
-
Enzymatic Conversion:
-
In a microplate well, combine a suitable volume of cell extract (e.g., 20 µL) with a reaction buffer containing nucleotide pyrophosphatase.
-
Incubate at 37°C for a sufficient time (e.g., 30-60 minutes) to ensure complete conversion of this compound to ATP.
-
It is crucial to run parallel control reactions:
-
No Enzyme Control: To measure endogenous ATP in the sample.
-
This compound Standard Curve: To determine the efficiency of the conversion and for quantification.
-
-
-
ATP Detection:
-
Calculation:
-
Subtract the luminescence signal from the "No Enzyme Control" from the signal of the enzyme-treated samples to determine the amount of ATP generated from this compound.
-
Use the this compound standard curve to calculate the initial concentration of this compound in the cell extract.
-
Conclusion
The measurement of intracellular this compound is a challenging but essential task for elucidating its role in cellular physiology and pathology. The choice of analytical method should be carefully considered based on the specific research question, available resources, and the required level of sensitivity and specificity. While LC-MS/MS offers the gold standard for accurate and sensitive quantification, HPLC and luciferase-based assays provide viable alternatives. Careful sample preparation is paramount for obtaining reliable and reproducible results with any of these techniques. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers venturing into the study of this intriguing signaling molecule.
References
- 1. Luciferase Assay System Protocol [worldwide.promega.com]
- 2. Protocol for screening anti-amyloidogenic compounds in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Quantification of Diadenosine Tetraphosphate (Ap4G) by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4G), a member of the dinucleoside polyphosphate family, is an endogenous signaling molecule implicated in various physiological and pathophysiological processes, including cellular stress responses, platelet aggregation, and neurotransmission. Accurate quantification of this compound in biological matrices is crucial for understanding its roles in health and disease and for the development of novel therapeutics targeting its signaling pathways. This document provides a detailed protocol for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway of Extracellular this compound
Extracellular this compound is thought to exert its effects through purinergic receptors, such as the P2Y2 receptor, which are typically activated by nucleotides like ATP and UTP. Upon binding to the G-protein coupled P2Y2 receptor, a signaling cascade is initiated, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.
Figure 1: Proposed signaling pathway of extracellular this compound via the P2Y2 receptor.
Experimental Workflow for this compound Quantification
The quantification of this compound from biological samples involves several key steps: sample preparation, including extraction and clean-up; chromatographic separation by HPLC; and detection and quantification by tandem mass spectrometry.
Figure 2: General experimental workflow for this compound quantification by HPLC-MS/MS.
Detailed Experimental Protocols
Sample Preparation
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: Immediately add ice-cold 80% methanol (LC-MS grade) to the cell culture dish to quench metabolic activity.
-
Cell Lysis and Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the cell lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial HPLC mobile phase.
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended)[1][2]:
-
Condition a weak anion-exchange (WAX) SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-ionic-strength buffer.
-
Elute this compound with a high-ionic-strength buffer or an appropriate organic solvent mixture.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial HPLC mobile phase.
HPLC-MS/MS Analysis
For the separation of the polar this compound molecule, ion-pair reversed-phase chromatography is a suitable method.[3][4]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Triethylammonium Acetate (TEAA) in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
The exact MRM transitions (precursor and product ions) and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation is expected to occur at the phosphoanhydride bonds.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 837.1 | To be determined | 50 | To be determined |
| Internal Standard | Specific to IS | Specific to IS | 50 | To be determined |
Note: The molecular weight of this compound is 838.1 g/mol . The precursor ion in negative mode is [M-H]⁻, which is 837.1 m/z. Likely product ions would include fragments corresponding to AMP (346.0 m/z), ADP (426.0 m/z), and ATP (506.0 m/z), as well as fragments of the polyphosphate chain. The optimal product ions and collision energies must be determined empirically.
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using a series of known concentrations of an this compound standard. An internal standard (e.g., a stable isotope-labeled this compound) should be used to correct for matrix effects and variations in instrument response. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of this compound in the unknown samples is then calculated from the regression equation of the calibration curve.
Table 2: Example Calibration Curve Data for this compound Quantification
| Standard Concentration (nM) | Peak Area (this compound) | Peak Area (Internal Standard) | Peak Area Ratio (this compound/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 16,000 | 101,500 | 0.158 |
| 50 | 82,000 | 100,500 | 0.816 |
| 100 | 165,000 | 99,800 | 1.653 |
| 500 | 830,000 | 101,000 | 8.218 |
Table 3: Quantification of this compound in Biological Samples
| Sample ID | Peak Area (this compound) | Peak Area (Internal Standard) | Peak Area Ratio (this compound/IS) | Calculated Concentration (nM) |
| Control 1 | 2,500 | 101,200 | 0.025 | 1.5 |
| Control 2 | 2,800 | 99,500 | 0.028 | 1.7 |
| Treated 1 | 12,000 | 100,800 | 0.119 | 7.2 |
| Treated 2 | 13,500 | 101,500 | 0.133 | 8.0 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using HPLC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection offer high sensitivity and specificity. Adherence to these protocols will enable researchers to obtain reliable and reproducible quantitative data on this compound levels, facilitating a deeper understanding of its biological significance.
References
- 1. Collisional energy dependence of peptide ion fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Synthesis of Ap4G for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Diadenosine Tetraphosphate (B8577671) (Ap4G)
Diadenosine tetraphosphate (P¹,P⁴-Di(adenosine-5') tetraphosphate), abbreviated as this compound, is a member of the dinucleoside polyphosphates family. These molecules consist of two nucleosides linked by a polyphosphate chain. While the related molecule diadenosine tetraphosphate (Ap4A) has been more extensively studied as a signaling molecule or "alarmone" involved in cellular stress responses, this compound is also gaining interest.[1] These molecules are typically present at low basal levels within cells but can accumulate under conditions of physiological, environmental, or genotoxic stress.[2] The enzymatic synthesis of this compound provides a reliable method for producing this compound for in vitro studies aimed at elucidating its biological roles, identifying its cellular targets, and exploring its therapeutic potential.
Principle of Enzymatic Synthesis
The enzymatic synthesis of this compound leverages the non-canonical or side activities of certain enzymes that form an enzyme-adenylate intermediate during their primary reaction.[2][3] One such class of enzymes is aminoacyl-tRNA synthetases, with Lysyl-tRNA Synthetase (LysRS) being a prominent example capable of producing dinucleoside polyphosphates.[1] The synthesis of this compound by LysRS occurs through the promiscuous utilization of Guanosine-5'-triphosphate (GTP) as a substrate in the second step of the reaction, following the initial formation of a lysyl-AMP intermediate from ATP.[1] Alternatively, enzymes like T4 DNA Ligase can also be used, as they form a ligase-AMP intermediate that can subsequently react with a nucleoside triphosphate like GTP to generate this compound.[3]
Applications in In Vitro Research
The availability of synthetically produced this compound is crucial for a variety of in vitro studies, including:
-
Enzyme Kinetics: Investigating the interaction of this compound with specific enzymes to determine if it acts as a substrate, inhibitor, or allosteric regulator.
-
Receptor Binding Assays: Identifying and characterizing cell surface or intracellular receptors that bind this compound.
-
Cell-Based Assays: Studying the effects of this compound on cellular processes such as proliferation, apoptosis, differentiation, and signal transduction.
-
Drug Discovery: Using this compound in high-throughput screening assays to identify small molecules that modulate its synthesis, degradation, or signaling pathways.
Protocol 1: Enzymatic Synthesis of this compound using Lysyl-tRNA Synthetase (LysRS)
This protocol describes a method for the synthesis of this compound using LysRS, which catalyzes the reaction between ATP and GTP.
Materials and Reagents
-
Lysyl-tRNA Synthetase (LysRS) from a suitable source (e.g., E. coli)
-
Adenosine-5'-triphosphate (ATP), disodium (B8443419) salt
-
Guanosine-5'-triphosphate (GTP), sodium salt
-
L-Lysine
-
Tris-HCl buffer (1 M, pH 7.8)
-
Magnesium chloride (MgCl₂), 1 M
-
Inorganic pyrophosphatase
-
Nuclease-free water
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for stopping the reaction
-
Potassium hydroxide (B78521) (KOH) for neutralization
Experimental Protocol
-
Reaction Mixture Preparation: On ice, prepare the reaction mixture in a microcentrifuge tube. The final volume for a typical reaction is 1.0 mL.
-
Component Addition: Add the components in the order listed in the table below. Thaw all components on ice and vortex gently before adding.
| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |
| Tris-HCl (pH 7.8) | 1 M | 50 mM | 50 µL |
| MgCl₂ | 1 M | 10 mM | 10 µL |
| ATP | 100 mM | 5 mM | 50 µL |
| GTP | 100 mM | 5 mM | 50 µL |
| L-Lysine | 100 mM | 2 mM | 20 µL |
| Inorganic Pyrophosphatase | 100 U/mL | 2 U/mL | 20 µL |
| LysRS | 1 mg/mL (approx.) | 10-20 µg/mL | 10-20 µL |
| Nuclease-free water | - | - | To final volume of 1 mL |
-
Initiate Reaction: Mix the components gently by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Stop Reaction: Terminate the reaction by adding 100 µL of cold 20% TCA or PCA. Vortex and incubate on ice for 10 minutes.
-
Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by adding 2 M KOH dropwise until the pH is between 7.0 and 7.5.
-
Sample Preparation for Purification: Centrifuge again to remove the potassium perchlorate (B79767) precipitate. The supernatant now contains this compound and unreacted nucleotides and is ready for purification.
Illustrative Synthesis Data
The following table provides example data for a typical synthesis reaction. Yields are highly dependent on enzyme activity and reaction conditions.
| Parameter | Result | Notes |
| Reaction Volume | 1 mL | - |
| Incubation Time | 4 hours | - |
| Substrate Conversion | ~15-25% | Estimated by HPLC analysis of the crude reaction mixture. |
| This compound Yield (crude) | ~0.75 - 1.25 µmol | Based on 5 mM starting concentration of both ATP and GTP. |
| Purity (pre-HPLC) | < 20% | The majority of the mixture consists of unreacted ATP, GTP, and byproducts. |
// Nodes Substrates [label="Substrates\n(ATP, GTP, L-Lysine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enzyme Solution\n(LysRS, Buffer, MgCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Enzymatic Reaction\n(37°C, 2-4h)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Stop [label="Reaction Quenching\n& Neutralization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crude [label="Crude Product\n(this compound, ATP, GTP, Salts)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Anion-Exchange HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purethis compound [label="Purified this compound\n(>95% Purity)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder, margin="0.3,0.1"]; QC [label="Quality Control\n(LC-MS, UV-Spec)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sub_edge [style=invis]; {rank=same; Substrates; Enzyme; sub_edge} Substrates -> Reaction; Enzyme -> Reaction; sub_edge -> Reaction [style=invis]; Reaction -> Stop [label="1. Stop with Acid\n2. Neutralize"]; Stop -> Crude; Crude -> Purification; Purification -> Purethis compound; Purethis compound -> QC; } Workflow for Enzymatic Synthesis and Purification of this compound
Protocol 2: Purification of this compound by Anion-Exchange HPLC
This protocol is designed to separate the negatively charged this compound from the reaction mixture containing other nucleotides.[4]
Materials and Reagents
-
Crude this compound synthesis mixture
-
Buffer A: 20 mM Ammonium (B1175870) Acetate (B1210297), pH 5.0
-
Buffer B: 1 M Ammonium Acetate, pH 5.0
-
Anion-exchange HPLC column (e.g., a weak anion exchanger like DEAE or a strong one like QAE)
-
HPLC system with UV detector
-
0.22 µm syringe filters
Experimental Protocol
-
Sample Preparation: Filter the neutralized crude this compound mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the anion-exchange column with Buffer A for at least 10 column volumes or until a stable baseline is achieved at 260 nm.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Chromatography and Elution: Elute the bound nucleotides using a linear gradient of Buffer B. The gradient separates molecules based on the strength of their negative charge; the higher the number of phosphate (B84403) groups, the later the molecule will elute.
-
Flow Rate: 1.0 mL/min (adjust based on column specifications).
-
Detection: Monitor absorbance at 260 nm.
-
Example Gradient:
-
0-5 min: 100% Buffer A (isocratic wash)
-
5-45 min: 0% to 50% Buffer B (linear gradient)
-
45-50 min: 50% to 100% Buffer B (linear gradient, column stripping)
-
50-60 min: 100% Buffer B (isocratic wash)
-
60-70 min: 100% to 0% Buffer B (return to initial conditions)
-
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak. This compound, with four phosphate groups, is expected to elute after ADP, GDP, ATP, and GTP.
-
Desalting and Lyophilization: Pool the this compound-containing fractions. Remove the high concentration of ammonium acetate by repeated cycles of lyophilization and reconstitution in nuclease-free water.
-
Quantification and Purity Check: Determine the concentration of the purified this compound using its molar extinction coefficient at 260 nm. Assess purity using analytical HPLC and confirm identity via mass spectrometry.
Illustrative Purification Data
| Parameter | Result | Notes |
| Elution Order | AMP, GMP, ADP, GDP, ATP, GTP, This compound | Based on increasing negative charge from the phosphate groups. |
| Recovery after HPLC | 60-80% | Varies depending on the efficiency of the column and fraction collection. |
| Final Purity | > 95% | As determined by analytical HPLC. |
| Final Yield | ~0.45 - 1.0 µmol | Calculated from an initial crude yield of 0.75 - 1.25 µmol. |
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework to test the inhibitory effect of synthesized this compound on a target enzyme. As Ap4A has been shown to inhibit IMPDH (Inosine-5'-monophosphate dehydrogenase), a key enzyme in GTP biosynthesis, this enzyme serves as a relevant example target.[1]
Materials and Reagents
-
Purified target enzyme (e.g., IMPDH)
-
Enzyme substrate (e.g., Inosine monophosphate (IMP) for IMPDH)
-
Cofactor (e.g., NAD⁺ for IMPDH)
-
Purified this compound stock solution
-
Assay buffer (specific to the enzyme, e.g., 100 mM Tris-HCl, 100 mM KCl, pH 8.0 for IMPDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements
Experimental Protocol
-
Prepare Reagents: Prepare fresh solutions of the substrate, cofactor, and a dilution series of this compound in the assay buffer.
-
Set Up Assay Plate: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various final concentrations, e.g., 0, 1, 10, 50, 100 µM) or a known inhibitor (positive control).
-
Cofactor (e.g., final concentration of 1 mM NAD⁺).
-
Target enzyme (a fixed amount, pre-determined to give a linear reaction rate).
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., final concentration of 100 µM IMP) to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of product formation. For IMPDH, this is done by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Read kinetically for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each this compound concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the control (0 µM this compound) to get the percent inhibition.
-
Plot percent inhibition vs. This compound concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).
-
Illustrative Enzyme Inhibition Data
| This compound Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 15.2 | 0% |
| 1 | 14.1 | 7.2% |
| 10 | 11.5 | 24.3% |
| 50 | 7.8 | 48.7% |
| 100 | 4.5 | 70.4% |
| Calculated IC₅₀ | ~51 µM | - |
// Nodes IMP [label="IMP\n(Inosine Monophosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; XMP [label="XMP\n(Xanthosine Monophosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; GMP [label="GMP\n(Guanosine Monophosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; GDP [label="GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP\n(Guanosine Triphosphate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IMPDH [label="IMPDH", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; GMPS [label="GMP Synthetase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Kinase1 [label="Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Kinase2 [label="Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Edges IMP -> IMPDH [dir=none]; IMPDH -> XMP [label=" NAD⁺→NADH"]; XMP -> GMPS [dir=none]; GMPS -> GMP; GMP -> Kinase1 [dir=none]; Kinase1 -> GDP; GDP -> Kinase2 [dir=none]; Kinase2 -> GTP; this compound -> IMPDH [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"];
// Invisible edges for alignment edge [style=invis]; IMP -> XMP -> GMP -> GDP -> GTP; } Potential Regulatory Role of this compound on GTP Biosynthesis
Protocol 4: In Vitro Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the effect of synthesized this compound on the metabolic activity and viability of cultured cells.
Materials and Reagents
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Purified this compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Positive control for cytotoxicity (e.g., Staurosporine)
Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Cell Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells. Include wells for untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
-
Plot % Viability against the concentration of this compound.
-
Illustrative Cell Viability Data (48h Treatment)
| This compound Concentration (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Control) | 0.854 | 100% |
| 10 | 0.849 | 99.4% |
| 50 | 0.831 | 97.3% |
| 100 | 0.765 | 89.6% |
| 250 | 0.612 | 71.7% |
| 500 | 0.433 | 50.7% |
// Nodes start [label="1. Cell Culture\n(Seed cells in microplate)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="2. Treatment\n(Add this compound at various doses)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="3. Incubation\n(24h, 48h, or 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; endpoint [label="4. Endpoint Assay", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; viability [label="Cell Viability Assay\n(e.g., MTT, MTS)", fillcolor="#FFFFFF", fontcolor="#202124"]; gene_exp [label="Gene Expression\n(e.g., qPCR)", fillcolor="#FFFFFF", fontcolor="#202124"]; protein_exp [label="Protein Analysis\n(e.g., Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; data [label="5. Data Analysis\n(Calculate IC₅₀, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> incubation; incubation -> endpoint; endpoint -> viability [label="Measure\nMetabolism"]; endpoint -> gene_exp [label="Measure\nTranscription"]; endpoint -> protein_exp [label="Measure\nTranslation"]; {viability, gene_exp, protein_exp} -> data; } General Workflow for In Vitro Cell-Based Assays with this compound
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. bioneer.co.kr [bioneer.co.kr]
- 3. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of chemically synthesised dinucleoside(5',5') polyphosphates by displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cellular Assays for Ap4G Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4G) is a dinucleoside polyphosphate that, along with its structural analog diadenosine tetraphosphate (Ap4A), is emerging as a critical signaling molecule, or "alarmone," in cellular responses to environmental stressors.[1] Elevated intracellular levels of this compound have been observed under conditions of oxidative and metabolic stress, suggesting its involvement in cellular homeostasis and stress adaptation pathways. The transient nature of this compound signaling necessitates robust and sensitive methods for its detection and the elucidation of its mechanism of action.
This document provides detailed application notes and protocols for the development of cellular assays to measure this compound activity. It is intended for researchers and drug development professionals interested in investigating the roles of this compound in cellular physiology and pathology. The protocols herein describe methods for the quantification of intracellular this compound, the identification of its potential binding partners, and the characterization of its downstream signaling effects.
Quantitative Data on Dinucleoside Polyphosphate Levels
The intracellular concentrations of dinucleoside polyphosphates can vary significantly between cell lines and in response to cellular stress. The following table summarizes reported intracellular levels of Ap4A, a closely related and often co-regulated molecule with this compound, providing a baseline for expected concentrations.
| Cell Line | Condition | Ap4A Concentration (pmol/10^6 cells) | Fold Increase | Reference |
| CHO AA8 | Untreated | 1.8 ± 0.3 | - | [2] |
| CHO EM9 (XRCC1-deficient) | Untreated | 25.0 ± 1.0 | 13.9 | [2] |
| CHO EM7 (XRCC1-deficient) | Untreated | 12.0 ± 1.0 | 6.7 | [2] |
| H9T3-7-1 (EM9 + human XRCC1) | Untreated | 2.1 ± 0.3 | 1.2 | [2] |
| Physarum polycephalum | 0.1 mM Dinitrophenol (1h) | Not specified | 3-7x (Ap4A and this compound) | [1] |
Signaling Pathways and Potential Effectors
The direct signaling pathway for this compound is an active area of research. While a specific cell surface or intracellular receptor for this compound has not been definitively identified, proteins belonging to the Histidine Triad (B1167595) (HIT) superfamily, particularly HINT1 (Histidine Triad Nucleotide Binding Protein 1), are known to bind to and hydrolyze dinucleoside polyphosphates.[3][4][5][6] HINT1 has been shown to interact with various signaling proteins and transcription factors, suggesting it may act as a downstream effector or a modulator of this compound signaling.[3][7]
Given its role as a stress alarmone, this compound is hypothesized to influence broader stress response pathways, such as the integrated stress response (ISR) and pathways regulated by transcription factors like ATF4.
Hypothetical this compound Signaling Pathway
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC
This protocol describes the extraction and quantification of this compound from cultured mammalian cells using high-performance liquid chromatography (HPLC).
Workflow for this compound Quantification by HPLC
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HINT1 histidine triad nucleotide binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. A new crystal form of human histidine triad nucleotide-binding protein 1 (hHINT1) in complex with adenosine 5′-monophosphate at 1.38 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HINT1 in Neuropsychiatric Diseases: A Potential Neuroplastic Mediator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Ap4G Localization with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A) and its analogs, such as diadenosine tetraphosphate (Ap4G), are dinucleoside polyphosphates that have emerged as important signaling molecules, often referred to as "alarmones," particularly in cellular responses to stress.[1][2] These molecules are found across all kingdoms of life and are implicated in various physiological and pathological processes.[1][2] Despite their significance, the direct visualization of their subcellular localization and dynamics in living cells has been challenging due to the lack of specific, high-affinity fluorescent probes.
Currently, there is a notable absence of commercially available or extensively documented fluorescent probes specifically designed for the detection of this compound. However, the principles and chemical strategies employed for the development of fluorescent analogs of the closely related molecule, Ap4A, provide a strong foundation for the rational design and synthesis of novel this compound probes.
This document outlines a proposed strategy for the development of fluorescent this compound probes, including detailed hypothetical protocols for their synthesis, characterization, and application in cellular imaging. These protocols are based on established methods for analogous fluorescent nucleotides and are intended to serve as a comprehensive guide for researchers venturing into this area.
Proposed Strategy for Fluorescent this compound Probe Development
The development of a fluorescent probe for this compound would likely involve the covalent attachment of a fluorophore to the this compound molecule. The choice of fluorophore and the site of attachment are critical for maintaining the biological activity of this compound and for achieving favorable photophysical properties. Based on existing literature for similar molecules, two main strategies can be considered:
-
Modification of the Ribose or Base Moiety: A fluorophore can be attached to the ribose ring or one of the nucleobases (adenosine or guanosine). Care must be taken to ensure that this modification does not sterically hinder the binding of the probe to its biological targets.
-
Terminal Phosphate (B84403) Labeling: A fluorophore can be attached to the terminal phosphate of the tetraphosphate chain. This approach has been successfully used for ATP analogs and may be less likely to interfere with molecular recognition.
For the purpose of these application notes, we will focus on a hypothetical probe, Cy5-Ap4G , where a Cy5 fluorophore is attached to the terminal phosphate of this compound.
Data Presentation
The successful development of a fluorescent this compound probe would require thorough characterization of its photophysical and biochemical properties. The following table summarizes the key quantitative data that should be collected and analyzed.
| Property | Description | Target Value/Range |
| Excitation Maximum (λ_ex) | The wavelength at which the fluorophore absorbs the most light. | For Cy5: ~649 nm |
| Emission Maximum (λ_em) | The wavelength at which the fluorophore emits the most light. | For Cy5: ~670 nm |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | > 0.2 |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | For Cy5: ~250,000 M⁻¹cm⁻¹ |
| Binding Affinity (K_d) | The dissociation constant for the interaction of the probe with a known or putative this compound binding protein. | To be determined experimentally; should be in the nanomolar to low micromolar range for high affinity. |
| Photostability | The resistance of the fluorophore to photobleaching upon exposure to excitation light. | High |
| Cell Permeability | The ability of the probe to cross the cell membrane. | To be determined; may require permeabilization or microinjection. |
| Signal-to-Background Ratio | The ratio of the fluorescence signal from the probe bound to its target to the signal from unbound probe and cellular autofluorescence. | > 2 |
Experimental Protocols
Protocol 1: Proposed Synthesis of a Fluorescent this compound Analog (Cy5-Ap4G)
This protocol is a hypothetical procedure based on established methods for synthesizing fluorescently labeled nucleotides.
Materials:
-
Guanosine-5'-monophosphate (GMP)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amino-modifier-C6-Cy5
-
Anhydrous dimethylformamide (DMF)
-
HPLC purification system
Procedure:
-
Activation of GMP:
-
Dissolve GMP in anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours to activate the phosphate group.
-
-
Synthesis of this compound:
-
In a separate reaction vessel, dissolve adenosine-5'-trimetaphosphate in anhydrous DMF.
-
Slowly add the activated GMP solution to the adenosine-5'-trimetaphosphate solution.
-
Add a 2-fold molar excess of triethylamine to catalyze the reaction.
-
Stir the reaction at room temperature overnight.
-
-
Purification of this compound:
-
Purify the crude this compound product by reverse-phase HPLC.
-
Lyophilize the fractions containing pure this compound.
-
-
Labeling with Cy5:
-
Dissolve the purified this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve amino-modifier-C6-Cy5 in anhydrous DMF.
-
Add the Cy5 solution to the this compound solution in a 1.2-fold molar excess.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours.
-
-
Final Purification:
-
Purify the Cy5-Ap4G conjugate by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: In Vitro Characterization of Cy5-Ap4G Binding to a Target Protein
This protocol describes a general method for assessing the binding of the fluorescent probe to a purified protein.
Materials:
-
Purified Cy5-Ap4G probe
-
Purified putative this compound binding protein (e.g., a Nudix hydrolase)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Fluorometer or microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the target protein in the binding buffer.
-
Add a fixed concentration of Cy5-Ap4G (e.g., 10 nM) to each well of a microplate.
-
Add the serially diluted protein to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or anisotropy of each well.
-
Plot the change in fluorescence polarization as a function of protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (K_d).
Protocol 3: Cellular Imaging of this compound Localization
This protocol provides a general workflow for imaging the subcellular distribution of the Cy5-Ap4G probe.
Materials:
-
Cultured cells of interest (e.g., HeLa cells)
-
Cy5-Ap4G probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the Cy5-Ap4G probe to the desired final concentration in cell culture medium.
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 1-4 hours) at 37°C.
-
Note: Optimization of probe concentration and incubation time is crucial.
-
-
Washing: Wash the cells three times with warm PBS to remove excess unbound probe.
-
Fixation (Optional):
-
If live-cell imaging is not performed, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for fixed cells):
-
If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides or image the dishes directly using a confocal microscope.
-
Acquire images using the appropriate laser lines and emission filters for Cy5 and DAPI.
-
Visualizations
Caption: Proposed synthetic workflow for Cy5-Ap4G.
Caption: Experimental workflow for cellular imaging.
Caption: A hypothetical this compound signaling pathway.
References
Protocol for the Extraction and Quantification of Diadenosine Tetraphosphate (Ap4G) from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4G) is a dinucleoside polyphosphate that has been implicated in various cellular processes, including stress responses and cell signaling. Accurate quantification of intracellular this compound levels is crucial for understanding its physiological roles and for the development of therapeutic agents targeting this compound-mediated pathways. These application notes provide a detailed protocol for the extraction of this compound from cultured mammalian cells and its subsequent quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Data Presentation
A critical aspect of reproducible research is the accurate reporting of experimental parameters and results. The following tables provide a template for summarizing key quantitative data related to this compound extraction and quantification.
Table 1: this compound Extraction Efficiency
| Cell Line | Extraction Method | Cell Number per Sample | Volume of Extraction Buffer (µL) | This compound Recovery (%) | Reference |
| HeLa | Cold Perchloric Acid | 1 x 10⁶ | 500 | 85 ± 5 | [Fictionalized Data] |
| SH-SY5Y | Cold Perchloric Acid | 1 x 10⁶ | 500 | 82 ± 6 | [Fictionalized Data] |
| HeLa | Methanol Extraction | 1 x 10⁶ | 1000 | 75 ± 8 | [Fictionalized Data] |
| SH-SY5Y | Methanol Extraction | 1 x 10⁶ | 1000 | 71 ± 7 | [Fictionalized Data] |
Table 2: Intracellular this compound Concentrations
| Cell Line | Condition | This compound Concentration (pmol/10⁶ cells) | This compound Concentration (µM) | Reference |
| HeLa | Normal Growth | 0.8 ± 0.2 | ~0.4 | [Fictionalized Data based on Ap4A levels][1] |
| HeLa | Oxidative Stress (0.5 mM H₂O₂) | 2.5 ± 0.5 | ~1.25 | [Fictionalized Data] |
| SH-SY5Y | Normal Growth | 0.6 ± 0.15 | ~0.3 | [Fictionalized Data based on Ap4A levels][1] |
| SH-SY5Y | Oxidative Stress (0.5 mM H₂O₂) | 2.0 ± 0.4 | ~1.0 | [Fictionalized Data] |
Note: The data presented in these tables are for illustrative purposes and should be replaced with experimentally derived values.
Experimental Protocols
I. Cold Perchloric Acid Extraction of this compound from Cultured Cells
This protocol is adapted from methods for nucleotide extraction from cultured cells.[2][3][4]
Materials:
-
Cultured HeLa or SH-SY5Y cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.5 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3 M
-
Microcentrifuge tubes, 1.5 mL
-
Cell scraper
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells (HeLa, SH-SY5Y), wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells from the culture dish.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
-
Cell Lysis and Deproteinization:
-
Resuspend the cell pellet in 500 µL of ice-cold 0.5 M perchloric acid.
-
Vortex vigorously for 30 seconds to ensure complete cell lysis.
-
Incubate the mixture on ice for 10 minutes.
-
-
Precipitation of Proteins and Cell Debris:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides, and transfer it to a new pre-chilled 1.5 mL microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Neutralization:
-
To neutralize the perchloric acid, add 3 M potassium carbonate dropwise to the supernatant while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.0. A typical volume of K₂CO₃ is around 100-150 µL for 500 µL of PCA extract.
-
The neutralization reaction will produce a precipitate of potassium perchlorate (B79767) (KClO₄).[5]
-
Incubate the neutralized extract on ice for 15 minutes to ensure complete precipitation.
-
-
Removal of Precipitate:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Carefully transfer the supernatant, which contains the extracted this compound, to a new 1.5 mL microcentrifuge tube.
-
-
Sample Storage:
-
The extracted sample is now ready for HPLC-MS analysis. If not analyzed immediately, store the samples at -80°C.
-
II. Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound. Specific parameters should be optimized for the instrument used.[6][7]
Instrumentation and Columns:
-
A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
A C18 reversed-phase HPLC column is commonly used for the separation of dinucleoside polyphosphates.[6]
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
Gradient Elution:
A typical gradient could be:
-
0-5 min: 2% B
-
5-20 min: 2-50% B (linear gradient)
-
20-25 min: 50% B
-
25-26 min: 50-2% B (linear gradient)
-
26-30 min: 2% B (re-equilibration)
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the specific adducts formed.
-
Standard Curve: Prepare a standard curve using a known concentration range of a commercially available this compound standard to enable absolute quantification.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A schematic overview of the this compound extraction protocol.
Putative Signaling Pathway Involving this compound
The precise signaling pathways involving this compound are still under investigation. However, its structural similarity to Ap4A suggests it may interact with some of the same binding proteins and signaling components. One such pathway involves the Adaptor Protein Complex 4 (AP-4).[8]
Caption: A proposed signaling pathway involving this compound and the AP-4 complex.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 3. Extraction of adenine nucleotides from cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis for the interaction between Adaptor Protein Complex 4 (AP4) β4 and its accessory protein, tepsin - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Diadenosine Tetraphosphate (Ap4G) Synthesis Using Radiolabeled Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4G), a dinucleoside polyphosphate, is a ubiquitous signaling molecule found in organisms ranging from bacteria to humans. It functions as a crucial second messenger or "alarmone," with its intracellular concentrations increasing significantly in response to various cellular stresses, including oxidative and genotoxic stress. The synthesis of this compound is primarily a non-canonical activity of certain enzymes, most notably Lysyl-tRNA synthetase (LysRS).[1][2][3] Under stress conditions, LysRS can catalyze the reaction of an enzyme-bound lysyl-adenylate (Lys-AMP) intermediate with an ATP molecule to produce this compound.[3]
Tracking the synthesis of this compound is vital for understanding its role in cellular signaling, stress responses, and disease pathology. This application note provides detailed protocols for monitoring this compound synthesis in both in vitro enzymatic assays and cell-based systems using radiolabeled precursors. The primary radiolabeled precursor for tracking this compound synthesis is radiolabeled Adenosine Triphosphate (ATP), as it is the direct substrate for the enzymatic reaction.[3]
Principle of the Assay
The fundamental principle involves incubating a biological sample (purified enzyme or whole cells) with a radiolabeled precursor, typically [α-³²P]ATP, [³H]ATP, or [¹⁴C]ATP. The enzyme responsible for this compound synthesis will incorporate this radiolabel into the newly synthesized this compound. Subsequently, the radiolabeled this compound is separated from the unreacted radiolabeled precursor and other cellular components using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The amount of radioactivity incorporated into the this compound product is then quantified to determine the rate of synthesis.
Experimental Workflow Overview
The general workflow for tracking this compound synthesis using radiolabeled precursors involves several key stages, from sample preparation to data analysis.
References
Application Notes and Protocols for Affinity Chromatography of Ap4G Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-guanosine tetraphosphate (B8577671) (Gp4G or Ap4G) is a dinucleoside polyphosphate that has been implicated in various cellular processes. The identification and characterization of proteins that specifically bind to this compound are crucial for elucidating its biological functions and for developing potential therapeutic interventions. Affinity chromatography is a powerful technique for the purification of such binding proteins based on the specific interaction between the immobilized this compound ligand and the target protein.
These application notes provide a comprehensive overview and detailed protocols for the affinity purification of this compound binding proteins. The information is compiled from established methodologies in affinity chromatography and specific findings related to dinucleotide-binding proteins.
Data Presentation
Quantitative Analysis of this compound-Protein Interaction
The affinity of binding proteins for this compound can be quantified by determining the dissociation constant (KD). A lower KD value indicates a higher binding affinity. The following table summarizes the reported dissociation constants for the binding of tritium-labeled diguanosine tetraphosphate ([³H]Gp4G) to a brain preparation, suggesting the presence of specific this compound binding proteins.[1]
| Ligand | Protein Source | Method | Dissociation Constant (KD) | Reference |
| [³H]Gp4G | Brain preparation (nuclei and perikarya) | Equilibrium Binding Assay | 0.16 µM and 0.6 µM | [1] |
Note: The presence of two dissociation constants may indicate the existence of multiple this compound binding proteins or different binding sites with varying affinities.
Experimental Protocols
I. Synthesis of this compound-Agarose Affinity Matrix
Principle: CNBr-activated agarose (B213101) reacts with primary amino groups to form a stable covalent bond.
Materials:
-
CNBr-activated Sepharose® 4B
-
This compound derivative with a primary amino group
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Wash Buffer 1: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Protocol:
-
Preparation of the Ligand: Dissolve the amino-derivatized this compound in Coupling Buffer. The concentration will depend on the desired ligand density.
-
Washing and Activation of the Resin:
-
Weigh the required amount of CNBr-activated Sepharose 4B powder (1 g swells to approximately 3.5 ml of gel).
-
Wash the dry powder with 1 mM HCl on a sintered glass filter. Use about 200 ml of 1 mM HCl per gram of powder.
-
Wash the swollen gel with Coupling Buffer.
-
-
Coupling Reaction:
-
Immediately transfer the washed gel to the this compound ligand solution.
-
Perform the coupling reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on a rotator).
-
-
Blocking of Unreacted Groups:
-
After coupling, collect the resin by filtration and wash away the excess, unreacted ligand with Coupling Buffer.
-
Transfer the resin to the Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C to block any remaining active groups on the agarose.
-
-
Final Washing:
-
Wash the resin extensively to remove non-covalently bound substances.
-
Perform alternating washes with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-5 times.
-
-
Storage: Store the prepared this compound-agarose resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
II. Affinity Chromatography of this compound Binding Proteins
This protocol outlines the general steps for the purification of this compound binding proteins from a cell lysate. Optimization of buffer conditions, especially the elution step, is crucial for successful purification.
Materials:
-
This compound-Agarose Resin
-
Chromatography Column
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail. Note: The composition should be optimized to ensure protein stability and efficient extraction.
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40. Note: The salt concentration may need to be adjusted to minimize non-specific binding.
-
Elution Buffers (to be tested and optimized):
-
High Salt Elution: Binding/Wash Buffer containing 1-2 M NaCl.
-
pH Elution (Acidic): 0.1 M Glycine-HCl, pH 2.5-3.0.[2][3][4] Note: Immediate neutralization of eluted fractions with 1 M Tris-HCl, pH 8.5 is critical to preserve protein activity.[2][3][4]
-
pH Elution (Basic): 0.1 M Triethylamine, pH 11.5.
-
Competitive Elution: Binding/Wash Buffer containing 1-10 mM free this compound or GTP.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Protocol:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Column Preparation and Equilibration:
-
Pack a chromatography column with the this compound-Agarose resin.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Apply the clarified cell lysate to the equilibrated column. A slow flow rate is recommended to allow for efficient binding of the target proteins.
-
Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to assess the binding efficiency.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound proteins using the chosen Elution Buffer.
-
Collect fractions of a defined volume (e.g., 1 column volume).
-
If using a pH elution buffer, immediately neutralize the fractions with Neutralization Buffer.
-
-
Analysis of Eluted Fractions:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to determine the purity and molecular weight of the eluted proteins.
-
Fractions containing the purified protein can be pooled.
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing with high and low pH buffers, followed by re-equilibration with the Binding/Wash Buffer.
-
For long-term storage, wash the column with a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
-
Visualizations
Experimental Workflow for this compound Binding Protein Purification
Caption: Workflow for the purification of this compound binding proteins.
Hypothetical this compound Signaling Pathway
While a specific signaling pathway for this compound has not been fully elucidated, based on its structural similarity to Ap4A, which acts as a second messenger, a hypothetical signaling cascade can be proposed. Ap4A has been shown to bind to the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), leading to the activation of the Microphthalmia-associated Transcription Factor (MITF). It is plausible that this compound could initiate a similar cascade.
Caption: A hypothetical this compound signaling cascade.
References
Genetic Methods to Modulate Intracellular Ap4A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A), a dinucleoside polyphosphate, is an emerging multifaceted signaling molecule involved in a variety of cellular processes, including stress responses, gene expression, and immune regulation.[1][2][3] The ability to precisely control intracellular concentrations of Ap4A is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the genetic modulation of intracellular Ap4A levels.
The core strategy for modulating intracellular Ap4A revolves around targeting the key enzymes responsible for its synthesis and degradation. In mammalian cells, Ap4A is primarily synthesized by aminoacyl-tRNA synthetases (aaRS), such as Lysyl-tRNA synthetase (LysRS), as a byproduct of tRNA charging.[2][4] The principal enzyme responsible for Ap4A hydrolysis is NUDT2 (also known as Ap4A hydrolase), a member of the Nudix hydrolase family.[3][4][5]
Key Genetic Targets for Ap4A Modulation
| Target Gene | Protein Product | Role in Ap4A Metabolism | Genetic Modulation Strategy | Expected Outcome on Intracellular Ap4A |
| NUDT2 | Nudix Hydrolase 2 (Ap4A hydrolase) | Primary enzyme for Ap4A degradation.[3][5] | Gene Knockout (CRISPR-Cas9), Gene Knockdown (siRNA, shRNA) | Increase |
| KARS1 (or other aaRS) | Lysyl-tRNA Synthetase | Primary enzyme for Ap4A synthesis.[4] | Gene Overexpression | Increase |
| NUDT2 | Nudix Hydrolase 2 (Ap4A hydrolase) | Primary enzyme for Ap4A degradation. | Gene Overexpression | Decrease |
Quantitative Data on Ap4A Modulation
The following table summarizes the reported changes in intracellular Ap4A concentrations following genetic manipulation of key metabolic enzymes.
| Cell Line | Genetic Modification | Fold Change in Ap4A | Basal Concentration (approx.) | Concentration after Modification (approx.) | Reference |
| KBM-7 CML | NUDT2 gene disruption | 175-fold increase | ~0.21 pmol/10⁶ cells (~0.5 µM) | 36.9 pmol/10⁶ cells (~20 µM) | [5] |
| HEK293T | NUDT2 Knockdown (KD) | Increase (quantification in figure) | - | - | [6] |
| HEK293T | KARS Overexpression (OE) | Increase (quantification in figure) | - | - | [6] |
| E. coli | apaH gene mutation | >100-fold increase | - | - | [7] |
| E. coli | apaH overexpression | ~10-fold decrease | - | - | [3] |
| S. cerevisiae | Heat Shock (46°C) | 50-fold increase | ~0.08 µM | ~4 µM | [3] |
Signaling Pathways and Experimental Workflows
Ap4A Metabolism and Signaling
The diagram below illustrates the central metabolic pathways controlling intracellular Ap4A levels and its subsequent role in the LysRS-Ap4A-MITF signaling cascade.
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 4. Ap4A - Wikipedia [en.wikipedia.org]
- 5. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Di-Adenosine Tetraphosphate (Ap4A) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays Involving Diadenosine Tetraphosphate (Ap4G)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4G or Ap4A) is a dinucleoside polyphosphate that functions as an intracellular and extracellular signaling molecule.[1] It is synthesized in response to various cellular stresses, including oxidative, genotoxic, and heat stress, and is implicated in the regulation of DNA replication, and gene expression.[2][3] this compound's role as a transcriptional regulator is of significant interest, as it can modulate complex cellular pathways.[4] A key mechanism of this compound's action is through its interaction with cellular proteins, which in turn affects the activity of transcription factors.[2] In vitro transcription (IVT) assays provide a powerful, cell-free system to dissect the molecular mechanisms by which this compound influences transcriptional regulation.[5] These assays allow for the precise control of reaction components, making them ideal for studying the effects of small molecules like this compound on the function of specific transcription factors and their co-regulators.[5]
Application Notes
The primary application of in vitro transcription assays in the context of this compound is to elucidate its mechanistic role in modulating gene expression. Rather than being a direct component of the core transcription machinery, this compound acts as an effector molecule. IVT can be employed to:
-
Investigate the modulation of transcription factor activity: A well-documented example is the interaction between this compound, the Histidine Triad Nucleotide Binding Protein 1 (HINT1), and the Microphthalmia-associated Transcription Factor (MITF). HINT1 acts as a repressor of MITF-mediated transcription.[3] this compound can bind to HINT1, causing its dissociation from MITF and thereby activating transcription.[4] An IVT assay can be designed to quantitatively measure the effect of this compound on the transcriptional activity of MITF in the presence of its co-repressor, HINT1.
-
Screen for novel protein targets: Cell extracts or purified protein fractions can be added to an IVT system with a reporter gene. Changes in transcription upon the addition of this compound could indicate the presence of this compound-sensitive regulatory factors.
-
Drug Discovery and Development: IVT assays can be adapted for high-throughput screening to identify novel small molecules that either mimic or inhibit the effects of this compound on specific transcription pathways. This is particularly relevant for pathways implicated in cancer, where this compound has been shown to influence the expression of thousands of genes.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway influenced by this compound and a proposed workflow for its investigation using an in vitro transcription assay.
Caption: this compound-mediated activation of MITF transcription factor.
Caption: Experimental workflow for this compound in vitro transcription assay.
Quantitative Data Presentation
The following table presents hypothetical data from an in vitro transcription assay investigating the effect of this compound on MITF-dependent transcription in the presence of the HINT1 co-repressor. The results are expressed as relative transcription units (RTU) normalized to a control reaction lacking HINT1.
| Reaction Condition | This compound Concentration (µM) | Relative Transcription Units (RTU) | Fold Change vs. No this compound |
| MITF only (Positive Control) | 0 | 100.0 ± 5.2 | N/A |
| MITF + HINT1 | 0 | 15.3 ± 2.1 | 1.0 |
| MITF + HINT1 | 10 | 32.5 ± 3.0 | 2.1 |
| MITF + HINT1 | 50 | 68.9 ± 4.5 | 4.5 |
| MITF + HINT1 | 100 | 92.1 ± 6.8 | 6.0 |
| HINT1 only (Negative Control) | 0 | <1.0 | N/A |
| No Protein (Template Control) | 0 | <1.0 | N/A |
Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Measure the Effect of this compound on HINT1-MITF Mediated Transcription
This protocol details the steps to quantify how this compound modulates the repressive effect of HINT1 on MITF's transcriptional activity.
1. Materials and Reagents:
-
DNA Template: Linearized plasmid DNA containing a promoter with MITF binding sites (e.g., from the tyrosinase gene) upstream of a G-less cassette reporter sequence.
-
Recombinant Proteins: Highly purified human MITF and HINT1 proteins.
-
In Vitro Transcription Kit: Commercial kit (e.g., HeLa cell nuclear extract or a purified system containing RNA Polymerase II and basal transcription factors).
-
Nucleotides: ATP, CTP, UTP, and [α-³²P]UTP for radiolabeling.
-
This compound Stock Solution: 10 mM this compound in RNase-free water, pH 7.5.
-
Buffers: Transcription buffer, stop solution (e.g., formamide-based loading dye).
-
Analysis: Denaturing polyacrylamide gels, phosphor imaging system.
2. Procedure:
-
Prepare DNA Template:
-
Linearize the plasmid DNA containing the MITF-responsive promoter and G-less cassette with a suitable restriction enzyme.
-
Purify the linearized template using a PCR purification kit and quantify the concentration.
-
-
Prepare Protein-Ap4G Mixtures (on ice):
-
In separate microcentrifuge tubes, prepare master mixes for each experimental condition. For a 25 µL final reaction volume:
-
Positive Control (MITF only): 100 ng MITF, RNase-free water.
-
Repressed State (MITF + HINT1): 100 ng MITF, 200 ng HINT1, RNase-free water.
-
Test Conditions: 100 ng MITF, 200 ng HINT1, and the desired final concentration of this compound (e.g., 10, 50, 100 µM).
-
-
Incubate the protein mixtures on ice for 15 minutes to allow for binding interactions.
-
-
Set up In Vitro Transcription Reactions (on ice):
-
To each tube from step 2, add the following components from the IVT kit, following the manufacturer's instructions:
-
Transcription Buffer
-
100 ng of linearized DNA template
-
NTP mix (containing ATP, CTP, and a low concentration of UTP)
-
[α-³²P]UTP (for radiolabeling the transcript)
-
HeLa Nuclear Extract or purified RNA Pol II and basal factors.
-
RNase-free water to a final volume of 25 µL.
-
-
-
Transcription Reaction:
-
Incubate the reactions at 30°C for 60 minutes.
-
-
Stop Reaction and Purify RNA:
-
Terminate the reactions by adding 175 µL of a stop solution containing proteinase K and incubating at 37°C for 15 minutes.
-
Perform phenol:chloroform extraction and ethanol (B145695) precipitation to purify the RNA transcripts.
-
-
Analysis of Transcripts:
-
Resuspend the RNA pellet in formamide (B127407) loading dye.
-
Denature the samples by heating at 90°C for 3 minutes.
-
Separate the transcripts on a denaturing 6% polyacrylamide/urea gel.
-
Dry the gel and expose it to a phosphor screen.
-
-
Quantification:
-
Image the phosphor screen and quantify the intensity of the bands corresponding to the correctly initiated transcript using densitometry software.
-
Normalize the data and present it as shown in the quantitative data table.
-
Protocol 2: Control Assay for Direct Effects of this compound on Transcription Machinery
This protocol is essential to confirm that this compound does not directly inhibit or enhance the core transcription machinery itself.
1. Materials and Reagents:
-
As in Protocol 1, but using a DNA template with a strong constitutive promoter (e.g., CMV or a basal promoter without specific transcription factor binding sites).
-
Purified RNA Polymerase II and basal transcription factors (TBP, TFIIB, etc.).
-
No MITF or HINT1 proteins are required.
2. Procedure:
-
Prepare DNA Template: Use a linearized plasmid with a constitutive promoter.
-
Set up Transcription Reactions:
-
Prepare a series of reactions containing the DNA template, RNA Polymerase II, basal transcription factors, NTPs (with [α-³²P]UTP), and transcription buffer.
-
Add this compound to these reactions at the same concentrations used in Protocol 1 (e.g., 0, 10, 50, 100 µM).
-
-
Transcription and Analysis:
-
Follow steps 4-7 from Protocol 1.
-
-
Interpretation:
-
If the transcriptional output is consistent across all concentrations of this compound, it confirms that this compound does not directly interfere with the core transcription machinery under these assay conditions. This validates the findings from Protocol 1, attributing the observed effects to the modulation of the HINT1-MITF interaction.
-
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ap4G in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) guanosine (B1672433) analogue (Ap4G) is a dinucleoside polyphosphate that has emerged as a key signaling molecule, often referred to as an "alarmone," in response to cellular stress.[1] Its accumulation is particularly noted under conditions of oxidative stress, suggesting a significant role in cellular defense and signaling pathways. Accurate quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies targeting stress-related diseases.
This document provides detailed application notes and experimental protocols for the robust quantification of this compound in various biological samples, including cells, tissues, and plasma. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.[2][3] Additionally, an enzymatic method is described as a viable alternative.
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and the related molecule Ap4A in various biological samples. This data provides a reference range for expected physiological and stress-induced levels.
| Analyte | Sample Type | Organism/Cell Line | Condition | Concentration | Method | Reference |
| This compound | Macroplasmodia | Physarum polycephalum | Normal | Not specified | HPLC | [1] |
| This compound | Macroplasmodia | Physarum polycephalum | Oxidative Stress (0.1 mM Dinitrophenol) | 3 to 7-fold increase | HPLC | [1] |
| Ap4A | Human Plasma | Human | Normal | 40.4 ± 6.6 nM | LC-ESI-MS | [2][3] |
| Ap4A | HEK293T Cells | Human | Normal | 0.9 pmol / 10^6 cells | LC-MS/MS | [4] |
| Ap4A | HEK293 Cells | Human | Normal | 0.5 pmol / 10^6 cells | LC-MS/MS | [4] |
| Ap4A | AA8 Cells | Chinese Hamster Ovary | Normal | 0.63 pmol / 10^6 cells | Not specified | [4] |
Signaling Pathways and Experimental Workflows
This compound Stress Signaling Pathway
This compound is synthesized in response to cellular stressors, particularly oxidative stress, and is thought to act as an intracellular second messenger or "alarmone" to initiate adaptive responses. While the precise signaling cascade is an active area of research, a proposed pathway involves the activation of stress-response kinases and transcription factors to promote cell survival.
Caption: Proposed signaling pathway of this compound in the cellular stress response.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound from biological samples involves sample preparation (extraction), chromatographic separation, and detection by mass spectrometry or an enzymatic assay.
Caption: General experimental workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-MS/MS
This protocol is adapted from methods for similar dinucleoside polyphosphates and provides a robust and sensitive approach for this compound quantification.[2][3]
1. Sample Preparation
-
Cell Pellets:
-
Wash 1-5 million cells with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Add 200 µL of ice-cold 0.6 M perchloric acid (PCA) to the cell pellet.
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding 1/10th volume of 3 M K2CO3.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the KClO4 precipitate.
-
The resulting supernatant is ready for analysis or storage at -80°C.
-
-
Tissue Samples:
-
Flash-freeze 20-50 mg of tissue in liquid nitrogen.
-
Homogenize the frozen tissue in 500 µL of ice-cold 0.6 M PCA.
-
Follow steps 1.4 to 1.9 from the cell pellet protocol.
-
-
Plasma Samples:
-
To 100 µL of plasma, add 100 µL of ice-cold 1.2 M PCA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Follow steps 1.6 to 1.9 from the cell pellet protocol.
-
For plasma, a solid-phase extraction (SPE) using a weak anion-exchange cartridge may be necessary to remove interfering substances.[2]
-
2. HPLC-MS/MS Analysis
-
HPLC System: A system with a binary pump and autosampler.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-25% B (linear gradient)
-
10-12 min: 25-95% B (linear gradient)
-
12-14 min: 95% B (wash)
-
14-15 min: 95-2% B (linear gradient)
-
15-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound Precursor Ion (m/z): To be determined based on the exact mass of this compound ([M-H]-).
-
This compound Product Ions (m/z): To be determined by infusion of an this compound standard and performing product ion scans. Likely fragments would correspond to AMP, GMP, and fragments of the tetraphosphate chain.
-
-
Data Analysis: Quantify this compound by comparing the peak area of the specific MRM transition in the sample to a standard curve prepared with a pure this compound standard.
Protocol 2: Enzymatic Quantification of this compound
This method is based on the enzymatic conversion of this compound to ATP and GTP, followed by the measurement of ATP using a luciferase-based assay.[1]
1. Sample Preparation
-
Prepare neutralized acid extracts as described in Protocol 1 (steps 1.1 to 1.9).
2. Enzymatic Reaction
-
To 50 µL of the sample extract, add:
-
10 µL of 10x reaction buffer (500 mM Tris-HCl pH 8.0, 100 mM MgCl2).
-
1 µL of Nudix hydrolase (or a specific dinucleoside polyphosphate hydrolase that cleaves this compound).
-
39 µL of nuclease-free water.
-
-
Incubate at 37°C for 30 minutes to hydrolyze this compound into AMP and GTP.
-
In a parallel reaction for background ATP measurement, substitute the Nudix hydrolase with water.
-
To convert the resulting AMP to ATP, add:
-
1 µL of myokinase.
-
1 µL of pyruvate (B1213749) kinase.
-
1 µL of 100 mM phosphoenolpyruvate.
-
-
Incubate at 30°C for 30 minutes.
3. Luciferase Assay
-
Use a commercial firefly luciferase-based ATP assay kit.
-
Add the reaction mixture from step 2.5 to the luciferase reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the amount of ATP produced from this compound by subtracting the background ATP (from the reaction without Nudix hydrolase) from the total ATP measured.
-
Quantify the initial this compound concentration using a standard curve prepared with known concentrations of this compound subjected to the same enzymatic and luciferase reactions.
Conclusion
The protocols outlined in this document provide robust and sensitive methods for the quantification of this compound in a variety of biological samples. The choice of method will depend on the available instrumentation and the specific requirements of the study. HPLC-MS/MS is recommended for its high specificity and ability to simultaneously measure other related nucleotides. The enzymatic assay offers a sensitive alternative when a mass spectrometer is not available. Accurate measurement of this compound will be instrumental in elucidating its role in cellular stress responses and its potential as a biomarker and therapeutic target.
References
- 1. In vivo levels of diadenosine tetraphosphate and adenosine tetraphospho-guanosine in Physarum polycephalum during the cell cycle and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.cuni.cz [dspace.cuni.cz]
Application Notes and Protocols for the Solid-Phase Synthesis of Ap4G Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of P¹,P⁴-di(guanosine-5')-tetraphosphate (Ap4G) analogs. This document outlines the chemical principles, experimental procedures, and potential biological significance of these compounds.
Introduction
Dinucleoside polyphosphates (NpnN') are a class of endogenous molecules found in various organisms, from bacteria to humans.[1][2] They consist of two nucleosides linked by a chain of three to seven phosphate (B84403) groups. P¹,P⁴-di(guanosine-5')-tetraphosphate (this compound), a member of this family, is involved in various cellular processes. The synthesis of this compound analogs is crucial for elucidating their structure-activity relationships, identifying their biological targets, and developing potential therapeutic agents.[3]
Solid-phase synthesis offers significant advantages over traditional solution-phase methods for preparing this compound analogs, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[4][5] This methodology involves the sequential addition of nucleotide monomers to a growing chain attached to an insoluble solid support.[6][7]
Principle of Solid-Phase Synthesis of this compound Analogs
The solid-phase synthesis of this compound analogs can be conceptually divided into four main stages:
-
Immobilization of the First Nucleoside: A protected guanosine (B1672433) monophosphate (GMP) derivative is covalently attached to a solid support, typically a controlled-pore glass (CPG) or polystyrene resin.[8][9]
-
Chain Elongation (Phosphorylation and Coupling): The phosphate chain is extended by the sequential coupling of activated phosphate or phosphonate (B1237965) moieties. For this compound, this involves the coupling of a second protected guanosine derivative, typically as a nucleoside phosphoroamidite or a pre-activated phosphate ester.
-
Cleavage and Deprotection: The synthesized this compound analog is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed under specific chemical conditions.[10][11][12]
-
Purification and Analysis: The final product is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.[13][14][15]
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of this compound analogs. Researchers should optimize these conditions based on the specific analog being synthesized and the solid support used.
Protocol 1: Immobilization of Guanosine on Solid Support
This protocol describes the attachment of the first guanosine nucleoside to a solid support functionalized with a suitable linker (e.g., a succinyl linker).[1][16]
Materials:
-
5'-O-Dimethoxytrityl-N²-isobutyryl-2',3'-O-diacetylguanosine
-
Succinic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (anhydrous)
-
Long-chain alkylamine controlled-pore glass (LCAA-CPG) support
-
Coupling agents (e.g., HBTU, HATU)[16]
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Succinylation of the Nucleoside:
-
Dissolve 5'-O-Dimethoxytrityl-N²-isobutyryl-2',3'-O-diacetylguanosine in anhydrous pyridine.
-
Add succinic anhydride and DMAP.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the resulting nucleoside-3'-O-succinate by column chromatography.
-
-
Activation and Coupling to the Solid Support:
-
Swell the LCAA-CPG support in anhydrous DMF.
-
In a separate flask, dissolve the purified nucleoside-3'-O-succinate in anhydrous DMF.
-
Add a coupling agent (e.g., HBTU) and an activator base (e.g., N,N-diisopropylethylamine).
-
Add this activation mixture to the swollen CPG support.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping of Unreacted Sites:
-
After the coupling reaction, filter the support and wash thoroughly with DMF and DCM.
-
To block any unreacted amino groups on the support, treat the resin with a capping solution (e.g., acetic anhydride and N-methylimidazole in pyridine/THF) for 30 minutes.[5]
-
Wash the support extensively with DCM and dry under vacuum.
-
-
Determination of Loading:
-
Determine the loading of the nucleoside on the support by treating a small, weighed amount of the resin with a strong acid (e.g., perchloric acid) to cleave the dimethoxytrityl (DMT) group.
-
Measure the absorbance of the resulting DMT cation solution at 498 nm and calculate the loading using the Beer-Lambert law.
-
Protocol 2: Solid-Phase Synthesis of the this compound Backbone
This protocol outlines the steps for elongating the phosphate chain and coupling the second guanosine nucleoside. This example utilizes a phosphoramidite (B1245037) approach.
Materials:
-
Guanosine-loaded solid support (from Protocol 1)
-
5'-O-Dimethoxytrityl-N²-isobutyryl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Acetonitrile (anhydrous)
Procedure (performed on an automated DNA/RNA synthesizer or manually):
-
Deprotection (Detritylation):
-
Treat the guanosine-loaded support with the deblocking solution to remove the 5'-DMT protecting group.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
-
Coupling of the Second Nucleoside:
-
Activate the guanosine phosphoramidite by mixing with the activator solution.
-
Pass the activated phosphoramidite solution through the column containing the deprotected support. Allow the coupling reaction to proceed for 5-15 minutes.
-
Wash the support with anhydrous acetonitrile.
-
-
Capping:
-
Treat the support with a capping solution to block any unreacted 5'-hydroxyl groups.
-
Wash the support with anhydrous acetonitrile.
-
-
Oxidation:
-
Treat the support with the oxidizing solution to convert the unstable phosphite (B83602) triester linkage to a stable phosphate triester.
-
Wash the support with anhydrous acetonitrile.
-
-
Chain Elongation (for analogs with more than four phosphates):
-
Repeat steps 1-4 with appropriate phosphoramidite reagents to extend the polyphosphate chain.
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final steps to release the this compound analog from the solid support, remove all protecting groups, and purify the final product.
Materials:
-
This compound analog-bound solid support
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Diethyl ether
-
Purification system: High-Performance Liquid Chromatography (HPLC) with an ion-exchange or reverse-phase C18 column[13][14][15]
-
Mobile phases for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) buffer, acetonitrile)
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide and incubate at 55°C for 8-16 hours. This cleaves the succinyl linker and removes the isobutyryl protecting groups from the guanine (B1146940) bases.
-
-
Phosphate Deprotection:
-
The ammonium hydroxide treatment also removes the β-cyanoethyl protecting groups from the phosphate backbone.
-
-
Work-up:
-
Cool the vial and filter to remove the solid support.
-
Evaporate the ammonium hydroxide solution to dryness.
-
Resuspend the residue in water and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
-
Purification by HPLC:
-
Dissolve the crude product in the HPLC mobile phase.
-
Inject the solution onto an appropriate HPLC column (ion-exchange is often preferred for separating charged molecules like dinucleoside polyphosphates).
-
Elute the product using a suitable gradient (e.g., increasing salt concentration).
-
Collect the fractions containing the desired this compound analog.
-
Desalt the purified fractions and lyophilize to obtain the final product as a stable salt (e.g., sodium or triethylammonium salt).
-
-
Analysis:
-
Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry (e.g., ESI-MS), and ³¹P NMR spectroscopy.
-
Data Presentation
The following tables summarize typical quantitative data expected during the solid-phase synthesis of this compound analogs. Actual values will vary depending on the specific analog, reagents, and instrumentation used.
Table 1: Loading of Initial Guanosine on Solid Support
| Parameter | Typical Value |
| Support Type | Long-Chain Alkylamine CPG |
| Linker | Succinyl |
| Initial Loading (µmol/g) | 30 - 50 |
| Coupling Efficiency | > 95% |
Table 2: Synthesis Cycle Efficiency
| Step | Parameter | Typical Value |
| Detritylation | Efficiency | > 99% |
| Coupling | Efficiency per cycle | > 98% |
| Capping | Efficiency | > 99% |
| Oxidation | Efficiency | > 99% |
Table 3: Yield and Purity of a Representative this compound Analog
| Parameter | Typical Value |
| Crude Yield (OD₂₆₀ units) | 10 - 20 (from a 1 µmol synthesis) |
| Purity after HPLC | > 95% |
| Final Isolated Yield (mg) | 1 - 5 (from a 1 µmol synthesis) |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound analogs.
Putative Signaling Pathway for this compound
While the specific signaling pathways for this compound are not fully elucidated, based on the known functions of similar molecules like Ap4A and ppGpp, a putative pathway can be proposed. This compound may act as an intracellular signaling molecule, potentially modulating the activity of enzymes involved in nucleotide metabolism and stress responses.[17][18][19]
Caption: Putative signaling pathway for this compound in response to cellular stress.
References
- 1. Rapid esterification of nucleosides to solid-phase supports for oligonucleotide synthesis using uronium and phosphonium coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rrp1, a cyclic-di-GMP-producing response regulator, is an important regulator of Borrelia burgdorferi core cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Sustainable Flow‐Synthesis of (Bulky) Nucleoside Drugs by a Novel and Highly Stable Nucleoside Phosphorylase Immobilized on Reusable Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attachment of nucleosides and other linkers to solid-phase supports for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3'-Dephosphorylation and Strand Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. researchgate.net [researchgate.net]
- 17. Diadenosine tetraphosphate regulates biosynthesis of GTP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of guanosine tetraphosphate in gene expression and the survival of glucose or seryl-tRNA starved cells of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Guanosine tetraphosphate inhibits protein synthesis in vivo. A possible protective mechanism for starvation stress in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Luciferase-Based Assay for Diadenosine Tetraphosphate (Ap4G)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A), and by extension its guanosine (B1672433) analogue Ap4G, are dinucleoside polyphosphates that have emerged as important intracellular and extracellular signaling molecules.[1][2] These molecules, often referred to as "alarmones," are synthesized in response to various cellular stresses, including heat shock and oxidative stress, with their intracellular concentrations increasing significantly under such conditions.[2][3] The synthesis of Ap4A is notably catalyzed by lysyl-tRNA synthetase (LysRS) in a non-canonical reaction.[1] Ap4A has been implicated in numerous physiological processes, including the regulation of transcription and cell motility.[1][4] A key signaling pathway involves the phosphorylation of LysRS, which then synthesizes Ap4A. Ap4A proceeds to bind to the HINT1 protein, releasing the microphthalmia-associated transcription factor (MITF) to activate target gene transcription.[1][5] Given their roles in cellular signaling and stress responses, the accurate quantification of this compound and Ap4A is crucial for understanding their physiological functions and for the development of novel therapeutics targeting these pathways.
This document provides a detailed protocol for a sensitive and quantitative luciferase-based assay for the determination of this compound. The assay is based on the enzymatic conversion of this compound to ATP, which is then quantified using the firefly luciferase-luciferin system. The light produced in the luciferase reaction is directly proportional to the amount of ATP, and consequently, to the initial concentration of this compound.
Assay Principle
The luciferase-based assay for this compound is a two-step enzymatic process:
-
Enzymatic Conversion of this compound to ATP: The enzyme Bis(5'-nucleosyl)-tetraphosphatase (asymmetrical), encoded by the NUDT2 gene and also known as Ap4A hydrolase, specifically catalyzes the asymmetrical hydrolysis of Ap4A to yield one molecule of ATP and one molecule of AMP.[6][7][8] This enzyme is expected to act similarly on this compound, producing GTP and GMP. For the specific measurement of this compound that leads to ATP production for the luciferase step, a preliminary conversion of GTP to ATP would be necessary, or the assay as described here for Ap4A can be adapted. For the purpose of this protocol, we will focus on the analogous reaction for Ap4A, which is more commonly described and directly yields ATP. The principle remains the same for this compound with the appropriate enzymatic conversions.
-
Luciferase-Based Detection of ATP: The ATP produced in the first step is quantified using a standard firefly luciferase assay. In the presence of ATP, magnesium ions, and molecular oxygen, firefly luciferase catalyzes the oxidative decarboxylation of D-luciferin, resulting in the emission of light.[9][10] The intensity of the emitted light is measured using a luminometer and is directly proportional to the ATP concentration, which in turn is proportional to the initial this compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of Ap4A signaling and the experimental workflow for its quantification.
Caption: Ap4A Signaling Pathway.
Caption: Experimental Workflow for this compound/Ap4A Assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human NUDT2 | Sino Biological | e.g., 10217-H07E |
| Ap4A (or this compound) Standard | Sigma-Aldrich | e.g., D4019 |
| ATP Assay Kit | Sigma-Aldrich | e.g., MAK473 |
| (or equivalent luciferase/luciferin) | ||
| Nuclease-free water | Various | |
| 96-well white opaque plates | Various | |
| Luminometer | Various | |
| Standard laboratory equipment | (pipettes, tubes, etc.) |
Experimental Protocols
Preparation of Reagents
-
This compound/Ap4A Standard Stock Solution (1 mM): Dissolve an appropriate amount of this compound or Ap4A in nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C.
-
NUDT2 Enzyme Stock Solution (1 µg/µL): Reconstitute lyophilized NUDT2 enzyme in the recommended buffer (e.g., PBS) to a concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Luciferase Assay Reagent: Prepare the luciferase assay working solution according to the manufacturer's instructions of the ATP Assay Kit. This typically involves mixing a buffer with a substrate and the luciferase enzyme. Protect from light and prepare fresh before use.
This compound/Ap4A Standard Curve Preparation
-
Perform serial dilutions of the 1 mM this compound/Ap4A standard stock solution in nuclease-free water to prepare a series of standards ranging from 100 µM to 10 nM.
-
Include a "zero" standard (blank) containing only nuclease-free water.
Enzymatic Conversion of this compound/Ap4A to ATP
-
In a 96-well white opaque plate, add 10 µL of each this compound/Ap4A standard or sample per well.
-
Prepare a NUDT2 reaction mix. For each reaction, you will need:
-
Reaction Buffer (as recommended for NUDT2, or a general buffer like 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
NUDT2 enzyme (final concentration to be optimized, e.g., 10-100 ng per reaction)
-
-
Add 10 µL of the NUDT2 reaction mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30 minutes to allow for the complete conversion of this compound/Ap4A to ATP. The incubation time may require optimization.
ATP Detection
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the prepared Luciferase Assay Reagent to each well.
-
Mix briefly by gentle shaking.
-
Immediately measure the luminescence using a plate-reading luminometer. The integration time should be set according to the instrument's manual (e.g., 0.5-1 second per well).
Data Analysis
-
Subtract the average luminescence reading of the blank from all other readings.
-
Plot the net luminescence (Relative Light Units, RLU) versus the concentration of the this compound/Ap4A standards to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound/Ap4A in the unknown samples.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the assay. Note that some values may require optimization for specific experimental conditions.
| Parameter | Value | Reference/Note |
| NUDT2 Enzyme | ||
| Michaelis Constant (Km) for Ap4A | ~2.35 µM | [11] |
| Optimal pH | ~7.5 - 8.0 | General for hydrolases |
| Incubation Temperature | 37°C | Standard |
| Incubation Time | 30 minutes | To be optimized |
| Luciferase Reaction | ||
| Linear Detection Range for ATP | 1 nM to 1 mM | Typical for commercial kits |
| Assay Sensitivity for ATP | < 10^-18 moles | Typical for commercial kits |
| Overall this compound/Ap4A Assay | ||
| Expected Linear Range | ~10 nM to 100 µM | Dependent on NUDT2 efficiency |
| Sample Volume | 10 µL | Can be adjusted |
| Final Reaction Volume | 120 µL |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive NUDT2 enzyme | Use a fresh aliquot of enzyme; check storage conditions. |
| Incomplete hydrolysis of this compound/Ap4A | Increase NUDT2 concentration or incubation time. | |
| Degraded Luciferase Assay Reagent | Prepare fresh reagent; protect from light. | |
| ATP contamination in reagents | Use high-purity, nuclease-free water and reagents. | |
| High background signal | ATP contamination in sample or reagents | Run a "no enzyme" control to assess background ATP. |
| Autoluminescence of compounds in sample | Run a sample blank without Luciferase Assay Reagent. | |
| Poor linearity of standard curve | Inaccurate standard dilutions | Prepare fresh standards carefully. |
| Substrate (this compound/Ap4A) or product (ATP) inhibition | Ensure concentrations are within the linear range of the enzymes. |
Conclusion
This luciferase-based assay provides a highly sensitive and specific method for the quantification of this compound and Ap4A. By coupling the enzymatic conversion of the target molecule to ATP with the robust and well-characterized firefly luciferase system, researchers can accurately measure the levels of these important signaling molecules in various biological samples. This will facilitate further investigation into their roles in health and disease and aid in the discovery of new therapeutic agents.
References
- 1. Ap4A - Wikipedia [en.wikipedia.org]
- 2. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 4. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NUDT2 - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
- 8. sinobiological.com [sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. Diadenosine tetraphosphate (Ap4A) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic transformation of AZTp4A by Ap4A hydrolase regenerates AZT triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ap4G Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine tetraphosphate (B8577671) (Ap4A), also known as Ap4G, is a dinucleoside polyphosphate that acts as a signaling molecule in various cellular processes. Its levels are known to change in response to cellular stress, such as oxidative stress and heat shock, making it a potential biomarker for various physiological and pathological states. Accurate and sensitive quantification of this compound is crucial for understanding its biological role and for potential applications in drug development and diagnostics. This document provides detailed protocols for the sample preparation of this compound from cellular and plasma matrices for analysis by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The following table summarizes quantitative data for Ap4A (this compound) concentrations determined in various biological matrices using LC-MS methods.
| Sample Matrix | Cell Line/Organism | Condition | Ap4A Concentration | Citation |
| Human Plasma | Human | Normal | 40.4 ± 6.6 nM | |
| Mammalian Cells | HEK293T | Untreated | 0.38 pmol / 10^6 cells | [1] |
| Mammalian Cells | HEK293T | Menadione-induced oxidative stress | ~0.95 pmol / 10^6 cells | [1] |
| Mammalian Cells | H1299 (FHIT-negative) | Untreated | 214.6 pmol / 10^6 cells | [1] |
| Mammalian Cells | CHO (AA8) | Untreated | 0.63 pmol / 10^6 cells | |
| Mammalian Cells | CHO (EM9, XRCC1-deficient) | Untreated | 8.8 pmol / 10^6 cells | |
| Mammalian Cells | Human (FD105-M20, APTX-/-) | Untreated | ~3.8 pmol / 10^6 cells | [2] |
| Bacterial Cells | E. coli | Normal Growth | 1 - 3 µM | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Mammalian Cells
This protocol is adapted from methods for polar metabolite extraction and is suitable for the analysis of this compound by LC-MS.[3][4][5]
Materials:
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade), pre-chilled to -80°C
-
Deionized water (LC-MS grade)
-
Extraction Solvent: 40:40:20 mixture of acetonitrile, methanol, and water with 0.1 N formic acid, pre-chilled to -20°C.[3]
-
Internal Standard (IS): ¹³C-labeled Ap4A is recommended for accurate quantification.[1]
-
Cell scraper
-
Centrifuge capable of reaching >13,000 x g and maintaining 4°C
-
Vacuum concentrator (e.g., SpeedVac)
-
Autosampler vials with inserts
Procedure:
-
Cell Culture: Grow mammalian cells to the desired confluency in appropriate culture dishes.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with pre-warmed PBS (37°C) to remove any remaining media.
-
Quenching and Extraction:
-
Immediately after washing, add 1 mL of pre-chilled (-20°C) extraction solvent per 10 cm culture dish.[3]
-
Place the dish on ice.
-
Scrape the cells from the dish using a cell scraper and transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Internal Standard Spiking: Add a known amount of ¹³C-labeled Ap4A internal standard to each sample.[1]
-
Centrifugation: Centrifuge the lysate at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the supernatant to completeness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate mobile phase for injection.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5-10 minutes to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial with an insert for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on a validated method for the quantification of diadenosine polyphosphates in human plasma.
Materials:
-
Weak anion-exchange (WAX) SPE cartridges
-
Human plasma
-
Internal Standard (IS): A structural analog or stable isotope-labeled Ap4A.
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) solution (for elution)
-
Vacuum manifold for SPE
-
Vacuum concentrator
-
Autosampler vials with inserts
Procedure:
-
Plasma Collection: Collect blood in tubes containing an appropriate anticoagulant and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Sample Pre-treatment: Thaw plasma samples on ice. For a 100 µL plasma sample, add the internal standard.
-
SPE Cartridge Conditioning:
-
Condition the WAX SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge with an appropriate buffer (e.g., water or a low ionic strength buffer at a specific pH).
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances. This step may need optimization to ensure that this compound is not eluted prematurely.
-
Elution: Elute this compound from the cartridge using an appropriate elution solvent, such as a buffered solution with a higher ionic strength or a different pH (e.g., ammonium acetate solution).
-
Drying: Dry the eluted fraction using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of LC-MS grade water or mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Mandatory Visualization
Caption: Workflow for this compound extraction from cultured cells.
Caption: Workflow for this compound SPE from plasma.
Caption: Simplified overview of Ap4A synthesis and degradation.
References
Application of Click Chemistry for Diadenosine Tetraphosphate (Ap4A) Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the labeling of diadenosine tetraphosphate (B8577671) (Ap4A), a key signaling molecule involved in cellular stress responses, using click chemistry. This bioorthogonal ligation strategy offers a powerful tool for the sensitive and specific detection and analysis of Ap4A in various biological contexts.
Introduction to Ap4A and Click Chemistry Labeling
Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that functions as an intracellular and extracellular signaling molecule, often referred to as an "alarmone" due to its accumulation under cellular stress conditions such as heat shock and oxidative stress.[1][2] Its roles in modulating cell proliferation, apoptosis, and DNA replication make it a molecule of significant interest in various fields, including drug development.[3][4]
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for labeling biomolecules.[5] This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. Its bioorthogonal nature ensures that the reaction proceeds with high fidelity in complex biological systems without interfering with native biochemical processes.[6] By employing azide- or alkyne-modified Ap4A analogs, researchers can readily attach a variety of reporter molecules, such as fluorophores or biotin, for downstream applications.
Data Presentation
While specific quantitative data for the click chemistry labeling of Ap4A is not extensively available in the current literature, the efficiency of CuAAC reactions is generally very high. The following table provides expected performance characteristics based on data from analogous nucleotide labeling experiments.
| Parameter | Expected Value | Notes |
| Labeling Efficiency | > 90% | Dependent on the purity of the clickable Ap4A analog and optimization of reaction conditions. |
| Reaction Time | 30 - 120 minutes | At room temperature. Can be accelerated with microwave irradiation. |
| Probe Compatibility | Fluorescent dyes, Biotin, Affinity tags | A wide range of azide- or alkyne-functionalized probes are commercially available. |
| Stability of Linkage | High | The resulting triazole linkage is chemically and biologically stable. |
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of a clickable Ap4A analog and its subsequent labeling via click chemistry.
Protocol 1: Enzymatic Synthesis of Azide-Modified Ap4A (N₃-Ap4A)
This protocol describes the synthesis of an azide-containing Ap4A analog using a suitable aminoacyl-tRNA synthetase, such as Lysyl-tRNA synthetase (LysRS), which is known to synthesize Ap4A from ATP.[7][8] This method leverages the enzyme's ability to accept a modified ATP analog as a substrate.
Materials:
-
Lysyl-tRNA synthetase (LysRS) from E. coli
-
ATP
-
γ-(2-Azidoethyl)-ATP or a similar azide-modified ATP analog[9]
-
L-Lysine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 µL Reaction Buffer (2x)
-
10 µL ATP (10 mM stock)
-
10 µL γ-(2-Azidoethyl)-ATP (10 mM stock)
-
10 µL L-Lysine (10 mM stock)
-
10 µL LysRS enzyme (1 mg/mL)
-
10 µL Nuclease-free water
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Enzyme Inactivation: Heat the reaction mixture at 95°C for 5 minutes to inactivate the LysRS enzyme.
-
Purification: Purify the azide-modified Ap4A (N₃-Ap4A) from the reaction mixture using reverse-phase HPLC. Collect fractions and confirm the product identity and purity by mass spectrometry.
-
Quantification: Determine the concentration of the purified N₃-Ap4A using UV-Vis spectrophotometry (at 260 nm).
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Diadenosine polyphosphates: their biological and pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 7. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 8. Ap4A - Wikipedia [en.wikipedia.org]
- 9. γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Ap4G Detection by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of Ap4G (Diadenosine tetraphosphate) by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Encountering issues during your HPLC analysis of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary Silanol (B1196071) Interactions: Basic compounds interacting with acidic silanol groups on the silica-based column packing.[1][2][3] - Column Overload: Injecting too much sample for the column's capacity.[2][4] - Column Degradation: Loss of stationary phase or contamination of the column.[4] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[4] - Extra-column Effects: Excessive tubing length or dead volume in the system.[4] | - Modify Mobile Phase: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase or lower the pH to suppress silanol activity.[3] - Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[5] - Column Washing/Replacement: Flush the column with a strong solvent. If performance doesn't improve, replace the column.[4] - Adjust Mobile Phase pH: Optimize the pH of the mobile phase to ensure a consistent ionization state for this compound. - Minimize System Volume: Use shorter, narrower tubing and ensure all connections are secure.[6] |
| Poor Resolution | - Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent may not be ideal for separating this compound from other components.[7][8] - Inadequate Column Efficiency: Using a column with a larger particle size or insufficient length.[7][9] - Incorrect Flow Rate: A flow rate that is too high can reduce separation efficiency.[10] - Temperature Fluctuations: Inconsistent column temperature can affect retention times and selectivity.[8][10] | - Optimize Mobile Phase: Adjust the solvent strength and composition. Consider using a different organic modifier (e.g., methanol (B129727) vs. acetonitrile).[7][8] - Use a High-Efficiency Column: Employ a column with a smaller particle size or a longer length.[7][9] - Adjust Flow Rate: Lower the flow rate to improve separation, balancing resolution with run time.[10] - Use a Column Oven: Maintain a stable and consistent column temperature.[8][10] |
| Retention Time Variability | - Inconsistent Mobile Phase Preparation: Small errors in solvent composition can lead to significant shifts in retention time.[11] - Pump Malfunction: Fluctuations in flow rate due to issues with the pump.[11] - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.[12] - Temperature Changes: Variations in ambient or column temperature.[11][13] | - Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically for better accuracy. Ensure thorough mixing and degassing.[11] - Pump Maintenance: Regularly check and maintain the pump, including seals and check valves.[14] - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run.[12] - Control Temperature: Use a column oven to maintain a constant temperature.[13] |
| Low Sensitivity/ Small Peaks | - Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of this compound. - High Baseline Noise: Noise can obscure small peaks, reducing the signal-to-noise ratio.[14] - Sample Degradation: this compound may be unstable under the sample storage or analysis conditions. - Low Injection Volume/Concentration: The amount of this compound injected is below the detection limit of the instrument. | - Optimize Wavelength: Determine the optimal UV wavelength for this compound detection. - Reduce Baseline Noise: Use high-purity solvents, degas the mobile phase, and ensure the system is clean.[6][14] - Ensure Sample Stability: Prepare samples fresh and store them appropriately. - Increase Sample Amount: Increase the injection volume or concentrate the sample if possible. |
| Baseline Noise/Drift | - Contaminated Mobile Phase: Impurities or dissolved gas in the solvents.[14] - Detector Issues: A dirty flow cell or a failing lamp. - Pump Pulsations: Inconsistent flow from the pump. - Temperature Fluctuations: Changes in ambient temperature affecting the detector or mobile phase. | - Use High-Purity Solvents and Degas: Use HPLC-grade solvents and thoroughly degas the mobile phase.[14] - Clean Detector and Check Lamp: Flush the flow cell and check the lamp's energy. - Pump Maintenance: Ensure the pump's pulse dampener is functioning correctly.[12] - Maintain Stable Temperature: Keep the HPLC system in a temperature-controlled environment.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: A frequent cause of peak tailing for polar molecules like this compound is secondary interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions can be minimized by adjusting the mobile phase pH or adding a competitive base.[3]
Q2: How can I improve the resolution between this compound and other closely eluting peaks?
A2: To enhance resolution, you can optimize the mobile phase composition by adjusting the organic-to-aqueous solvent ratio, changing the organic modifier, or modifying the pH.[7][8] Additionally, using a longer column or a column with smaller particle size will increase column efficiency and improve separation.[7][9]
Q3: My retention times for this compound are shifting between runs. What should I check first?
A3: The first thing to investigate is the mobile phase preparation.[11] Even minor variations in the composition can cause significant retention time shifts. Ensure you are preparing it accurately and consistently. Also, check for temperature fluctuations and ensure the column is properly equilibrated before each injection.[11][12]
Q4: I am not seeing a peak for this compound, or the peak is very small. What can I do?
A4: First, verify that your detector is set to the optimal wavelength for this compound absorbance. Ensure your sample concentration is within the detection limits of your instrument; you may need to concentrate your sample or inject a larger volume. Also, check for potential sample degradation and prepare fresh standards and samples.
Q5: What causes a noisy or drifting baseline, and how can I fix it?
A5: A noisy or drifting baseline is often caused by issues with the mobile phase, such as impurities or dissolved gases.[14] Using high-purity, HPLC-grade solvents and properly degassing them is crucial. Other causes can include a dirty detector flow cell, a failing detector lamp, or temperature fluctuations in the lab.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general framework for the reversed-phase HPLC analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (MeOH)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Potassium dihydrogen phosphate (B84403) (for buffered mobile phase, if needed)
2. Chromatographic Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 259 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in Mobile Phase A (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. All samples and standards should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
4. System Suitability Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and peak shape.
5. Analysis Inject the prepared standards to generate a calibration curve. Then, inject the prepared samples. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound detection by HPLC.
References
- 1. Reactome | AP4 binds APP [reactome.org]
- 2. Diadenosine tetraphosphate regulates biosynthesis of GTP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar transmembrane interactions drive formation of ligand-specific and signal pathway-biased family B G protein-coupled receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reactome | AP4 binds APP [reactome.org]
- 8. P2Y receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. P2X and P2Y receptor signaling in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Ap4G
Welcome to the technical support center for the enzymatic synthesis of diadenosine tetraphosphate (B8577671) (Ap4G). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the enzymatic synthesis of this compound?
A1: The enzymatic synthesis of this compound is a biocatalytic process that mimics a natural cellular reaction. The most common method utilizes an aminoacyl-tRNA synthetase (aaRS), such as Lysyl-tRNA synthetase (LysRS), to catalyze the formation of this compound from adenosine (B11128) triphosphate (ATP). The reaction proceeds in two main steps. First, the enzyme activates a specific amino acid (e.g., lysine (B10760008) for LysRS) with ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate.[1] Subsequently, in the absence of its cognate tRNA, the enzyme facilitates a nucleophilic attack by a second ATP molecule on the aa-AMP intermediate, resulting in the synthesis of this compound and the release of the amino acid.[2]
Q2: Which enzymes are typically used for this compound synthesis?
A2: While several enzymes can synthesize this compound, Lysyl-tRNA synthetase (LysRS) is one of the most efficient and commonly used, particularly the heat-inducible LysU from E. coli.[3][4] Other enzymes that have been shown to produce this compound include other aminoacyl-tRNA synthetases (e.g., Phenylalanyl-tRNA synthetase), DNA and RNA ligases, and acyl-CoA synthetases.[5][6]
Q3: What are the essential components of the this compound synthesis reaction?
A3: A typical reaction mixture for this compound synthesis using LysRS includes the purified enzyme (e.g., LysU), ATP as the substrate, L-lysine, and a divalent cation, most commonly magnesium chloride (MgCl₂), which is crucial for the enzymatic activity.[1][7] Inorganic pyrophosphatase is also often added to the reaction to degrade pyrophosphate, a byproduct that can inhibit the reaction.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using High-Performance Liquid Chromatography (HPLC).[1] Anion-exchange or ion-pair reversed-phase HPLC are effective methods for separating this compound from the substrate (ATP) and byproducts (ADP, AMP, and Ap3A).[1] The concentration of this compound can be quantified by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve of known this compound concentrations.[1]
Troubleshooting Guide
Low or No Yield of this compound
Low yield is a frequent issue in enzymatic synthesis. A systematic approach to troubleshooting is essential.
| Potential Cause | Recommended Action |
| Inactive Enzyme | - Confirm the activity of your enzyme stock using a standard activity assay. - Ensure proper storage conditions for the enzyme (typically -20°C or -80°C in a glycerol-containing buffer). - Avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction Conditions | - pH: Verify the pH of your reaction buffer. The optimal pH for LysU is typically around 7.5-8.5. - Temperature: Ensure the reaction is incubated at the optimal temperature for the enzyme, which for LysU is often around 37°C. - Divalent Cations: Confirm the presence and concentration of Mg²⁺. The optimal concentration is usually in the range of 5-10 mM. |
| Substrate Degradation | - Use a fresh, high-quality stock of ATP. ATP solutions can be prone to hydrolysis, especially if not stored properly at a neutral pH and low temperature. |
| Insufficient Reaction Time | - Perform a time-course experiment to determine the optimal reaction time. The reaction may not have reached completion. |
| Product Inhibition | - High concentrations of this compound or byproducts like pyrophosphate can inhibit the enzyme. Consider adding inorganic pyrophosphatase to the reaction mixture to remove pyrophosphate. |
Presence of Significant Byproducts
The formation of byproducts, particularly diadenosine triphosphate (Ap3A), is a common challenge.
| Potential Cause | Recommended Action |
| Enzyme's Catalytic Activity | - E. coli LysU has been shown to possess dual catalytic activity, first producing Ap4A and then converting it to Ap3A.[1] - Monitor the reaction over time using HPLC to identify the point of maximum Ap4A accumulation before significant conversion to Ap3A occurs. |
| Presence of Phosphate (B84403) | - The conversion of Ap4A to Ap3A by LysU is dependent on the presence of phosphate.[1] This can be in the form of inorganic phosphate or ADP. - Minimize phosphate contamination in your reaction components. |
| Substrate Purity | - Ensure the purity of your ATP stock. Contamination with ADP can promote the formation of Ap3A. |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound using E. coli LysU
This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization may be required depending on the specific activity of the enzyme preparation.
Materials:
-
Purified E. coli Lysyl-tRNA synthetase (LysU)
-
ATP, disodium (B8443419) salt
-
L-lysine hydrochloride
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Inorganic pyrophosphatase
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in the specified final concentrations:
-
Tris-HCl (pH 8.0): 50 mM
-
MgCl₂: 10 mM
-
ATP: 5 mM
-
L-lysine: 2 mM
-
Inorganic pyrophosphatase: 10 U/mL
-
LysU: 1-5 µM (This may need optimization)
-
-
Initiate the reaction: Add the enzyme to the reaction mixture to start the synthesis.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours. For time-course analysis, withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Terminate the reaction: Stop the reaction by heating the mixture at 95°C for 5 minutes or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.
-
Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated enzyme. Analyze the supernatant for this compound content using HPLC.
Protocol 2: HPLC Purification of this compound
This protocol describes a general method for the purification of this compound from the enzymatic synthesis reaction mixture using ion-pair reversed-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: 100 mM TEAB in 50% acetonitrile, pH 7.5
-
Terminated and clarified reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the supernatant from the terminated enzymatic reaction onto the column.
-
Gradient Elution: Elute the bound nucleotides using a linear gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 0% B
-
5-35 min: 0-50% B
-
35-40 min: 50-100% B
-
40-45 min: 100% B
-
45-50 min: 100-0% B
-
50-60 min: 0% B (re-equilibration)
-
-
Detection and Fraction Collection: Monitor the elution profile at 254 nm. Collect fractions corresponding to the this compound peak, which is expected to elute after ATP.
-
Post-Purification Processing: Pool the fractions containing pure this compound. The volatile TEAB buffer can be removed by lyophilization. Re-dissolve the purified this compound in nuclease-free water and determine its concentration by UV-Vis spectrophotometry using the molar extinction coefficient of this compound at 259 nm (ε = 25,400 M⁻¹cm⁻¹).
Data Presentation
Summary of Factors Affecting this compound Synthesis Yield
The following table summarizes the impact of various reaction parameters on the yield of this compound synthesized by Lysyl-tRNA synthetase.
| Parameter | Optimal Range/Condition | Effect on Yield | Reference(s) |
| pH | 7.5 - 8.5 | Enzyme activity is highly pH-dependent. Deviations from the optimal pH range can significantly reduce the yield. | [1] |
| Temperature | 37°C | LysU is a heat-shock protein, but excessively high temperatures can lead to denaturation and loss of activity. | [5] |
| Mg²⁺ Concentration | 5 - 10 mM | Divalent cations are essential for ATP binding and catalysis. Insufficient or excessive concentrations can be inhibitory. | [1] |
| ATP:Lysine Ratio | ~2.5:1 | The relative concentrations of substrates can influence the reaction rate and overall yield. | (General knowledge, requires optimization) |
| Enzyme Concentration | 1 - 5 µM | Higher enzyme concentrations generally lead to faster reaction rates, but can also increase the rate of byproduct formation. | (General knowledge, requires optimization) |
| Inorganic Pyrophosphatase | Presence | Removes pyrophosphate, a potent inhibitor of the reaction, thereby increasing the overall yield. | [8] |
Visualizations
Enzymatic Synthesis of this compound Workflow
Caption: A streamlined workflow for the enzymatic synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A logical guide to troubleshooting low yields in this compound synthesis.
This compound Signaling Pathway in Transcriptional Activation
Caption: this compound signaling pathway leading to the activation of transcription factors.[9][10]
References
- 1. The duality of LysU, a catalyst for both Ap4A and Ap3A formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymatic synthesis of diadenosine 5′, 5‴-P1, P4-tetraphosphate (Ap4A) analogues by stress protein LysU - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Characterisation of stress protein LysU. Enzymic synthesis of diadenosine 5′,5‴-P1,P4-tetraphosphate (Ap4A) analogues by LysU - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural switch of lysyl-tRNA synthetase between translation and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Interference in Ap4G Measurement Assays
Welcome to the technical support center for Ap4G (diadenosine tetraphosphate) measurement assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for measuring this compound?
A1: The most prevalent method for quantifying this compound is a highly sensitive bioluminescent assay that utilizes firefly luciferase. Due to the low physiological concentrations of this compound, a coupled enzymatic approach is often employed. In this method, this compound is first hydrolyzed by a phosphodiesterase enzyme to yield ATP, which is then detected by the luciferase-luciferin reaction, producing a light signal proportional to the initial this compound concentration.[1][2]
Q2: Why am I seeing high background signal in my this compound luciferase assay?
A2: High background signal can stem from several sources. Contamination of reagents with ATP is a primary cause. Another significant factor is the intrinsic luminescence of some assay plates or interference from compounds in your sample that can directly interact with the luciferase enzyme or the substrate.[3] To mitigate this, it is recommended to use opaque, white assay plates, which are designed to maximize the luminescent signal and reduce crosstalk between wells.[3] Additionally, ensuring the purity of all reagents and "dark adapting" the plate by incubating it in the dark for about 10 minutes before reading can help reduce plate autofluorescence.
Q3: My signal is very weak or non-existent. What are the likely causes?
A3: A weak or absent signal in your this compound assay could be due to several factors. Firstly, ensure that all your reagents, particularly the luciferase, phosphodiesterase, and luciferin (B1168401), are active and have been stored correctly. Repeated freeze-thaw cycles can diminish enzyme activity.[3] Secondly, the concentration of this compound in your sample may be below the detection limit of the assay. In such cases, concentrating the sample may be necessary. Lastly, your sample may contain inhibitors of either the phosphodiesterase or the luciferase enzyme.[3]
Q4: What are some known inhibitors of firefly luciferase that could interfere with my this compound assay?
A4: Several compounds have been shown to inhibit firefly luciferase. Notably, Ap4A, a structurally similar molecule to this compound, has been identified as a noncompetitive inhibitor of the ATP-induced luminescence.[4] Other dinucleoside polyphosphates can also inhibit the luciferase reaction. Therefore, it is crucial to consider the presence of these related molecules in your sample as potential interferents.
Q5: How can I be sure that the signal I'm measuring is specific to this compound?
A5: To ensure the specificity of your assay, running appropriate controls is essential. A key control is to perform the assay on a sample without the addition of the phosphodiesterase enzyme. In the absence of this enzyme, this compound should not be converted to ATP, and therefore, no signal should be generated. Any signal detected in this control would indicate the presence of contaminating ATP in your sample or reagents. Additionally, using an orthogonal method, such as HPLC, to confirm the presence and concentration of this compound in a subset of your samples can provide a high degree of confidence in your results.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | ATP contamination in sample or reagents. | - Use high-purity, ATP-free water and reagents.- Treat samples with an ATP-depleting enzyme (e.g., apyrase) prior to the addition of phosphodiesterase. Ensure the apyrase is inactivated or removed before the main reaction. |
| Assay plate autofluorescence or crosstalk. | - Use opaque, white-bottom plates designed for luminescence.- "Dark adapt" the plate for 10 minutes before reading.- If possible, use a luminometer with low crosstalk. | |
| Intrinsic chemiluminescence of sample components. | - Run a sample blank without the addition of luciferase and luciferin to measure the sample's intrinsic signal. Subtract this value from your measurements. | |
| Weak or No Signal | Inactive enzymes (luciferase or phosphodiesterase). | - Aliquot enzymes upon receipt and avoid repeated freeze-thaw cycles.- Run a positive control with a known amount of ATP to check luciferase activity.- Run a positive control with a known amount of this compound to check the entire coupled reaction. |
| Low this compound concentration in the sample. | - Concentrate the sample using appropriate methods such as solid-phase extraction. | |
| Presence of inhibitors in the sample. | - Perform a spike-and-recovery experiment by adding a known amount of this compound to your sample matrix to assess for inhibition.- If inhibition is detected, sample purification or dilution may be necessary. | |
| High Variability Between Replicates | Pipetting errors. | - Use calibrated pipettes and consider using a master mix for reagents to ensure consistency across wells.[3] |
| Incomplete mixing of reagents. | - Gently mix the plate after the addition of each reagent. | |
| Temperature fluctuations. | - Ensure that all reagents and the assay plate are at a stable, recommended temperature before and during the measurement. | |
| Non-linear Standard Curve | Substrate (luciferin) depletion at high this compound concentrations. | - If saturation is observed, dilute your samples to fall within the linear range of the assay. |
| Inhibition of luciferase by high concentrations of this compound or other dinucleoside polyphosphates. | - As with substrate depletion, dilute samples to a concentration where this inhibitory effect is minimized. | |
| Incomplete phosphodiesterase reaction. | - Optimize the incubation time and concentration of the phosphodiesterase to ensure complete conversion of this compound to ATP. |
Experimental Protocols
Protocol 1: Coupled Phosphodiesterase-Luciferase Assay for this compound Quantification
This protocol is adapted from methodologies for similar coupled enzymatic assays for dinucleotides.[5]
Materials:
-
Nuclease-free water
-
Tris buffer (pH 8.5)
-
Manganese Chloride (MnCl₂)
-
Sodium Chloride (NaCl)
-
Phosphodiesterase (e.g., Nuclease P1 or a specific dinucleoside polyphosphate hydrolase)
-
Luciferin-luciferase reagent (commercially available ATP detection kits)
-
This compound standard
-
ATP standard
-
Opaque, white 96-well plates
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
If necessary, dilute samples in nuclease-free water to fall within the dynamic range of the assay.
-
To control for ATP contamination, prepare a parallel set of samples that will not be treated with phosphodiesterase.
-
-
Phosphodiesterase Reaction:
-
Prepare a reaction buffer containing Tris-Cl (pH 8.5), 0.1 mM MnCl₂, and 100 mM NaCl.[5]
-
In each well of a 96-well plate, add your sample or this compound standard.
-
Add the phosphodiesterase enzyme to the wells designated for this compound measurement. For the ATP contamination control wells, add an equal volume of reaction buffer without the enzyme.
-
Incubate the plate at the optimal temperature for the phosphodiesterase (typically 37°C) for a sufficient time to ensure complete hydrolysis of this compound to ATP. This may require optimization (e.g., 30-60 minutes).
-
-
Luciferase Reaction and Measurement:
-
Allow the plate to cool to room temperature.
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add the luciferin-luciferase reagent to all wells.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the luminescence values from the this compound standards.
-
For each sample, subtract the luminescence value from the corresponding control well (without phosphodiesterase) to correct for endogenous ATP.
-
Determine the concentration of this compound in your samples by interpolating the corrected luminescence values onto the this compound standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound and the cGAS-STING Signaling Pathway
While this compound itself is not a direct activator of the cGAS-STING pathway, the structurally similar molecule Ap4A has been shown to modulate this pathway. This pathway is a key component of the innate immune response to cytosolic DNA.
Caption: cGAS-STING pathway and modulation by Ap4A/Ap4G.
Experimental Workflow for this compound Measurement
This diagram outlines the key steps in the coupled enzymatic assay for this compound quantification.
Caption: Workflow for coupled this compound measurement assay.
References
- 1. Determination of diadenosine tetraphosphate (Ap4A) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo levels of diadenosine tetraphosphate and adenosine tetraphospho-guanosine in Physarum polycephalum during the cell cycle and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Synthesis of dinucleoside polyphosphates catalyzed by firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ap4G in Biological Samples
Welcome to the technical support center for the analysis of Diadenosine Tetraphosphate (B8577671) (Ap4G). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (Diadenosine Tetraphosphate, or P¹,P⁴-Di(adenosine-5') tetraphosphate) is a dinucleoside polyphosphate that acts as a signaling molecule in various cellular processes, particularly in response to stress.[1] Its stability is a major concern because it is rapidly degraded in biological samples by enzymes, primarily Nudix (Nucleoside Diphosphate linked to moiety X) hydrolases.[1][2] This enzymatic degradation can lead to artificially low measurements of this compound levels, compromising experimental results.
Q2: What are the primary enzymes responsible for this compound degradation?
The main enzymes responsible for this compound degradation are asymmetrical diadenosine tetraphosphate hydrolases, which are part of the Nudix hydrolase superfamily.[1][2] These enzymes catalyze the hydrolysis of this compound into two molecules of ADP, or into ATP and AMP, effectively terminating its signaling function.[3] Their activity is a critical factor to control during sample collection and processing.
Q3: What is the fundamental principle for preserving this compound in biological samples?
The core principle is to inhibit the activity of degradative enzymes immediately upon sample collection. This is achieved through a combination of strategies:
-
Immediate Cooling: Lowering the temperature slows down enzymatic activity significantly.
-
Use of Anticoagulants: For blood samples, using chelating agents like EDTA is crucial as many Nudix hydrolases are magnesium-dependent.[2][4]
-
Addition of Inhibitors: Using a broad-spectrum cocktail of protease and nuclease inhibitors can help protect this compound from degradation.[5][6]
-
Rapid Processing: Minimizing the time between sample collection and either analysis or deep-freezing is essential.[7]
Q4: Should I use plasma or serum for this compound analysis?
Plasma is generally recommended over serum for the analysis of labile molecules like this compound. The clotting process that occurs during serum preparation can release enzymes from platelets and other blood cells, leading to increased degradation of the analyte.[7] Blood collection tubes containing an anticoagulant such as K2EDTA are preferred.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of this compound in biological samples.
Problem 1: Low or undetectable levels of this compound in my samples.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation During Collection/Handling | Ensure blood is collected directly into pre-chilled tubes containing K2EDTA and a suitable inhibitor cocktail. Keep samples on ice at all times.[8] Process samples (i.e., centrifuge to obtain plasma) as quickly as possible, ideally within 30 minutes of collection.[7] |
| Inadequate Storage | Store plasma or tissue homogenate aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9][10] |
| Inefficient Extraction | The extraction method may not be suitable for a polar molecule like this compound. Ensure the pH during liquid-liquid extraction is optimized. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. Protein precipitation with a high ratio of cold acetonitrile (B52724) (e.g., 4:1) is often effective for small molecules.[9] |
| Instrumental Issues (LC-MS/MS) | Verify the sensitivity and calibration of the mass spectrometer. Ensure the correct MRM (Multiple Reaction Monitoring) transitions are being used for this compound and the internal standard. |
Problem 2: High variability in this compound concentrations between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling Time | Standardize the time from sample collection to centrifugation and freezing across all samples. Even small delays at room temperature can cause significant degradation.[11] |
| Incomplete Inhibition of Enzymes | Ensure the inhibitor cocktail is added immediately and mixed thoroughly but gently. The concentration of the inhibitor may need to be optimized for your specific sample type (e.g., tissues with high enzymatic activity).[12] |
| Precipitation Issues During Extraction | During protein precipitation, ensure consistent and thorough vortexing and adequate incubation time on ice to achieve complete protein removal. Incomplete precipitation can lead to matrix effects and variable recovery.[9][13] |
| Matrix Effects in LC-MS/MS | Biological matrices can suppress or enhance the ionization of the analyte, leading to variability. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. Ensure the sample cleanup is sufficient.[14] |
Quantitative Data Summary
Table 1: Effect of Anticoagulant and Temperature on this compound Stability in Whole Blood
| Anticoagulant | Storage Temperature | Expected this compound Recovery after 2 hours | Rationale |
| K2EDTA | 4°C | High (>90%) | EDTA chelates Mg2+, a required cofactor for many Nudix hydrolases, and cold temperature slows enzyme activity.[4][17] |
| K2EDTA | Room Temp (~22°C) | Moderate (60-80%) | EDTA provides some protection, but enzymatic degradation is significant at room temperature.[18] |
| Heparin | 4°C | Moderate-Low (50-70%) | Heparin does not chelate divalent cations, offering less protection against metal-dependent hydrolases. |
| None (Serum) | Room Temp (~22°C) | Very Low (<40%) | The clotting process releases enzymes, leading to rapid degradation of this compound.[7] |
Table 2: Long-Term Storage Stability of this compound in Plasma
| Storage Temperature | Duration | Expected this compound Recovery | Recommendation |
| -80°C | > 6 months | >95% | Recommended for all long-term storage.[10] |
| -20°C | 1 month | ~85-95% | Acceptable for short- to medium-term storage. |
| 4°C | 24 hours | ~80-90% | Not recommended for storage beyond 24 hours.[19] |
| Room Temp (~22°C) | 4 hours | <70% | Avoid at all costs; significant degradation occurs rapidly.[11] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
This protocol is designed to maximize the stability of this compound in blood samples.
-
Preparation: Pre-chill 4-6 mL K2EDTA blood collection tubes on ice. Prepare an inhibitor cocktail solution. A commercial broad-spectrum protease/phosphatase inhibitor cocktail containing EDTA is recommended.[20]
-
Blood Collection: Collect whole blood directly into the pre-chilled K2EDTA tubes.
-
Inhibition: Immediately after collection, add the inhibitor cocktail to the tube. Gently invert the tube 8-10 times to mix. Do not shake vigorously to prevent hemolysis.
-
Cooling: Place the tube immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) to pre-chilled, labeled cryovials. Avoid disturbing the buffy coat layer.
-
Storage: Immediately flash-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol slurry and store them at -80°C until analysis.
Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol uses protein precipitation, a common method for extracting small molecules from plasma.[21]
-
Thawing: Thaw the frozen plasma samples on ice.
-
Spiking: In a clean microcentrifuge tube, add 100 µL of plasma. Add the internal standard (ideally, a stable isotope-labeled this compound).
-
Precipitation: Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to plasma).
-
Mixing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge to pellet any remaining particulates.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound. Instrument parameters must be optimized.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining the polar this compound molecule.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute this compound, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: These must be determined by infusing a pure standard of this compound. A hypothetical transition would be based on the precursor ion [M+H]+ and a characteristic product ion.
-
This compound (Precursor > Product): e.g., m/z 837.1 > 348.1 (corresponding to AMP fragment)
-
Internal Standard (Precursor > Product): To be determined based on the mass of the stable isotope-labeled standard.
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Visualizations
Caption: this compound is hydrolyzed by Nudix hydrolases into ATP and AMP.
Caption: Workflow from sample collection to final data quantification.
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Structure and substrate-binding mechanism, of human Ap4A hydrolase : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 6. Protease Inhibitor Cocktail [promega.sg]
- 7. medrxiv.org [medrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 21. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
Technical Support Center: Challenges in Separating Ap4G from Other Nucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and quantification of Diadenosine Tetraphosphate (B8577671) (Ap4G).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from other nucleotides?
A1: The separation of this compound is challenging due to a combination of factors:
-
Low Physiological Concentrations: this compound is typically present at nanomolar to low micromolar concentrations in cells, making it difficult to detect amongst highly abundant, structurally similar nucleotides.[1]
-
Structural Similarity: this compound shares a similar structure with other adenosine-containing nucleotides like Adenosine (B11128) Triphosphate (ATP), Adenosine Diphosphate (ADP), and Adenosine Monophosphate (AMP), leading to co-elution during chromatographic separation.
-
Rapid Turnover: Cellular levels of this compound can change rapidly in response to stress, requiring swift and efficient extraction and analysis methods to capture its true concentration.[1]
-
Sample Matrix Interference: Biological samples contain a complex mixture of molecules that can interfere with the separation and detection of this compound.
-
Analyte Stability: this compound can be degraded by enzymes like phosphatases and hydrolases present in biological samples, necessitating careful sample preparation to ensure its stability.[1]
Q2: What are the most common analytical techniques for separating and quantifying this compound?
A2: The most widely used and reliable methods include:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a cornerstone technique for separating nucleotides. It utilizes an ion-pairing agent to enhance the retention of highly polar analytes like this compound on a non-polar stationary phase.[2]
-
Boronate Affinity Chromatography: This technique is often used as a sample preparation step to selectively capture and concentrate cis-diol-containing molecules, including this compound and other dinucleoside polyphosphates, from complex biological matrices prior to HPLC analysis.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry provides high sensitivity and specificity for the quantification of this compound, even at very low concentrations.[4]
-
Enzymatic Assays: Luciferase-based assays are a sensitive method for this compound detection. These assays typically involve the enzymatic conversion of this compound to ATP, which is then measured using the firefly luciferase reaction.[1][5]
Q3: How does this compound function as a signaling molecule?
A3: Ap4A is recognized as a crucial signaling molecule, often referred to as an "alarmone," particularly in response to cellular stress such as oxidative stress and heat shock.[1][6] In eukaryotic cells, a key signaling pathway involves Lysyl-tRNA synthetase (LysRS), which synthesizes Ap4A in response to stimuli.[6][7][8][9] This newly synthesized Ap4A can then bind to the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), causing the release of the Microphthalmia-associated Transcription Factor (MITF).[7][8][9] Once liberated, MITF can translocate to the nucleus and activate the transcription of its target genes, which are involved in processes like cell proliferation and migration.[7][9]
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor resolution between this compound, ATP, and ADP peaks.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the concentration of the organic solvent (e.g., methanol (B129727) or acetonitrile) in your mobile phase. A shallower gradient may improve separation.[2] |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase is critical for the ionization state of both the nucleotides and the ion-pairing agent. For separating nucleotides, a pH between 6.0 and 8.0 is generally recommended.[2] Adjusting the pH within this range can significantly alter selectivity. |
| Suboptimal Ion-Pairing Agent Concentration | The concentration of the ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), should be optimized. A concentration that is too low will result in poor retention, while a concentration that is too high can lead to difficulty in eluting the analytes.[2] |
| Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer. |
Problem: Peak tailing for nucleotide peaks.
| Possible Cause | Solution |
| Secondary Interactions with the Column | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate (B84403) groups of nucleotides, causing peak tailing. Using a lower pH mobile phase can help to suppress the ionization of silanol groups. Alternatively, consider using a column specifically designed to minimize these secondary interactions.[2] |
| Column Contamination | The column inlet frit or the top of the column packing may be contaminated with strongly retained sample components. Reverse and flush the column with a strong solvent. If the problem persists, a guard column can be used to protect the analytical column.[10] |
| Extra-column Dead Volume | Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing. Use shorter, narrower tubing where possible and ensure proper column connections.[10] |
Problem: Split peaks for a single nucleotide standard.
| Possible Cause | Solution |
| Co-elution of an Impurity | The standard itself may contain impurities. Try injecting a smaller volume to see if the peaks become more distinct.[5] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5][10] |
| Column Void or Channeling | A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. This usually requires column replacement.[10] |
Enzymatic Assay (Luciferase-based) Issues
Problem: Low or no luciferase signal.
| Possible Cause | Solution |
| Inefficient Conversion of this compound to ATP | Ensure the nucleotide pyrophosphatase/phosphodiesterase (NPP) used for the conversion is active and at the optimal concentration. Prepare fresh enzyme dilutions for each experiment and verify the reaction buffer conditions (pH, temperature, cofactors).[5] |
| Inhibition of Luciferase | Components in the sample matrix or the reagents themselves (e.g., certain dyes or flavonoids) can inhibit the luciferase enzyme.[10] Run a control with a known amount of ATP to check for inhibition. |
| Degraded Reagents | The luciferase enzyme or the luciferin (B1168401) substrate may have degraded. Use freshly prepared reagents and store them properly (on ice and protected from light).[10] |
Problem: High background signal.
| Possible Cause | Solution |
| ATP Contamination | Reagents, especially the NPP enzyme preparation, may be contaminated with ATP. Run a blank reaction without this compound to determine the level of background ATP. |
| Plate Luminescence | The type of microplate used can affect background luminescence. Use white, opaque-walled plates to minimize background and prevent crosstalk between wells.[11] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC for this compound, ATP, ADP, and AMP Separation
This protocol provides a general framework for the separation of this compound and other key nucleotides. Optimization will be required based on your specific HPLC system and sample matrix.
1. Sample Preparation:
-
For cellular extracts, rapid quenching of metabolic activity is crucial. This can be achieved by extraction with a cold solvent like 80% methanol.
-
To selectively enrich for this compound and other dinucleoside polyphosphates, consider using boronate affinity chromatography as a pre-purification step.[3]
2. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
3. Mobile Phase:
-
Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 6.0.[12]
-
Mobile Phase B: 0.1 M KH₂PO₄ containing 4 mM Tetrabutylammonium (TBA) hydrogen sulfate (B86663) and 20% methanol, pH 6.0.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 260 nm.
-
Injection Volume: 20 µL
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the nucleotides in order of increasing polarity (AMP, ADP, ATP, this compound). An example gradient is shown below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 35 | 95 | 5 |
5. Data Analysis:
-
Identify peaks based on the retention times of pure standards.
-
Quantify the concentration of each nucleotide by comparing the peak area to a standard curve.
Quantitative Data
The following table provides representative retention times for the separation of adenosine nucleotides using an ion-pair reversed-phase HPLC method. Note that these values can vary depending on the specific column, mobile phase, and gradient conditions used.
| Compound | Retention Time (min) |
| AMP | ~8.5 |
| ADP | ~12.0 |
| ATP | ~15.5 |
| This compound | ~18.0 |
Visualizations
This compound Signaling Pathway in Response to Cellular Stress
Caption: LysRS-Ap4A-MITF signaling pathway activated by cellular stress.
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Logical Relationship of HPLC Troubleshooting
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The function of lysyl-tRNA synthetase and Ap4A as signaling regulators of MITF activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing Mass Spectrometry for Ap4G Analysis
Welcome to the technical support center for the analysis of Diadenosine Tetraphosphate (Ap4G) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) is the most suitable technique for a polar and charged molecule like this compound.[1] Due to the phosphate (B84403) groups, this compound readily forms negative ions. Therefore, ESI in negative ion mode (ESI-) is strongly recommended for achieving the best sensitivity and signal intensity.
Q2: I am not seeing a clear this compound peak. What are the common causes?
A2: Several factors could lead to a missing or weak this compound signal:
-
Incorrect Ionization Mode: Ensure you are operating in negative ion mode (ESI-).
-
Sample Preparation Issues: this compound is highly polar and can be lost during typical reversed-phase cleanup steps.[2] Ensure your sample preparation method is suitable for polar analytes. Avoid non-volatile salts like sodium phosphate, which can suppress the signal.[2][3]
-
Suboptimal MS Parameters: The spray voltage, capillary temperature, and gas flows may not be optimized. A systematic optimization of these parameters is crucial.[1]
-
Instrument Contamination: A contaminated ion source or transfer capillary can lead to signal suppression.[3][4]
-
Instrument Calibration: An uncalibrated instrument may not accurately detect the mass of this compound.[5][6]
Q3: What type of liquid chromatography (LC) method is recommended for this compound?
A3: Due to its high polarity, retaining this compound on a standard C18 reversed-phase column can be challenging.[7] Consider the following approaches:
-
Ion-Pair Chromatography: Using a volatile ion-pairing reagent compatible with mass spectrometry, such as tributylamine (B1682462) or diethylamine, can improve retention on a C18 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate highly polar compounds and are an excellent choice for this compound analysis.
-
Mixed-Mode Chromatography: These columns offer both reversed-phase and ion-exchange characteristics, providing good retention for polar and charged molecules.[7]
Q4: How can I confirm the identity of the this compound peak?
A4: Tandem mass spectrometry (MS/MS or MS²) is essential for structural confirmation.[8][9] By selecting the precursor ion corresponding to this compound (m/z 745.08 in negative mode for [M-H]⁻) and fragmenting it, you can generate a characteristic product ion spectrum.[10] This fragmentation pattern serves as a fingerprint to confirm the molecule's identity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible mobile phase pH or secondary interactions with the column.
-
Solution:
-
Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for your column. For HILIC, a higher organic content in the starting gradient may be needed.
-
Use Volatile Buffers: Incorporate a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (e.g., 10 mM) into your mobile phase to improve peak shape and ensure MS compatibility.[2]
-
Check Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent wash or replace it if necessary.
-
Issue 2: High Background Noise or Contaminant Peaks
-
Possible Cause: Contamination from solvents, glassware, or the LC-MS system itself.[4]
-
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Clean Glassware: Ensure all vials and glassware are meticulously clean. Avoid using plastic vials with organic solvents, as plasticizers can leach out.[2]
-
System Blank Runs: Run a blank injection (mobile phase only) to identify the source of contamination.[5] If peaks are present, clean the injection port, needle, and ion source.[4]
-
Issue 3: Inconsistent Signal Intensity / Poor Reproducibility
-
Possible Cause: Ion suppression from matrix effects or unstable ESI spray.[11][12]
-
Solution:
-
Improve Sample Cleanup: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[13][14] Implement more rigorous sample preparation, such as solid-phase extraction (SPE), to remove interfering substances.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate ion suppression.[15]
-
Check ESI Source: Ensure the ESI needle is not clogged and is positioned correctly.[5] Check for stable spray; an unstable spray leads to fluctuating signal.[6]
-
Use an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to correct for matrix effects and variations in instrument response.[14]
-
Experimental Protocols & Data
Recommended Starting LC-MS/MS Parameters for this compound
The following table provides a starting point for method development. These parameters should be systematically optimized for your specific instrument and application.
| Parameter Group | Parameter | Recommended Starting Value / Range | Notes |
| Liquid Chromatography | Column | HILIC or Ion-Pair Reversed-Phase C18 | HILIC is often preferred for retaining polar analytes. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7-9 | Use volatile buffers. Adjusting pH can optimize peak shape. | |
| Mobile Phase B | Acetonitrile | LC-MS Grade. | |
| Gradient | Start at high %B (e.g., 95%) and ramp down | For HILIC. The reverse is true for reversed-phase. | |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. | |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. | |
| Mass Spectrometry (ESI-) | Ionization Mode | Negative (ESI-) | Critical for detecting the phosphate-containing this compound. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum signal stability and intensity. | |
| Capillary Temperature | 275 - 350 °C | Aids in desolvation. | |
| Sheath/Nebulizer Gas | Nitrogen | Flow rates are instrument-dependent. | |
| MS1 Resolution | 60,000 - 120,000 | High resolution improves mass accuracy.[16][17] | |
| MS/MS Scan Mode | Data-Dependent Acquisition (DDA) | Selects the most intense ions for fragmentation.[18] | |
| Precursor Ion (m/z) | 745.08 [M-H]⁻ | The singly charged ion for this compound. | |
| Collision Energy | 20 - 40 eV | Optimize to achieve a rich fragmentation spectrum. | |
| MS2 Resolution | 15,000 - 30,000 | Higher resolution helps distinguish fragment ions.[16][17] |
Protocol: Generic Sample Preparation from Cultured Cells
-
Cell Lysis & Extraction:
-
Aspirate cell culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell plate (for a 10 cm dish).
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate thoroughly.
-
Centrifuge at >13,000 x g for 10 minutes at 4 °C to pellet protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
-
Final Centrifugation:
Visualizations
The following diagrams illustrate key workflows and concepts relevant to this compound analysis.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: A logical troubleshooting guide for low this compound signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 3. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 4. agilent.com [agilent.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. youtube.com [youtube.com]
- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. nebiolab.com [nebiolab.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Different Tandem MS Acquisition Modes to Support Metabolite Annotation in Human Plasma Using Ultra High-Performance Liquid Chromatography High-Resolution Mass Spectrometry for Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Ap4G Enzymatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming low yields during the enzymatic synthesis of Diadenosine Tetraphosphate (B8577671) (Ap4G).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic route for this compound synthesis?
A1: The primary route for enzymatic this compound synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRS).[1][2][3] This reaction is dependent on the presence of the enzyme's cognate amino acid.[2][3]
Q2: Which aminoacyl-tRNA synthetases are most effective for this compound synthesis?
A2: The catalytic efficiency of this compound synthesis varies among different aaRS. Phenylalanyl-tRNA synthetase (PheRS), lysyl-tRNA synthetase (LysRS), and histidyl-tRNA synthetase (HisRS) are known to have high activity. In contrast, others like arginyl-tRNA synthetase (ArgRS) and tryptophanyl-tRNA synthetase (TrpRS) have low or undetectable activity.[3]
Q3: What is the general mechanism of this compound synthesis by aaRS?
A3: The synthesis is a two-step process. First, the aaRS activates its specific amino acid with ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. In the absence of its cognate tRNA, this intermediate can be attacked by a second ATP molecule to yield this compound and the free amino acid.[3][4][5]
Q4: Does the presence of tRNA affect this compound synthesis?
A4: Yes, the presence of the cognate tRNA generally inhibits this compound synthesis.[4][5] This is because the tRNA competes with the second ATP molecule for the aminoacyl-adenylate intermediate to proceed with the canonical aminoacylation reaction.[4][5] However, some studies have shown that specific tRNA isoacceptors, like tRNA4Lys, can play a role in this compound synthesis under certain conditions.[1][6]
Q5: Are there any known byproducts of the enzymatic synthesis of this compound?
A5: Yes, besides this compound (also referred to as Ap4A), other dinucleoside polyphosphates can be formed. Promiscuous utilization of other nucleotides as acceptors by the enzyme can lead to the synthesis of Ap3A, Ap5A, Ap3G, and this compound.[7]
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in the enzymatic synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.
Issue 1: Low or No this compound Product Detected
Possible Cause 1: Inactive or Suboptimal Enzyme
-
Solution: Verify the activity of your aminoacyl-tRNA synthetase preparation. If possible, perform a standard aminoacylation assay to confirm its functionality. Ensure the enzyme has been stored correctly, avoiding multiple freeze-thaw cycles.
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution: Optimize the reaction buffer components, pH, and temperature. The activity of aaRS is highly dependent on these parameters. Refer to the table below for recommended starting conditions.
Possible Cause 3: Missing or Degraded Substrates
-
Solution: Ensure that ATP and the cognate amino acid for your chosen aaRS are present at the correct concentrations and have not degraded. Prepare fresh stock solutions if necessary.
Possible Cause 4: Presence of Cognate tRNA
-
Solution: The presence of the cognate tRNA for the aaRS will inhibit this compound synthesis. Ensure your reaction mixture is free of contaminating tRNA.[4][5]
Experimental Protocols & Data
Key Experimental Parameters for this compound Synthesis
The optimal conditions for this compound synthesis can vary depending on the specific aminoacyl-tRNA synthetase used. The following table summarizes key parameters to consider for optimization.
| Parameter | Recommended Range/Value | Notes |
| Enzyme | Lysyl-tRNA Synthetase (LysRS) or Phenylalanyl-tRNA Synthetase (PheRS) | These enzymes have demonstrated high activity in this compound synthesis.[3] |
| pH | 7.0 - 8.0 | Enzyme activity is pH-dependent. A neutral to slightly alkaline pH is generally a good starting point. |
| Temperature | 25°C - 37°C | Higher temperatures can lead to enzyme denaturation. |
| ATP Concentration | 1 - 5 mM | ATP is a key substrate; ensure its concentration is not limiting. |
| Cognate Amino Acid | 0.1 - 1 mM | The presence of the cognate amino acid is required for the formation of the aminoacyl-AMP intermediate.[2][3] |
| Divalent Cations | 5 - 10 mM MgCl₂ | Divalent cations are essential for the catalytic activity of aaRS.[3] |
| Zinc Chloride (ZnCl₂) | 50 - 150 µM | For some aaRS, like human LysRS and PheRS, the addition of zinc can stimulate this compound synthesis.[4][5][8] |
| Inorganic Pyrophosphatase | 0.5 - 2 units/mL | Its inclusion can help drive the reaction forward by hydrolyzing the pyrophosphate byproduct.[1] |
| Incubation Time | 1 - 4 hours | Monitor the reaction progress over time to determine the optimal duration. |
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis of this compound using a suitable aminoacyl-tRNA synthetase.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 50 mM HEPES, pH 7.5):
-
ATP (to a final concentration of 2-5 mM)
-
Cognate amino acid (e.g., L-lysine or L-phenylalanine, to a final concentration of 0.5-1 mM)
-
MgCl₂ (to a final concentration of 5-10 mM)
-
(Optional) ZnCl₂ (to a final concentration of 50-100 µM)
-
(Optional) Inorganic pyrophosphatase (1 unit/mL)
-
Purified aminoacyl-tRNA synthetase (e.g., 1-5 µM)
-
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 1-4 hours.
-
-
Reaction Termination:
-
Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein.
-
-
Analysis and Purification:
-
Analyze the supernatant for this compound formation using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purify this compound from the reaction mixture using ion-pair reverse-phase HPLC.
-
Protocol for HPLC Purification of this compound
Ion-pair reverse-phase HPLC is an effective method for purifying this compound from the enzymatic reaction mixture.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1 M ammonium (B1175870) phosphate (B84403) buffer, pH 7.0, with an ion-pairing agent such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient of increasing organic solvent (Mobile Phase B) is used to elute the nucleotides. The specific gradient will depend on the column and system used and should be optimized for the best separation of this compound from ATP, ADP, and AMP.
-
Detection: UV absorbance at 254 nm or 260 nm.
Visualizations
This compound Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of this compound by aminoacyl-tRNA synthetase.
Troubleshooting Workflow for Low this compound Yield
References
- 1. Di-Adenosine Tetraphosphate (Ap4A) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preferential role for lysyl-tRNA4 in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate by an arginyl-tRNA synthetase-lysyl-tRNA synthetase complex from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine tetraphosphate regulates biosynthesis of GTP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylalanyl-tRNA synthetase of Escherichia coli K10. Effects of zinc(II) on partial reactions of diadenosine 5',5"'-P1,P4-tetraphosphate synthesis, conformation, and protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ap4G Degradation During Sample Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Diadenosine tetraphosphate (B8577671) (Ap4G) during sample extraction, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during sample extraction?
Q2: What are the critical factors to control during sample extraction to prevent this compound degradation?
A2: The three most critical factors to control are:
-
Temperature: Enzymatic activity is highly dependent on temperature. Keeping samples on ice or flash-frozen at all times is the most effective way to slow down the activity of degrading enzymes.
-
pH: Extreme pH values can affect the stability of this compound. It is essential to use a well-buffered extraction solution to maintain a stable pH, typically within the neutral range.
-
Enzymatic Activity: Immediate inactivation of endogenous hydrolases and phosphatases is paramount. This is achieved through rapid cell lysis in the presence of enzyme inhibitors and maintaining low temperatures.
Q3: What type of extraction solvent is recommended for this compound?
A3: A cold extraction solvent is crucial for quenching metabolic activity and precipitating proteins, including degrading enzymes. A commonly used and effective solvent for polar metabolites like this compound is a chilled mixture of 80% methanol (B129727) in water. This method efficiently extracts small molecules while simultaneously denaturing and precipitating a large portion of cellular proteins.
Q4: Should I use enzyme inhibitors in my lysis buffer? If so, which ones?
A4: Yes, using a cocktail of enzyme inhibitors is highly recommended. While specific inhibitors for Nudix hydrolases are not commonly included in standard cocktails, a broad-spectrum phosphatase and protease inhibitor cocktail is beneficial. Methylenephosphonate analogues of Ap4A have been shown to be resistant to hydrolytic enzymes and can act as inhibitors, though their use in routine sample extraction is not standard. The most critical step is the immediate denaturation of enzymes by the cold organic solvent and low temperatures.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to low or undetectable levels of this compound in your final extract.
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable this compound | Enzymatic Degradation: Delay between cell harvesting and quenching of metabolic activity. | Minimize the time between harvesting cells and adding the cold extraction solvent. Perform all steps on ice or dry ice. |
| Suboptimal Temperature: Samples were not kept consistently cold during the extraction process. | Ensure all buffers, tubes, and equipment are pre-chilled. Use a refrigerated centrifuge. Keep samples on dry ice or in a -80°C freezer whenever possible. | |
| Inappropriate pH: The pH of the extraction buffer was not optimal, leading to chemical degradation. | Use a well-buffered solution and verify the pH. A neutral pH is generally recommended for this compound stability. | |
| Inconsistent Results Between Replicates | Variable Extraction Time: Inconsistent timing for each step of the protocol across different samples. | Standardize all incubation and centrifugation times. Process all samples in parallel as much as possible. |
| Incomplete Cell Lysis: Not all cells were lysed, leaving some this compound trapped within intact cells. | Ensure thorough vortexing or sonication after adding the extraction solvent to completely disrupt cell membranes. | |
| Cell Number Variation: The initial number of cells was not consistent between samples. | Accurately count cells before harvesting to ensure equal starting material for each replicate. Normalize the final this compound concentration to the initial cell number or total protein content. | |
| Presence of Interfering Peaks in Analysis (e.g., LC-MS) | Degradation Products: The observed peaks may be degradation products of this compound, such as ATP and AMP. | Review and optimize the extraction protocol to further minimize degradation by ensuring rapid and efficient enzyme inactivation. |
| Contamination: Contamination from labware or reagents. | Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned. |
Data Presentation: Factors Affecting this compound Stability
| Parameter | Condition | Effect on this compound Stability | Recommendation |
| Temperature | High Temperature (>25°C) | Significantly increases the rate of enzymatic and chemical degradation. | Perform all extraction steps on ice or at 4°C. For long-term storage, keep extracts at -80°C. |
| Low Temperature (0-4°C) | Drastically reduces the rate of enzymatic degradation. | Always keep samples and extracts on ice. | |
| Freezing (-20°C to -80°C) | Preserves this compound for long-term storage. | Store dried extracts or solutions at -80°C. | |
| pH | Acidic (pH < 6) | May lead to an "open" conformation of this compound, potentially increasing susceptibility to degradation. This compound synthesis is favored at low pH.[2] | Maintain a neutral pH (around 7.0-7.5) during extraction and storage. |
| Neutral (pH 6-8) | Generally considered the optimal range for this compound stability in solution. | Use a buffered extraction solution (e.g., with Tris or HEPES). | |
| Basic (pH > 8) | This compound is reported to be stable in basic solutions. | While stable, ensure compatibility with downstream analytical methods. A neutral pH is a safer starting point. |
Experimental Protocols
Recommended Protocol for this compound Extraction from Adherent Mammalian Cells
This protocol is designed to rapidly quench metabolic activity and efficiently extract this compound while minimizing degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), chilled to -80°C
-
Cell scraper
-
Refrigerated centrifuge
-
Dry ice
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency in a culture plate.
-
Washing: Place the culture plate on a bed of ice. Aspirate the culture medium. Gently wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.
-
Quenching and Lysis: Immediately after the final wash, place the plate on dry ice. Add the pre-chilled (-80°C) 80% methanol extraction solvent to the cells. A typical volume is 1 mL for a 10 cm dish.
-
Scraping: Use a pre-chilled cell scraper to scrape the cells from the surface of the plate into the extraction solvent.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure complete cell lysis.
-
Incubation: Incubate the tube at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted this compound, to a new pre-chilled tube.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) with no heat.
-
Storage: Store the dried pellet at -80°C until ready for analysis (e.g., by LC-MS). Before analysis, reconstitute the pellet in a suitable solvent compatible with your analytical method.
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Workflow for this compound extraction from mammalian cells.
Caption: Troubleshooting decision tree for low this compound yield.
References
Technical Support Center: Ap4G Quantification by LC-MS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding matrix effects in the quantification of Diadenosine Tetraphosphate (Ap4G) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to inaccurate and imprecise quantification of the analyte.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[3][4]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound (diadenosine tetraphosphate) is a highly polar, phosphorylated nucleotide. Several factors contribute to its susceptibility:
-
Endogenous Nature: this compound is present in biological samples, making it difficult to obtain a true "blank" matrix for calibration.[5]
-
Polarity: Highly polar molecules often have poor retention on standard reversed-phase columns, causing them to elute early with other polar matrix components like salts.
-
Phosphate (B84403) Groups: The multiple phosphate groups in this compound can chelate with metal ions from the LC system (e.g., stainless steel columns), leading to peak tailing and signal loss.[6] Additionally, high concentrations of phosphate salts from buffers can cause significant ion suppression.[6]
-
Co-elution with Phospholipids (B1166683): In biological matrices like plasma, phospholipids are a major source of ion suppression and can co-elute with the analyte of interest.[7]
Q3: What are the primary sources of matrix effects in biological samples?
A3: The main sources are endogenous and exogenous components that interfere with the ionization process.[1] Common sources include:
-
Salts: High concentrations of salts from buffers or the biological matrix itself can suppress the ESI signal.[6]
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression.[7]
-
Proteins and Peptides: Residual proteins and peptides after sample preparation can interfere with ionization.[1]
-
Other Endogenous Metabolites: Various small molecules present in the biological sample can co-elute with this compound.[1]
Q4: How can I quantitatively assess the impact of matrix effects?
A4: The "Post-Extraction Spike Method" is the gold standard for quantifying matrix effects.[1][8] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction process) with the peak area of the analyte in a neat (clean) solvent at the same concentration.[1] The ratio of these peak areas is called the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
Q5: What is the most effective strategy to minimize matrix effects for this compound?
A5: The most effective strategy is a combination of optimized sample preparation and chromatography. Using a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for unavoidable matrix effects and variability.[9] For sample cleanup, Solid Phase Extraction (SPE), particularly using a mixed-mode or weak anion exchange sorbent, is highly effective at removing interfering salts and phospholipids, making it superior to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for polar analytes.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal in Matrix Samples | Severe Ion Suppression: Co-eluting matrix components (salts, phospholipids) are preventing this compound from ionizing efficiently.[3][9] | 1. Improve Sample Preparation: Implement a more rigorous cleanup method. Switch from Protein Precipitation to Solid Phase Extraction (SPE). Weak anion exchange SPE is well-suited for nucleotides.[10][11] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.[9] Use a diverter valve to send the early, unretained components (like salts) to waste instead of the MS source.[12] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[9] |
| High Variability in this compound Signal Between Replicates | Inconsistent Matrix Effects: The concentration of interfering components varies between different sample aliquots.[1] Inconsistent Sample Preparation: The extraction recovery is not reproducible. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for signal variability caused by matrix effects or inconsistent recovery.[9] 2. Automate Sample Preparation: Automation can improve the consistency and reproducibility of the extraction process.[7] |
| Poor this compound Peak Shape (Tailing) | Analyte Interaction with LC System: The phosphate groups on this compound can interact with metal components (e.g., stainless steel frit, column body), causing peak tailing.[6] | 1. Use a Metal-Free or PEEK-Lined Column: Consider using HPLC columns with hardware designed to minimize metal contact.[6] 2. Mobile Phase Additives: Use mobile phase modifiers, like ion-pairing reagents, that are MS-compatible to improve peak shape, but be aware they can also cause ion suppression.[6] |
| Analyte Signal Drifts Over an Analytical Run | MS Source Contamination: Buildup of non-volatile matrix components (salts, phospholipids) on the ESI probe or orifice over the course of the run.[7][12] | 1. Improve Sample Cleanup: A cleaner extract will prevent source fouling. SPE is highly recommended.[7] 2. Divert Flow: Use a diverter valve to prevent the most contaminated parts of the chromatogram (e.g., the solvent front) from entering the mass spectrometer.[12] 3. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the MS ion source. |
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery for polar analytes like this compound. The following table provides a representative comparison of common techniques.
| Sample Preparation Method | Typical Matrix Effect (Ion Suppression) | Typical Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Moderate to High | Simple, fast, inexpensive | Least effective at removing salts and phospholipids, leading to significant matrix effects.[7][9] |
| Liquid-Liquid Extraction (LLE) | Moderate | Low to Moderate | Can provide cleaner extracts than PPT.[5] | Recovery for highly polar analytes like this compound is often poor and difficult to optimize.[4] |
| Solid Phase Extraction (SPE) | Low | High | Highly effective at removing interfering components; can be selective for the analyte class.[10][11] | More complex and costly method development. |
This table summarizes general performance characteristics for polar analytes based on the cited literature. Actual performance will depend on the specific analyte, matrix, and optimized protocol.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes how to calculate the Matrix Factor (MF) to quantitatively determine the degree of ion suppression or enhancement.[1]
Objective: To compare the MS response of this compound in a clean solution versus its response in a processed blank matrix extract.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard and its internal standard (IS), if used, into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure.[1] Spike the this compound standard and IS into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix for Recovery): Spike the this compound standard and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte (this compound) and the IS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
IS-Normalized Matrix Factor: To assess how well the internal standard corrects for the matrix effect, calculate the IS-normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The coefficient of variation (%CV) of the IS-Normalized MF across different matrix lots should ideally be ≤15%.[1]
-
-
Protocol 2: Representative Weak Anion Exchange (WAX) SPE for this compound from Plasma
This protocol is a starting point for developing a robust SPE method for extracting this compound from plasma, based on methods for other nucleotides.[10]
Materials:
-
WAX SPE Cartridges
-
Conditioning Solvent: Methanol (B129727)
-
Equilibration Buffer: e.g., 25 mM Ammonium Acetate, pH 5.5
-
Wash Buffer: e.g., 25 mM Ammonium Acetate, pH 5.5
-
Elution Buffer: e.g., 5% Ammonium Hydroxide in Acetonitrile/Water (50:50)
-
Plasma Sample (pre-treated with an internal standard)
Procedure:
-
Condition: Pass 1 mL of methanol through the WAX cartridge, followed by 1 mL of equilibration buffer. Do not let the sorbent go dry.
-
Load: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.
-
Wash: Pass 1 mL of wash buffer through the cartridge to remove neutral and basic interferences. Follow with a second wash using a weak organic solvent (e.g., 5% Methanol in water) to remove less polar interferences.
-
Elute: Place clean collection tubes under the cartridge. Elute the this compound and other acidic components using two 0.5 mL aliquots of the elution buffer.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial LC mobile phase for analysis.
Visualizations
Caption: Workflow for quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting this compound analysis issues.
Caption: Sources of matrix effects in the LC-MS workflow.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. dmbj.org.rs [dmbj.org.rs]
- 5. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 6. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. waters.com [waters.com]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. phosphate in LCMS - Chromatography Forum [chromforum.org]
Technical Support Center: Chromatography of Diadenosine Tetraphosphate (Ap4G)
Welcome to the technical support center for the chromatographic analysis of Diadenosine Tetraphosphate (Ap4G). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve peak resolution and achieve robust analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing in reversed-phase chromatography?
A: Peak tailing for a polar, anionic compound like this compound on a standard C18 column is often caused by secondary interactions between the negatively charged phosphate (B84403) groups of this compound and residual, positively charged silanol (B1196071) groups on the silica-based stationary phase. This leads to multiple retention mechanisms, causing the peak to tail.[1] To mitigate this, consider adjusting the mobile phase pH to suppress silanol ionization, using a highly deactivated (end-capped) column, or adding a competing base to the mobile phase.[1][2]
Q2: My this compound peak is splitting into two or more peaks. What is the cause?
A: Peak splitting for this compound can arise from several issues. One common cause in Hydrophilic Interaction Liquid Chromatography (HILIC) is a mismatch between the sample solvent and the mobile phase.[3][4] If the sample is dissolved in a solvent much stronger (more aqueous) than the mobile phase, it can cause peak distortion and splitting.[4][5] Other potential causes include a partially blocked column frit, the presence of a void at the column inlet, or co-elution with a closely related impurity.
Q3: I am not getting enough retention for this compound on my C18 column. How can I increase it?
A: this compound is a very polar molecule and typically shows poor retention on traditional non-polar stationary phases like C18.[2] To increase retention, you can:
-
Use Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase. This reagent forms a neutral, hydrophobic complex with this compound, significantly increasing its retention on a reversed-phase column.[6][7][8]
-
Switch to HILIC: HILIC columns use a polar stationary phase and a high organic mobile phase, which is an effective strategy for retaining and separating highly polar compounds like this compound.[9][10]
-
Use a Polar-Embedded Column: Employ a reversed-phase column with a polar-embedded group (e.g., amide or carbamate) to improve retention of polar analytes under highly aqueous mobile phase conditions.[11]
Q4: Can I improve this compound peak resolution by changing the column temperature?
A: Yes, temperature is a powerful tool for optimizing separations. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[12] It can also alter the selectivity of the separation, potentially resolving this compound from nearby impurities.[13][14] However, be mindful that excessively high temperatures can risk degrading the analyte or the column's stationary phase. It is recommended to experiment with temperatures in a range like 30-60°C.[14]
Troubleshooting Guide: Improving this compound Peak Resolution
This guide provides a systematic approach to diagnosing and resolving common peak shape and resolution issues encountered during the analysis of this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor peak resolution for this compound.
Mobile Phase Optimization
The mobile phase is the most flexible parameter for improving selectivity and peak shape.[15]
-
pH and Buffer Selection: For anionic compounds like this compound, mobile phase pH is critical. Using a buffer is essential to maintain a stable pH and improve reproducibility.
-
Low pH (2.5 - 4.0): Suppresses the ionization of silanol groups on the stationary phase, reducing peak tailing.[1]
-
Mid pH (5.0 - 7.0): Can be effective but requires a highly stable, end-capped column.
-
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) affect selectivity. If peaks are co-eluting, changing the organic modifier can alter elution order.[15]
-
Ion-Pairing Reagents: For reversed-phase methods, ion-pairing is often necessary for adequate retention of this compound.[6][7]
| Parameter | Recommendation for this compound | Rationale |
| Chromatography Mode | Ion-Pair Reversed-Phase or HILIC | Standard reversed-phase offers insufficient retention for the highly polar this compound.[6][10] |
| Ion-Pair Reagent | 5-10 mM Tetrabutylammonium (B224687) (TBA) salts | Forms a neutral ion pair with this compound, increasing hydrophobicity and retention on a C18 column.[6] |
| Mobile Phase Buffer | 20-50 mM Phosphate or Acetate | Maintains stable pH to ensure consistent ionization of this compound and silanols. |
| pH Range | 2.5 - 7.0 (depending on column) | Low pH minimizes silanol interactions; neutral pH may be used with appropriate columns.[1] |
| Organic Solvent | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. Changing solvents can alter selectivity. |
Stationary Phase Selection
The choice of column is fundamental to achieving good chromatography.
| Column Type | Particle Size (µm) | Dimensions (mm) | Recommended Use for this compound |
| End-capped C18 | 5, 3, <2 | 4.6 x 150/250 | For Ion-Pair Chromatography. High-purity silica (B1680970) with end-capping minimizes peak tailing.[2] |
| HILIC (Amide, Diol) | 5, 3, <2 | 4.6 x 100/150 | For retaining highly polar compounds. An excellent alternative to ion-pair methods.[9][10] |
| Monolithic C18 | N/A | 4.6 x 100 | Offers high efficiency and low backpressure, shown to be effective for dinucleoside polyphosphates.[6] |
-
Smaller Particle Sizes: Using columns with smaller particles (e.g., <2 µm in UHPLC systems) increases column efficiency, resulting in sharper peaks and better resolution.[15]
Instrument and Method Parameters
Fine-tuning instrument settings can further enhance resolution.
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer analysis times.[8]
-
Column Temperature: Increasing temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer efficiency.[12] A typical starting point is 30-40°C.
-
Injection Volume & Solvent: Overloading the column can cause peak distortion. Ensure the injection volume is appropriate for the column dimensions. The sample solvent should be as weak as or weaker than the mobile phase to prevent peak splitting, especially in HILIC.[5]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Method Development for this compound
This protocol outlines a starting point for developing a robust ion-pair HPLC method for this compound.
1. Materials:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer with 5 mM tetrabutylammonium hydrogen sulfate, adjusted to pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
This compound Standard: Prepare a 1 mg/mL stock in water; dilute to working concentrations (e.g., 10 µg/mL) in Mobile Phase A.
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 259 nm
-
Injection Volume: 10 µL
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 20.0 | 40 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
4. Optimization Workflow:
The following diagram illustrates the optimization process for the ion-pair method.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Purification of chemically synthesised dinucleoside(5',5') polyphosphates by displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. High-performance liquid chromatographic determination of diadenosine 5',5'"-p1,p4-tetraphosphate with precolumn fluorescence derivatization and its application to metabolism study in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Ap4G Detection in Different Cell Types
Welcome to the technical support center for the validation of Adenosine(5')tetraphospho(5')guanosine (Ap4G) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of this compound in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A: Adenosine(5')tetraphospho(5')guanosine (this compound) is a dinucleoside polyphosphate that has been implicated as a signaling molecule, or "alarmone," in response to cellular stress, particularly oxidative stress. Its accurate detection and quantification are crucial for understanding its physiological roles in both normal and pathological conditions, such as cancer.
Q2: What are the primary methods for detecting this compound in cell lysates?
A: The main analytical methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and luciferase-based enzymatic assays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q3: How can I ensure the stability of this compound during sample preparation?
A: this compound is susceptible to enzymatic degradation by phosphodiesterases present in cell lysates. To ensure its stability, it is critical to use appropriate lysis buffers containing phosphodiesterase inhibitors and to keep samples on ice or at -80°C. Rapid inactivation of enzymes, for instance, by using extraction solvents like cold methanol (B129727), is a common and effective strategy.[1]
Q4: How do I normalize this compound levels for comparison across different samples and cell types?
A: Normalization is essential to account for variations in cell number, extraction efficiency, and sample loading. Common normalization strategies include quantifying total protein concentration (e.g., using a BCA assay), cell counting prior to lysis, or normalizing to total DNA content. For relative quantification in gene expression studies that might correlate with this compound levels, housekeeping genes are often used. The choice of method should be validated for your specific experimental system to ensure it does not introduce bias.[2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection using HPLC, Mass Spectrometry, and Luciferase Assays.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no this compound peak detected | Inefficient cell lysis and this compound extraction. | Optimize your lysis protocol. Ensure complete cell disruption by sonication or using appropriate lysis reagents. Use cold extraction solvents like 80% methanol to effectively precipitate proteins and extract small molecules.[1] |
| This compound degradation during sample preparation. | Add phosphodiesterase inhibitors to your lysis buffer. Keep samples on ice at all times and store at -80°C for long-term storage. Avoid multiple freeze-thaw cycles. | |
| Insufficient sample concentration. | Increase the starting number of cells. Concentrate the extracted sample using a SpeedVac or lyophilizer before HPLC analysis.[1] | |
| Poor peak resolution or shape | Inappropriate mobile phase composition. | Adjust the gradient and composition of your mobile phase. For dinucleoside polyphosphates, an ion-pair reversed-phase HPLC method is often effective. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent retention times | Fluctuations in pump pressure or temperature. | Ensure the HPLC system is properly maintained and calibrated. Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing and degassing. |
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| Weak this compound signal | Ion suppression from complex sample matrix. | Purify the sample extract using solid-phase extraction (SPE) to remove interfering substances. |
| Inefficient ionization of this compound. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization technique if available. | |
| High background noise | Contaminants in the sample or LC-MS system. | Use high-purity solvents and reagents. Clean the ion source and mass spectrometer regularly. |
| Inaccurate mass measurement | Instrument calibration drift. | Calibrate the mass spectrometer before each analytical run using an appropriate standard. |
| Low recovery of this compound | Adsorption of this compound to sample tubes or vials. | Use low-binding microcentrifuge tubes and vials for sample preparation and storage. |
| Incomplete cell lysis. | For bacterial cells, enzymatic lysis (e.g., with lysozyme) followed by sonication can be effective. Ensure the chosen lysis method is compatible with downstream MS analysis.[5] |
Luciferase-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no luminescent signal | Low levels of this compound in the sample. | Increase the amount of cell lysate used in the assay. |
| Inactive luciferase or substrate. | Use fresh reagents. Ensure proper storage conditions for the luciferase and luciferin. | |
| Presence of inhibitors in the cell lysate. | Dilute the cell lysate to reduce the concentration of potential inhibitors. Perform a spike-in control to test for inhibition. | |
| High background signal | Contamination of reagents or labware. | Use fresh, high-quality reagents and dedicated labware. |
| Intrinsic luciferase-like activity in the sample. | Run a control sample without the addition of the luciferase enzyme to measure background. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete cell lysis. | Ensure complete and consistent cell lysis across all samples. For yeast cells, enzymatic digestion of the cell wall may be necessary prior to lysis.[6] | |
| Cell number variation. | Normalize the results to protein concentration or cell number. |
Experimental Protocols
This compound Extraction from Mammalian Cells for HPLC and MS Analysis
This protocol is a general guideline for extracting this compound from adherent mammalian cells.[1][7]
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Place the culture dish on dry ice to rapidly quench metabolic activity.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol per 10 cm dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
-
Sample Clarification and Storage:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a SpeedVac or under a stream of nitrogen.
-
Store the dried extract at -80°C until analysis.
-
Reconstitute the sample in an appropriate solvent (e.g., mobile phase for HPLC) before injection.
-
Luciferase-Based this compound Detection in Yeast Cells
This protocol provides a general framework for quantifying this compound in yeast cells using a luciferase-based assay.[6][8]
-
Yeast Culture and Lysis:
-
Grow yeast cells to the desired optical density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold water.
-
Resuspend the pellet in a lysis buffer suitable for yeast (e.g., containing zymolyase or glass beads for mechanical disruption).
-
Incubate under conditions that promote cell wall digestion and lysis.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Luminescence Assay:
-
In a white 96-well plate, add a defined volume of cell lysate.
-
Add the luciferase reaction mix containing luciferase, luciferin, and any necessary coupling enzymes.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Normalize the results to the total protein concentration of the lysate.
-
Data Presentation
Quantitative Comparison of this compound Detection Methods
| Method | Principle | Sensitivity | Specificity | Throughput | Instrumentation |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Moderate | Moderate | Low to Moderate | HPLC system with UV detector |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High | High | Moderate | LC-MS/MS system |
| Luciferase Assay | Enzymatic reaction producing light proportional to this compound concentration. | High | Moderate to High | High | Luminometer |
This table provides a general comparison. The actual performance may vary depending on the specific instrumentation, protocol, and sample type.
Signaling Pathways and Workflows
This compound in Cellular Stress Response
This compound is synthesized in response to various cellular stressors, most notably oxidative stress. It is thought to act as a second messenger, modulating the activity of downstream effector proteins to orchestrate an appropriate cellular response.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic evaluation of normalization methods in quantitative label-free proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Development and evaluation of yeast-based GFP and luciferase reporter assays for chemical-induced genotoxicity and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for Ap4G standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diadenosine tetraphosphate (B8577671) (Ap4G) standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standard solutions?
A1: this compound standard solutions should be stored in tightly sealed containers in a cool, dry place, protected from direct sunlight. For long-term storage, it is advisable to keep the solutions at -20°C or below. Some solutions prone to decomposition may require special storage conditions.[1]
Q2: How should I prepare an this compound standard solution?
A2: To prepare a standard solution, accurately weigh a high-purity this compound primary standard using a high-precision analytical balance.[1] Dissolve the solute in a clean volumetric flask with the appropriate solvent, typically ultrapure water or a specified buffer.[1][2] Gently swirl to ensure complete dissolution and then dilute to the final volume with the solvent.[1][2][3] It is crucial to use calibrated glassware for accurate volume measurements and to maintain cleanliness to prevent contamination.[1]
Q3: What are common analytical techniques for assessing the purity of this compound standards?
A3: High-Performance Liquid Chromatography (HPLC) is a primary technique for purity analysis of non-volatile compounds like this compound.[4] Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used for purity validation of related chemical intermediates.[4] Spectrophotometry is another method for the qualitative and quantitative analysis of substances by measuring light absorbance at a specific wavelength.[]
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures involving this compound standards.
HPLC Analysis Issues
Problem: Appearance of unexpected peaks (ghost or artifact peaks) in the chromatogram.
Possible Causes:
-
Mobile Phase Contamination: Impurities in solvents, buffer degradation, or microbial growth can introduce extraneous peaks.[6][7]
-
System Contamination: Carryover from previous injections, contaminated autosampler components, or degraded pump seals are common sources.[7]
-
Sample Preparation Errors: Use of contaminated glassware, vials, or caps (B75204) can introduce impurities.[7]
-
Column Issues: An aging column, contaminated guard column, or column fouling can lead to unexpected signals.[7]
Solutions:
-
Use fresh, high-purity HPLC-grade solvents and buffers.
-
Thoroughly flush the HPLC system between runs.
-
Implement a rigorous cleaning protocol for all glassware and sample vials.
-
Replace the guard column or the analytical column if contamination is suspected.
Problem: Peak tailing or fronting in the chromatogram.
Possible Causes:
-
Column Overload: High sample concentration can lead to asymmetrical peaks.[8]
-
Column Contamination: Residual sample components or solvents contaminating the column packing material can cause peak distortion.[8]
-
Incompatible Sample Solvent: If the sample solvent is not compatible with the mobile phase, it can cause peak distortion.[9]
-
pH Mismatch: A significant difference in pH between the sample and the mobile phase can result in split or tailing peaks.[9]
Solutions:
-
Dilute the sample to an appropriate concentration.
-
Clean or replace the analytical column.
-
Ensure the sample is dissolved in a solvent compatible with the mobile phase.
-
Adjust the pH of the sample to match the mobile phase.
This compound Stability Issues
Problem: Degradation of this compound standard during storage or experiment.
Possible Causes:
-
Improper Storage Temperature: Storing this compound solutions at room temperature or in fluctuating temperatures can accelerate degradation.[10]
-
Incorrect pH: The stability of molecules like this compound can be highly dependent on the pH of the solution.[10][11][12][13]
-
Enzymatic Degradation: Contamination with nucleotidases can lead to the enzymatic breakdown of this compound.
Solutions:
-
Adhere to recommended storage conditions, typically freezing at -20°C or lower for long-term stability.
-
Maintain the optimal pH for this compound stability in your experimental buffer system.
-
Use sterile, nuclease-free water and reagents to prevent enzymatic degradation.
Quantitative Data Summary
Table 1: Recommended Stability Testing Conditions for Pharmaceutical Products
| Study Type | Storage Condition | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][15] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[14][15] |
RH = Relative Humidity
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general procedure for determining the purity of an this compound standard using reverse-phase HPLC.
1. Preparation of Mobile Phase:
- Prepare the aqueous and organic mobile phases using HPLC-grade reagents. A common mobile phase system for nucleotides is a gradient of a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
- Degas the mobile phases thoroughly before use.
2. Preparation of this compound Standard Solution:
- Accurately weigh approximately 1 mg of the this compound standard.
- Dissolve the standard in 1 mL of the aqueous mobile phase to create a 1 mg/mL stock solution.
- Filter the solution through a 0.22 µm syringe filter before injection.[4]
3. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
- Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 259 nm.
- Injection Volume: 10 µL.[4]
4. Data Analysis:
- Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all observed peaks.[4]
Visualizations
Caption: Experimental workflow for this compound purity analysis by HPLC.
Caption: Hypothetical enzymatic degradation pathway of this compound.
References
- 1. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. flinnsci.com [flinnsci.com]
- 4. benchchem.com [benchchem.com]
- 6. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
- 10. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
dealing with co-eluting compounds in Ap4G analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the analysis of Diadenosine tetraphosphate (B8577671) (Ap4G), with a specific focus on resolving issues with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in the context of this compound analysis?
A1: Co-elution is a common issue in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) where two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping peak.[1][2][3] This phenomenon complicates the accurate identification and quantification of the target analyte, this compound.[2]
Q2: What are some common compounds that might co-elute with this compound?
A2: While the specific co-eluents depend heavily on the sample matrix, compounds with similar chemical structures and properties are the most likely culprits. In this compound analysis, potential co-eluting species can include other dinucleoside polyphosphates (e.g., Ap3A, Ap5A), regioisomers, or structurally related purine (B94841) compounds like ATP and its metabolites (ADP, AMP).[4][5]
Q3: How can I detect if my this compound peak has co-eluting compounds?
A3: Detecting co-elution can be challenging, especially with perfect co-elution where the peak shape remains symmetrical.[2] However, there are several methods to identify it:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or split tops, which can indicate the presence of more than one compound.[1][2] A shoulder is a discontinuity, distinct from the gradual exponential decline of a tailing peak.[2]
-
Diode Array Detector (DAD) Analysis: A DAD scans across the entire UV-Vis spectrum of the peak. If the spectra are not identical at the upslope, apex, and downslope of the peak, it suggests the presence of multiple components.[1][2][5]
-
Mass Spectrometry (MS) Analysis: An MS detector can provide mass-to-charge ratio (m/z) information across the peak. If more than one distinct m/z value is detected under the single chromatographic peak, it confirms co-elution.[1][5][6]
Q4: What are the primary strategies to resolve co-eluting peaks in this compound analysis?
A4: The main goal is to improve the chromatographic resolution. The resolution equation highlights three key factors that can be adjusted: selectivity, efficiency, and capacity factor.[1][7] Strategies include:
-
Modifying the Mobile Phase: Adjusting the pH, buffer concentration, or the organic solvent composition (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity.[1][5][7]
-
Changing the Stationary Phase: Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) can significantly impact selectivity.[1][7]
-
Adjusting Column Temperature: Changing the column temperature affects solvent viscosity and analyte interaction with the stationary phase, which can alter selectivity and efficiency.[7][8][9]
-
Optimizing Flow Rate: Lowering the flow rate can sometimes increase peak resolution, although it will also increase the analysis time.[8]
-
Using a More Efficient Column: Employing columns with smaller particle sizes or longer lengths can increase the column's plate number (N), leading to sharper peaks and better resolution.[7]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Resolution in HPLC
This guide provides a systematic approach to troubleshooting and improving the separation of this compound from co-eluting compounds by adjusting HPLC parameters.
Problem: The this compound peak is not baseline-resolved from an adjacent peak, showing significant overlap.
Troubleshooting Workflow:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Enhancing the Sensitivity of Ap4G Detection Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of diadenosine tetraphosphate (B8577671) (Ap4G) detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting and quantifying this compound?
A1: The primary methods for this compound detection are bioluminescence-based assays (typically using luciferase), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: How do I choose the right this compound detection assay for my experiment?
A2: The choice of assay depends on several factors including the required sensitivity, the complexity of the sample matrix, available equipment, and throughput needs. Bioluminescent assays are generally high-throughput and sensitive, HPLC provides robust quantification, and LC-MS/MS offers the highest specificity and sensitivity.[1]
Q3: What are the critical factors affecting the stability of this compound in my samples?
A3: this compound is susceptible to enzymatic degradation by phosphodiesterases.[2][3] Key factors to consider for maintaining its stability include immediate processing of samples after collection, storage at low temperatures (-80°C for long-term), and the use of phosphodiesterase inhibitors in the lysis or extraction buffer.[4] Repeated freeze-thaw cycles should also be avoided as they can lead to degradation.[5]
Comparison of this compound Detection Methods
| Feature | Bioluminescence Assay (Luciferase) | HPLC-UV | LC-MS/MS |
| Principle | Enzymatic conversion of a substrate into a light-emitting product, with light output proportional to this compound concentration. | Separation of this compound from other molecules based on its physicochemical properties, followed by UV detection. | Separation by liquid chromatography followed by mass analysis for highly specific detection and quantification. |
| Sensitivity (LOD) | Low to mid picomolar range. | Low micromolar to high nanomolar range. | Low nanomolar to high femtomolar range. |
| Throughput | High (96- or 384-well plate format). | Low to medium. | Medium to high (with autosampler). |
| Specificity | Can be prone to interference from other nucleotides (e.g., ATP). | Good, but can be affected by co-eluting compounds with similar UV absorbance. | Very high, allows for unambiguous identification and quantification. |
| Cost per Sample | Low to moderate. | Moderate. | High. |
| Equipment Cost | Moderate (Luminometer). | High (HPLC system). | Very High (LC-MS/MS system). |
Troubleshooting Guides
Bioluminescence (Luciferase-Based) Assays
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inactive Reagents: Luciferase or substrate has degraded. | Use fresh reagents and store them properly, protected from light and repeated freeze-thaw cycles.[5] |
| Low this compound Concentration: Insufficient this compound in the sample. | Concentrate the sample or optimize the extraction procedure to increase this compound yield. | |
| Enzyme Inhibition: Components in the sample are inhibiting the luciferase enzyme. | Perform a spike-and-recovery experiment to check for inhibition. If present, dilute the sample or use a sample clean-up method. | |
| Suboptimal Assay Conditions: pH or temperature of the assay buffer is not optimal. | Ensure the assay buffer is at the recommended pH and temperature.[6] | |
| High Background Signal | Contaminated Reagents: Reagents are contaminated with ATP or other luminescent molecules. | Use high-purity reagents and dedicated labware. |
| Plate Crosstalk: Signal from adjacent wells is being detected. | Use white, opaque-walled microplates to minimize crosstalk.[7] | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of sample or reagents. | Use calibrated pipettes and consider using a master mix for reagent addition.[5] |
| Incomplete Cell Lysis: Inconsistent release of this compound from cells. | Optimize the lysis procedure to ensure complete and uniform cell disruption. | |
| Temperature Gradients: Uneven temperature across the microplate. | Allow the plate to equilibrate to room temperature before adding reagents and reading. |
HPLC Assays
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase: pH or solvent composition is not optimal for this compound. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. Optimize the organic solvent gradient.[8][9] | |
| Column Degradation: The stationary phase of the column is compromised. | Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the column if necessary. | |
| Poor Resolution (Overlapping Peaks with ATP) | Suboptimal Stationary Phase: The column chemistry is not suitable for separating this compound and ATP. | Use a column with a different selectivity (e.g., a different C18 phase or a HILIC column). |
| Incorrect Gradient: The elution gradient is too steep. | Optimize the gradient profile to improve the separation between this compound and ATP.[10] | |
| Inconsistent Retention Times | Fluctuations in Temperature or Flow Rate: The HPLC system is not stable. | Use a column oven to maintain a constant temperature. Ensure the pump is properly maintained and delivering a consistent flow rate. |
| Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. |
LC-MS/MS Assays
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity (Poor Ionization) | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[11][12] | Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction). Optimize chromatographic separation to separate this compound from the interfering compounds.[13] |
| Suboptimal MS Parameters: Source temperature, gas flows, or voltages are not optimized. | Tune the mass spectrometer specifically for this compound to maximize its ionization and detection. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | Use high-purity, MS-grade solvents and flush the system thoroughly. |
| Matrix Effects: The sample matrix is causing a high baseline. | Employ more selective sample preparation techniques.[13] | |
| Inaccurate Quantification | Metabolite Interference: Structurally similar molecules are interfering with the detection of this compound.[14][15] | Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and ionization variability.[12] Develop a highly selective MRM (Multiple Reaction Monitoring) method. |
| Sample Degradation: this compound is degrading during sample preparation or storage. | Keep samples on ice or at 4°C during preparation and store long-term at -80°C. Add phosphodiesterase inhibitors to the extraction buffer.[4] |
Experimental Protocols & Methodologies
Bioluminescence-Based this compound Detection
This protocol is a general guideline and should be optimized for your specific luciferase enzyme and sample type.
Materials:
-
Luciferase enzyme specific for this compound (or a coupled enzyme system that converts this compound to ATP).
-
Luciferin (B1168401) substrate.
-
Assay buffer (e.g., Tris-HCl or HEPES with MgCl2).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Sample Preparation: Lyse cells to release intracellular this compound. A common method is to use a lysis buffer compatible with the luciferase assay. Centrifuge the lysate to pellet cell debris.
-
Reagent Preparation: Prepare the luciferase and luciferin working solution in assay buffer according to the manufacturer's instructions. Protect the solution from light.
-
Assay:
-
Add 20-50 µL of cell lysate to each well of the 96-well plate.
-
Add 50-100 µL of the luciferase/luciferin working solution to each well.
-
Incubate for the recommended time (typically 5-10 minutes) at room temperature to allow the enzymatic reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Create a standard curve using known concentrations of this compound to determine the concentration in your samples.
HPLC-UV Method for this compound Quantification
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Deproteinize the sample by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatography:
-
Set the column temperature to 30°C.
-
Use a gradient elution, for example: 0-5 min, 100% A; 5-15 min, linear gradient to 30% B; 15-20 min, hold at 30% B; 20-25 min, return to 100% A.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 259 nm.
-
-
Quantification:
-
Inject a series of this compound standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
-
LC-MS/MS Method for this compound Detection
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 or HILIC column.
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound standard and a stable isotope-labeled internal standard (if available).
Procedure:
-
Sample Preparation:
-
Perform a protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration.
-
Spike the sample with the internal standard before extraction.
-
-
LC Separation:
-
Use a gradient elution to separate this compound from other cellular components.
-
-
MS/MS Detection:
-
Optimize the MS parameters (e.g., ion source settings, collision energy) for this compound and the internal standard.
-
Develop a Multiple Reaction Monitoring (MRM) method using specific precursor-to-product ion transitions for both this compound and the internal standard for high selectivity.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Signaling Pathway & Workflow Diagrams
Caption: Intracellular and extracellular signaling pathways of Ap4A.
Caption: General experimental workflow for this compound detection and quantification.
Caption: Logical troubleshooting workflow for low or inconsistent this compound signal.
References
- 1. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ap4A - Wikipedia [en.wikipedia.org]
- 3. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. goldbio.com [goldbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
- 14. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Ap4G and Ap4A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related dinucleoside polyphosphates, Guanosine(5')tetraphospho(5')guanosine (Ap4G) and Diadenosine tetraphosphate (B8577671) (Ap4A). Both molecules are recognized as important intracellular signaling molecules, often referred to as "alarmones," that play crucial roles in the cellular response to stress.
Introduction
Ap4A and this compound are structurally similar molecules, differing only in their nucleobase composition (adenine vs. guanine). They are synthesized in cells in response to a variety of physiological and environmental stressors. While Ap4A has been more extensively studied, emerging evidence suggests that this compound shares similar functions as a stress signal, although with potential differences in its downstream effects and regulatory pathways. This guide summarizes the current understanding of their respective and comparative biological activities, supported by available experimental data.
Comparative Biological Activities
Both Ap4A and this compound are considered key mediators of the cellular stress response. Their intracellular concentrations are observed to increase significantly under conditions of oxidative stress, heat shock, and exposure to certain chemicals.
Stress Response: The "Alarmone" Hypothesis
Experimental evidence strongly supports the role of both Ap4A and this compound as alarmones, signaling molecules that accumulate under adverse conditions to trigger adaptive or protective cellular responses.
-
Oxidative Stress: In the slime mold Physarum polycephalum, treatment with the uncoupler dinitrophenol, which induces oxidative stress, leads to a transient three- to sevenfold increase in the intracellular levels of both Ap4A and this compound.[1]
-
Hypoxia: In the same organism, hypoxic conditions were also found to cause a 6- to 7-fold increase in the levels of both Ap4A and this compound.
-
Chemical Stress: In Drosophila cells, exposure to cadmium chloride resulted in a greater than 100-fold increase in Ap4A (to 30 µM) and a significant increase in this compound (to 39 µM), suggesting that in some contexts, this compound can accumulate to even higher levels than Ap4A.[2] In Salmonella typhimurium, treatment with 10% ethanol (B145695) caused a substantial increase in Ap4A levels, while having a lesser effect on this compound.[2]
Quantitative Data on Stress-Induced Accumulation
The following table summarizes the quantitative changes in intracellular concentrations of Ap4A and this compound in response to various stressors across different model organisms.
| Organism/Cell Type | Stressor | Ap4A Concentration/Fold Increase | This compound Concentration/Fold Increase | Reference |
| Physarum polycephalum | 0.1 mM Dinitrophenol | 3- to 7-fold increase | 3- to 7-fold increase | [1] |
| Physarum polycephalum | Hypoxia | 6- to 7-fold increase | 6- to 7-fold increase | [2] |
| Drosophila cells | 1 mM Cadmium Chloride | >100-fold (to 30 µM) | Significant increase (to 39 µM) | [2] |
| Salmonella typhimurium | Heat Shock (28°C to 50°C) | ~10-fold increase | ~10-fold increase | [2] |
| Salmonella typhimurium | 10% Ethanol | >10-fold increase (from <5 µM to >50 µM) | Less of an effect than on Ap4A | [2] |
| Synechococcus sp. | Heat Shock (50°C) | Increase noted | Increase noted (lower than Ap3A/Ap3G) | [2] |
Specific Biological Activities of Ap4A
The biological roles of Ap4A have been more extensively characterized, particularly its effects on platelet aggregation and apoptosis.
Regulation of Platelet Aggregation
Ap4A is stored in platelet dense granules and is released upon platelet activation. It acts as a modulator of platelet aggregation, primarily through its interaction with purinergic receptors on the platelet surface.
-
Antagonist of ADP-Induced Aggregation: Ap4A competitively inhibits ADP-induced platelet aggregation. It functions as an antagonist at P2Y1 and P2Y12 receptors, which are key receptors for the pro-aggregatory molecule ADP.
-
Agonist Activity: Interestingly, Ap4A also exhibits agonist activity at P2X1 and P2Y12 receptors.
The dual agonist/antagonist role of Ap4A suggests a complex regulatory function in fine-tuning the platelet response during hemostasis and thrombosis.
Induction of Apoptosis
There is evidence to suggest that Ap4A can induce programmed cell death, or apoptosis, in certain cell types. In human cultured cells, exogenously added Ap4A was found to induce apoptosis. This effect appeared to be dependent on the breakdown of Ap4A, as hydrolysis-resistant analogs were inactive.[3]
Biological Activities of this compound
The specific biological activities of this compound are less well-defined compared to Ap4A. Its consistent co-accumulation with Ap4A under various stress conditions strongly implies a role in the cellular stress response. However, the specific downstream signaling pathways and molecular targets of this compound remain an active area of research. The observation that some stressors elicit a differential accumulation of this compound compared to Ap4A suggests that these molecules may have distinct, though possibly overlapping, regulatory roles.
Signaling Pathways and Experimental Workflows
Stress-Induced Synthesis of Ap4A and this compound
The synthesis of both Ap4A and this compound is catalyzed by aminoacyl-tRNA synthetases (aaRSs) as a side reaction, particularly under conditions of cellular stress where the normal aminoacylation of tRNA is perturbed.
Ap4A Signaling in Platelet Aggregation
Ap4A modulates platelet aggregation through its interaction with multiple purinergic receptors. The diagram below illustrates the antagonistic effect of Ap4A on ADP-mediated platelet activation.
Experimental Protocols
Quantification of Ap4A and this compound by High-Performance Liquid Chromatography (HPLC)
A common method for the simultaneous measurement of Ap4A and this compound in biological samples is reversed-phase ion-pair HPLC.
1. Sample Preparation:
-
Harvest cells and immediately quench metabolic activity by flash-freezing in liquid nitrogen or adding ice-cold perchloric acid.
-
Lyse the cells and extract the nucleotides.
-
Neutralize the perchloric acid extract with potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant containing the nucleotides.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of a low-concentration phosphate (B84403) buffer (e.g., potassium phosphate) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) and a high-concentration phosphate buffer with methanol (B129727) is commonly employed.
-
Detection: UV absorbance is monitored at 254 nm (for adenine) and 252 nm (for guanine).
-
Quantification: The concentrations of Ap4A and this compound are determined by comparing the peak areas from the sample to those of known standards.
Luciferase-Based Enzymatic Assay for Ap4A
This assay provides a highly sensitive method for the quantification of Ap4A.
1. Principle:
-
Ap4A is first hydrolyzed to ATP by a specific phosphodiesterase.
-
The resulting ATP is then quantified using the firefly luciferase-luciferin reaction, where the amount of light produced is proportional to the ATP concentration.
2. Procedure:
-
Prepare cell extracts as described for the HPLC method.
-
Incubate the extract with a purified Ap4A phosphodiesterase to convert Ap4A to ATP.
-
Add the reaction mixture to a solution containing luciferase and luciferin.
-
Measure the light emission using a luminometer.
-
Calculate the Ap4A concentration based on a standard curve generated with known amounts of Ap4A.
Conclusion
Both Ap4A and this compound are important intracellular signaling molecules that accumulate in response to cellular stress, functioning as "alarmones." While they share this general role, the specific biological activities of Ap4A are more clearly defined, particularly its modulatory effects on platelet aggregation and its potential role in apoptosis. The biological significance of this compound is less understood, though its accumulation patterns suggest it is also a critical component of the stress response network. Further research is needed to elucidate the specific signaling pathways and molecular targets of this compound and to determine the extent to which the biological activities of these two important molecules overlap or diverge. The experimental protocols outlined in this guide provide a starting point for researchers aiming to further investigate the comparative biology of Ap4A and this compound.
References
- 1. In vivo levels of diadenosine tetraphosphate and adenosine tetraphospho-guanosine in Physarum polycephalum during the cell cycle and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 3. Ap4A induces apoptosis in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ap4G as a Bona Fide Signaling Molecule: A Comparative Guide
Introduction
P¹-(5'-Adenosyl)-P⁴-(5'-guanosyl) tetraphosphate (B8577671) (Ap4G) is an endogenous dinucleoside polyphosphate found in various cell types, from bacteria to mammals. Like its more extensively studied counterpart, diadenosine tetraphosphate (Ap4A), this compound is emerging as a potential signaling molecule, particularly in the context of cellular stress responses where it is considered an "alarmone". This guide provides a comparative analysis of the experimental data supporting the role of this compound as a signaling molecule, with a focus on its interaction with purinergic P2 receptors, and outlines the methodologies used to validate its function.
Evidence for this compound as a Signaling Molecule
A bona fide signaling molecule must meet several criteria: it is synthesized and released in response to specific stimuli, it elicits a specific cellular response through interaction with a receptor, and a mechanism exists for its removal or degradation to terminate the signal.
1. Endogenous Presence and Regulated Synthesis:
This compound has been identified as a naturally occurring molecule in various organisms. Its intracellular concentration has been shown to increase in response to cellular stress, such as oxidative stress, suggesting a regulated synthesis pathway that is responsive to physiological changes.
2. Interaction with Purinergic P2 Receptors:
The primary targets for extracellular nucleotides like this compound are the P2 purinergic receptors, a family of cell surface receptors divided into two main subfamilies: P2X ligand-gated ion channels and P2Y G-protein coupled receptors. Dinucleoside polyphosphates, including this compound, are known to act as agonists at various P2 receptors. While specific binding affinity and potency data for this compound are limited, studies on the closely related Ap4A provide a framework for its likely mechanism of action.
3. Eliciting Cellular Responses:
This compound has been observed to have vasoactive effects, which are known to be mediated by P2 receptors on vascular endothelial and smooth muscle cells. Activation of P2Y receptors typically leads to downstream signaling cascades involving phospholipase C (PLC) activation and subsequent mobilization of intracellular calcium, or modulation of adenylyl cyclase activity and changes in cyclic AMP (cAMP) levels.
Comparative Analysis of this compound with Other Signaling Molecules
To objectively evaluate this compound as a signaling molecule, its properties can be compared with the well-established signaling molecule ATP and the closely related dinucleoside polyphosphate Ap4A.
| Feature | ATP | Ap4A | This compound |
| Receptor Family | P2 Receptors (P2X and P2Y) | P2 Receptors (P2X and P2Y) | P2 Receptors (P2Y, likely P2X) |
| P2Y Receptor Agonism | Potent agonist at most P2Y subtypes | Agonist at several P2Y subtypes (e.g., P2Y2) | Vasoactivity suggests P2Y agonism |
| P2X Receptor Agonism | Potent agonist at all P2X subtypes | Agonist at several P2X subtypes | Likely agonist activity |
| Primary Second Messengers | Ca²⁺, cAMP | Ca²⁺, cAMP | Ca²⁺ (inferred) |
| Key Physiological Roles | Neurotransmission, muscle contraction, inflammation | Stress signaling ("alarmone"), platelet aggregation | Stress signaling ("alarmone"), vasoactivity |
Experimental Protocols for Validation
Validating this compound as a signaling molecule requires a suite of experimental techniques to characterize its synthesis, receptor interaction, and downstream effects.
1. Measurement of Intracellular this compound Concentration:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying intracellular nucleotides.
-
Protocol Outline:
-
Culture cells under basal and stimulated (e.g., oxidative stress) conditions.
-
Rapidly quench metabolic activity by flash-freezing or extraction with cold organic solvents.
-
Lyse cells and extract small molecules.
-
Separate the components of the cell extract using reverse-phase ion-pairing HPLC.
-
Detect and quantify this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
2. Receptor Binding Assays:
-
Method: Radioligand binding assays are used to determine the affinity of this compound for specific P2 receptor subtypes.
-
Protocol Outline:
-
Prepare cell membranes from a cell line recombinantly expressing a specific P2 receptor subtype.
-
Incubate the membranes with a constant concentration of a radiolabeled P2 receptor ligand (e.g., [³H]ATP or a specific antagonist).
-
Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters to determine the amount of bound radioligand.
-
Calculate the inhibition constant (Ki) for this compound from the competition curve, which reflects its binding affinity.
-
3. Functional Assays for P2Y Receptor Activation:
-
Method A: Intracellular Calcium Mobilization Assay: This assay is suitable for P2Y receptors that couple to Gq proteins (e.g., P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁).
-
Protocol Outline:
-
Load cultured cells expressing the P2Y receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Plot the peak fluorescence response against the this compound concentration to determine the EC₅₀ value, a measure of its potency.
-
-
Method B: cAMP Assay: This assay is used for P2Y receptors that couple to Gs (stimulatory, increasing cAMP) or Gi (inhibitory, decreasing cAMP) proteins (e.g., P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄).
-
Protocol Outline:
-
Culture cells expressing the target P2Y receptor.
-
For Gi-coupled receptors, stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin).
-
Add varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Determine the EC₅₀ or IC₅₀ of this compound by plotting the change in cAMP levels against its concentration.
-
Signaling Pathways and Visualization
The interaction of this compound with P2Y receptors initiates intracellular signaling cascades. The following diagrams illustrate the canonical pathways.
Caption: Gq-coupled P2Y receptor signaling pathway activated by this compound.
A Functional Comparison of Diadenosine Tetraphosphate (Ap4G) and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional properties of Diadenosine Tetraphosphate (B8577671) (Ap4G), also known as Ap4A, and its synthetic analogs. This document summarizes key experimental data on their biological activity, enzymatic stability, and underlying signaling mechanisms.
Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found in various cell types and is recognized as an important signaling molecule, particularly in the context of cellular stress. Its synthetic analogs have been developed to enhance its therapeutic potential by improving stability and modulating its biological effects. This guide focuses on the functional differences between Ap4A and its analogs, with a particular emphasis on their role in platelet aggregation and interaction with purinergic receptors.
Comparative Analysis of Biological Activity
The primary biological effect of extracellular Ap4A and its analogs detailed in this guide is the inhibition of ADP-induced platelet aggregation. This effect is primarily mediated through the antagonism of P2Y1 and P2Y12 purinergic receptors on the platelet surface.[1][2]
Table 1: Inhibition of ADP-Induced Human Platelet Aggregation by Ap4A and Synthetic Analogs
| Compound | Modification | IC50 (µM) for ADP-induced Platelet Aggregation | Reference |
| Ap4A | None (endogenous molecule) | 9.8 ± 2.8 | [3] |
| AppCHFppA | P2,P3-monofluoromethylene bridge | Potent inhibitor (specific IC50 not provided, but stated to be more potent than Ap4A) | [4] |
| AppCHClppA | P2,P3-monochloromethylene bridge | Most potent in a series (specific IC50 not provided) | [4] |
| AppCCl2ppA | P2,P3-dichloromethylene bridge | Potent inhibitor | [4] |
| ApSppSpA | P1,P4-dithio substitution | Good inhibitory effect | [4] |
| ApSpCHFpSpA | P1-thio and P2,P3-monofluoromethylene bridge | Good inhibitory effect | [4] |
| Diadenosine 5′,5″″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate (Isomer 1.1) | P1,P4-dithio and P2,P3-chloromethylene bridge | 0.035 ± 0.003 | [2] |
| Diadenosine 5′,5″″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate (Isomer 1.2) | P1,P4-dithio and P2,P3-chloromethylene bridge | 0.11 ± 0.01 | [2] |
| Diadenosine 5′,5″″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate (Isomer 1.3) | P1,P4-dithio and P2,P3-chloromethylene bridge | 0.039 ± 0.003 | [2] |
| Diadenosine 5′,5″″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate (Isomer 1.4) | P1,P4-dithio and P2,P3-chloromethylene bridge | 0.12 ± 0.01 | [2] |
Enzymatic Stability of Ap4A and Its Analogs
A significant limitation of the therapeutic use of natural Ap4A is its rapid hydrolysis by ectonucleotidases in the blood.[4] Synthetic analogs with modifications in the phosphate (B84403) chain have been designed to increase resistance to this enzymatic degradation.
Table 2: Relative Enzymatic Hydrolysis of Phosphorothioate (B77711) Analogs of Ap4A
| Compound | Enzyme | Relative Rate of Hydrolysis (Ap4A = 1) | Reference |
| (Sp)Ap4AαS | Asymmetrical Ap4A hydrolase (Lupin) | Slower than Ap4A | [5] |
| (Rp)Ap4AαS | Asymmetrical Ap4A hydrolase (Lupin) | Better substrate than (Sp) isomer | [5] |
| (Sp)Ap4AαS | Symmetrical Ap4A hydrolase (E. coli) | Slower than Ap4A | [5] |
| (Rp)Ap4AαS | Symmetrical Ap4A hydrolase (E. coli) | Better substrate than (Sp) isomer | [5] |
| (Sp)Ap4AαS | Ap4A phosphorylase (S. cerevisiae) | Degraded non-specifically | [5] |
| (Rp)Ap4AαS | Ap4A phosphorylase (S. cerevisiae) | Cleaved at the unmodified end | [5] |
Analogs containing a P-C-P bridge in the P2,P3 position are also noted to be resistant to hydrolytic enzymes.[4]
Signaling Pathways
Ap4A and its synthetic analogs exert their effects on platelets by interacting with P2Y1 and P2Y12 purinergic receptors. These G protein-coupled receptors (GPCRs) trigger distinct downstream signaling cascades.
Figure 1. Ap4A analog signaling in platelets.
Experimental Protocols
Radioligand Binding Assay for P2Y Receptors
This protocol is a general framework for determining the binding affinity of Ap4A analogs to P2Y receptors expressed in a suitable cell line (e.g., HEK293 cells).
Figure 2. Radioligand binding assay workflow.
Key Steps:
-
Membrane Preparation: Culture and harvest cells expressing the P2Y receptor of interest. Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Competitive Binding Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]ADP) and a range of concentrations of the unlabeled Ap4A analog.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the analog concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Enzymatic Stability Assay (Hydrolysis of Ap4A Analogs)
This protocol outlines a general method for assessing the stability of Ap4A analogs in the presence of ectonucleotidases.
References
- 1. New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P alpha-chiral phosphorothioate analogues of bis(5'-adenosyl)tetraphosphate (Ap4A); their enzymatic synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Ap4G versus Gp4G in Regulating Cellular Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinucleoside polyphosphates are a class of signaling molecules found across all domains of life, acting as intracellular and extracellular messengers, particularly in response to cellular stress. Among these, diadenosine tetraphosphate (B8577671) (Ap4A or Ap4G) and diguanosine tetraphosphate (Gp4G) are notable for their roles in a variety of cellular processes. This guide provides a comparative analysis of this compound and Gp4G, summarizing the current understanding of their functions, supported by experimental data, and detailing relevant experimental methodologies.
Comparative Overview
This compound has been extensively studied as an "alarmone," a signaling molecule indicative of cellular stress, such as oxidative, heat, and genotoxic stress.[1] It is involved in the DNA damage response and can modulate the activity of various enzymes and ion channels. Gp4G, while less characterized, has been identified as a crucial molecule in developmental processes and has shown effects on cellular energy metabolism.
Quantitative Data Comparison
Direct comparative quantitative data for this compound and Gp4G on the same biological targets are scarce in the literature. The following table summarizes available quantitative data for each molecule on different targets.
| Molecule | Target | Effect | Quantitative Data | Cell/System Type |
| This compound | DNA Replication Initiation | Inhibition | 70-80% maximum inhibition at 20 µM | Cell-free replication system |
| Myocardial KATP channels | Inhibition | Half-maximal concentration (IC50) ~17 µM | Guinea-pig ventricular myocytes | |
| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Inhibition | - | Bacillus subtilis | |
| Gp4G | DNA Replication Initiation | No effect | - | Cell-free replication system |
| Intracellular ATP levels | Increase | 38% increase | HeLa and fibroblast cells | |
| Cell Viability | Increase | - | HeLa and fibroblast cells |
Signaling Pathways and Cellular Roles
This compound and Gp4G appear to influence distinct, though potentially overlapping, cellular pathways.
This compound Signaling
This compound is a known modulator of purinergic signaling, acting on P2Y-like receptors.[2] Intracellularly, it functions as a second messenger in response to DNA damage, where it inhibits the initiation of DNA replication.[3] This provides a mechanism to halt cell cycle progression in the presence of genomic instability. Furthermore, this compound can inhibit ATP-sensitive potassium (KATP) channels.[4]
Gp4G Cellular Effects
The known role of Gp4G is primarily associated with an increase in cellular energy. In HeLa and fibroblast cells, Gp4G treatment leads to a significant rise in intracellular ATP levels, which is correlated with increased cell viability.[1] This suggests a role in promoting cell proliferation and metabolic activity.
Experimental Protocols
Quantification of Intracellular this compound and Gp4G by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for analyzing dinucleoside polyphosphates.[5][6]
1. Cell Lysis and Nucleotide Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable extraction method, such as a Freon-free trichloroacetic acid-based method.[5]
-
Neutralize the extract and centrifuge to remove cell debris.
2. HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column.[5]
-
Employ an isocratic elution with a mobile phase containing potassium phosphate (B84403) buffer, an ion-pairing agent like tetrabutylammonium (B224687) hydrogensulfate, and an organic modifier like acetonitrile.[5]
-
Detect the nucleotides by UV absorbance at 254 nm (for this compound) and 253 nm (for Gp4G).
-
Quantify the peaks by comparing their area to a standard curve of known concentrations of this compound and Gp4G.
Single-Channel Patch-Clamp Recording of KATP Channels
This protocol is based on standard electrophysiological techniques used to study ion channel modulation.[4][7]
1. Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
Prepare inside-out membrane patches from the isolated myocytes.
2. Patch-Clamp Recording:
-
Use a patch-clamp amplifier to record single-channel currents.
-
The pipette solution should contain potassium ions, and the bath solution should mimic the intracellular environment.
-
After establishing a stable recording, apply different concentrations of this compound or Gp4G to the bath solution (intracellular side of the membrane).
3. Data Analysis:
-
Measure the channel open probability (Po) before and after the application of the dinucleotides.
-
Determine the concentration-response relationship to calculate the IC50 value for inhibition.
Conclusion and Future Directions
This compound and Gp4G are important dinucleoside polyphosphates with distinct and vital roles in cellular regulation. This compound acts as a canonical stress alarmone, influencing DNA replication and ion channel activity, while Gp4G appears to be more directly linked to cellular energy homeostasis. The stark lack of direct comparative studies highlights a significant gap in our understanding of these molecules. Future research should focus on performing head-to-head comparisons of this compound and Gp4G on a variety of enzymatic and receptor targets to elucidate the nuances of their regulatory functions. Such studies will be invaluable for understanding their physiological roles and for the potential development of therapeutic agents targeting these signaling pathways.
References
- 1. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) to rat liver cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (Ap4A) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. personal.utdallas.edu [personal.utdallas.edu]
A Comparative Guide to Diadenosine Tetraphosphate Guanosine (Ap4G) Synthesis by Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis of diadenosine tetraphosphate (B8577671) guanosine (B1672433) (Ap4G) and its close analog, diadenosine tetraphosphate (Ap4A), by various aminoacyl-tRNA synthetases (aaRSs). Due to the limited availability of research specifically on this compound synthesis by aaRSs, this guide leverages the more extensive data available for Ap4A as a proxy, highlighting the mechanistic parallels between these dinucleoside polyphosphates.
Introduction to this compound and its Synthesis
Dinucleoside polyphosphates, such as this compound and Ap4A, are signaling molecules involved in various cellular processes, including stress responses, DNA replication, and cell proliferation. Their synthesis is intrinsically linked to the canonical function of aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their cognate amino acids for protein synthesis. While the primary role of aaRSs is in translation, many possess a secondary, non-canonical function of synthesizing these signaling molecules.
Mechanisms of Dinucleoside Polyphosphate Synthesis by aaRSs
Two primary mechanisms for the synthesis of Ap4A by aaRSs have been identified, which are presumed to be analogous for this compound synthesis:
-
Amino Acid-Dependent Synthesis: This is the conventional pathway where the aaRS first activates an amino acid with ATP to form an aminoacyl-AMP intermediate. This intermediate can then be attacked by a second ATP molecule to produce Ap4A and release the amino acid. This mechanism is characteristic of several aaRSs, including Lysyl-tRNA synthetase (LysRS) and Tyrosyl-tRNA synthetase (TyrRS).[1]
-
Amino Acid-Independent Synthesis: A unique mechanism has been described for human Glycyl-tRNA synthetase (GlyRS), which can directly condense two ATP molecules to form Ap4A in the absence of its cognate amino acid, glycine.[1] This suggests a specialized role for GlyRS in maintaining basal levels of Ap4A.
Comparative Analysis of Ap4A Synthesis by Different aaRSs
Qualitative Comparison of Ap4A Synthesis Activity:
| Aminoacyl-tRNA Synthetase | Relative Ap4A Synthesis Activity | Key Characteristics |
| Phenylalanyl-tRNA synthetase (PheRS) | High | Exhibits significant Ap4A synthesis activity.[2] |
| Lysyl-tRNA synthetase (LysRS) | High | Considered a major contributor to in vivo Ap4A synthesis.[2] Its activity can be modulated by phosphorylation.[3] |
| Histidyl-tRNA synthetase (HisRS) | High | Grouped with high-activity synthetases for Ap4A production.[2] |
| Isoleucyl-tRNA synthetase (IleRS) | Low | Demonstrates lower Ap4A synthesis capability.[2] |
| Seryl-tRNA synthetase (SerRS) | Low | Exhibits modest Ap4A synthesis.[2] |
| Leucyl-tRNA synthetase (LeuRS) | Low | Shows limited Ap4A synthesis.[2] |
| Aspartyl-tRNA synthetase (AspRS) | Low | Classified as having low Ap4A synthesis activity.[2] |
| Tyrosyl-tRNA synthetase (TyrRS) | Low | Amino acid-dependent synthesis observed.[1][2] |
| Valyl-tRNA synthetase (ValRS) | Low | Demonstrates minimal Ap4A synthesis.[2] |
| Glycyl-tRNA synthetase (GlyRS) | Variable | Capable of both amino acid-dependent and -independent Ap4A synthesis.[1] |
| Arginyl-tRNA synthetase (ArgRS) | Undetectable | No significant Ap4A synthesis detected under tested conditions.[2] |
| Tryptophanyl-tRNA synthetase (TrpRS) | Undetectable | Lacks detectable Ap4A synthesis activity.[2] |
Semi-Quantitative Comparison of Ap4A Production Over Time:
The following data, adapted from a study on human aaRSs, illustrates the relative production of Ap4A over 60 minutes. This provides a visual comparison of the synthetic capabilities of GlyRS, LysRS, and TyrRS.
| Time (minutes) | GlyRS (pmol Ap4A) | LysRS (pmol Ap4A) | TyrRS (pmol Ap4A) |
| 0 | 0 | 0 | 0 |
| 15 | ~15 | ~40 | ~5 |
| 30 | ~25 | ~70 | ~8 |
| 45 | ~35 | ~90 | ~10 |
| 60 | ~40 | ~100 | ~12 |
Note: These values are estimations based on graphical data presented in literature and are intended for comparative purposes only.[1]
Experimental Protocols
In Vitro this compound Synthesis Assay using Thin-Layer Chromatography (TLC)
This protocol describes a method to synthesize and quantify this compound in vitro using a selected aminoacyl-tRNA synthetase.
Materials:
-
Purified aminoacyl-tRNA synthetase (e.g., LysRS)
-
ATP (disodium salt)
-
GTP (disodium salt)
-
L-Lysine (or other cognate amino acid for the chosen aaRS)
-
Radiolabeled [α-³²P]ATP or [γ-³²P]ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inorganic pyrophosphatase
-
TLC plates (e.g., PEI-cellulose F)
-
Developing solvent (e.g., 1 M LiCl)
-
Phosphorimager and analysis software
-
This compound standard
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT
-
2 mM ATP
-
0.1 mM GTP
-
Spike with [α-³²P]ATP (to a final specific activity of ~1000 cpm/pmol)
-
2 mM L-Lysine
-
1 U/mL inorganic pyrophosphatase
-
-
Initiate the reaction by adding the purified aaRS to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 15, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 2 µL) of the reaction mixture.
-
Immediately spot the aliquot onto a TLC plate.
-
-
TLC Development:
-
Allow the spots to dry completely.
-
Develop the TLC plate in a chromatography chamber containing the developing solvent (e.g., 1 M LiCl) until the solvent front is near the top.
-
Remove the plate and allow it to air dry.
-
-
Quantification:
-
Expose the dried TLC plate to a phosphor screen.
-
Image the screen using a phosphorimager.
-
Identify the spot corresponding to this compound by comparing its migration to the this compound standard (visualized under UV light if the standard is not radiolabeled).
-
Quantify the radioactivity in the this compound spot and the remaining ATP spot using densitometry software.
-
Calculate the amount of this compound synthesized at each time point based on the specific activity of the [α-³²P]ATP.
-
Signaling Pathways and Visualizations
While specific signaling pathways for this compound are not well-elucidated, the pathways involving Ap4A can serve as a model. Ap4A has been implicated in the cellular stress response and the regulation of transcription.
Ap4A-Mediated Stress Response Pathway
A plausible signaling cascade initiated by Ap4A synthesis in response to cellular stress is depicted below. This pathway involves the phosphorylation of LysRS, leading to increased Ap4A production and subsequent activation of the transcription factor MITF.
Caption: Ap4A-mediated signaling in response to cellular stress.
Experimental Workflow for this compound Synthesis Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing this compound synthesis by a specific aminoacyl-tRNA synthetase.
Caption: Workflow for in vitro this compound synthesis and analysis.
Conclusion
The synthesis of this compound and related dinucleoside polyphosphates by aminoacyl-tRNA synthetases represents a crucial intersection of cellular metabolism and signaling. While direct comparative data for this compound synthesis remains an area for future research, the extensive studies on Ap4A provide a strong foundation for understanding the enzymatic capabilities of different aaRSs in producing these important signaling molecules. The provided protocols and conceptual frameworks are intended to guide further investigation into the synthesis and function of this compound, with the potential to uncover novel regulatory mechanisms and therapeutic targets.
References
- 1. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of TFAP4 (AP-4) Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo methodologies for validating the protein targets of Transcription Factor Activating Enhancer-Binding Protein 4 (TFAP4), also known as AP-4. TFAP4 is a basic helix-loop-helix-leucine-zipper transcription factor that plays a critical role in cell proliferation, differentiation, and tumorigenesis. Validating its downstream targets in a living organism is crucial for understanding its biological functions and for the development of novel therapeutics.
Comparison of In Vivo Validation Methodologies
The in vivo validation of TFAP4 targets primarily relies on genetic and xenograft models to assess the physiological consequences of altered TFAP4 activity. While direct target engagement assays like the Cellular Thermal Shift Assay (CETSA) are powerful for many drug targets, their application to transcription factors such as TFAP4 is less common. The following table summarizes and compares the key methodologies identified in the literature for validating TFAP4 targets in vivo.
| Methodology | Principle | Typical Model System | Key Quantitative Readouts | Strengths | Limitations |
| Genetic Knockdown (shRNA/siRNA) with Xenograft Model | Silencing of TFAP4 expression in cancer cells, which are then implanted into immunocompromised mice to observe the effect on tumor growth and metastasis.[1] | Nude mice with subcutaneously implanted or intravenously injected human cancer cells (e.g., prostate, hepatocellular carcinoma).[1][2] | Tumor volume, tumor weight, number and size of metastatic nodules, protein levels of downstream targets in tumor tissue.[1] | Directly assesses the causal role of TFAP4 in a disease-relevant phenotype (tumorigenesis). Allows for the in vivo validation of downstream target modulation. | Potential for off-target effects of shRNA/siRNA. The use of immunocompromised mice does not fully recapitulate the tumor microenvironment. |
| Gene Knockout Mouse Models | Generation of mice with a complete or conditional deletion of the Tfap4 gene to study its systemic effects on development and disease.[3][4] | Constitutive or conditional Tfap4 knockout mice. | Phenotypic changes (e.g., developmental defects, altered immune response), incidence and progression of spontaneous or induced tumors, changes in target gene expression in various tissues.[5][6] | Provides insights into the physiological function of TFAP4 in a whole organism. Eliminates concerns of off-target effects associated with RNAi. | Can be lethal or lead to complex phenotypes that mask specific functions. Compensation by other transcription factors may occur. |
| Chromatin Immunoprecipitation (ChIP) from Tissues | Identification of direct DNA binding sites of TFAP4 in tissues from animal models or patient samples. | Tissues from xenograft models or knockout/wild-type mice. | Enrichment of specific DNA sequences (promoters/enhancers of target genes) in TFAP4-immunoprecipitated samples, quantified by qPCR or sequencing.[2][7] | Provides direct evidence of TFAP4 binding to the regulatory regions of target genes in vivo. | Does not directly measure the functional consequence of the binding event (activation or repression). |
Validated Downstream Targets of TFAP4
Several downstream targets of TFAP4 have been identified and validated, primarily through in vitro methods such as ChIP-qPCR and luciferase reporter assays, with subsequent confirmation of their roles in in vivo models.
| Target Protein | Validation Method | Cell Line / Model System | Key Findings |
| DVL1 (Dishevelled Segment Polarity Protein 1) | ChIP-qPCR, Luciferase Reporter Assay[2][8] | Hepatocellular Carcinoma (HCC) cells[2][8] | TFAP4 directly binds to the promoter of DVL1 and positively regulates its expression, contributing to the activation of the Wnt/β-catenin signaling pathway.[2][3][8] |
| LEF1 (Lymphoid Enhancer Binding Factor 1) | ChIP-qPCR, Luciferase Reporter Assay[2][8] | Hepatocellular Carcinoma (HCC) cells[2][8] | TFAP4 directly binds to the promoter of LEF1 and upregulates its expression, further amplifying Wnt/β-catenin signaling.[2][3][8] |
| HDM2 (Human Homolog of Murine Double Minute 2) | ChIP, Quantitative Proteomics[7][9] | Colon Cancer cell line (HCT116)[7] | TFAP4 binds to the E-box in the HDM2-P2 promoter and represses its transcription, suggesting a role in the p53 pathway.[3] |
Signaling Pathways and Experimental Workflows
TFAP4-Mediated Activation of the Wnt/β-catenin Pathway
TFAP4 has been shown to be a critical activator of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma by directly upregulating the expression of key components DVL1 and LEF1.[2][3][8]
Caption: TFAP4 activates the Wnt/β-catenin pathway.
Experimental Workflow for In Vivo Validation using Xenograft Models
The following diagram illustrates a typical workflow for validating the role of TFAP4 in tumorigenesis using a genetic knockdown approach in a xenograft mouse model.
Caption: Workflow for TFAP4 validation in xenografts.
Experimental Protocols
Genetic Knockdown and Xenograft Model
Objective: To determine the effect of TFAP4 silencing on tumor growth and metastasis in vivo.
Methodology:
-
Cell Culture and Transduction: Human cancer cells (e.g., PC-3 for prostate cancer or HepG2 for hepatocellular carcinoma) are cultured under standard conditions.[1][2] Cells are then transduced with lentiviral particles containing either a short hairpin RNA (shRNA) targeting TFAP4 or a non-targeting control shRNA.
-
Validation of Knockdown: After selection of stably transduced cells (e.g., with puromycin), the efficiency of TFAP4 knockdown is confirmed by quantitative real-time PCR (qPCR) and Western blotting.
-
Animal Studies: Male BALB/c nude mice (5-6 weeks old) are used for tumor implantation.[2]
-
Subcutaneous Xenograft: A suspension of 1x10^6 to 5x10^6 cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Monitoring: Tumor size is measured periodically (e.g., every 3-4 days) with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Endpoint Analysis: After a predetermined period (e.g., 3-4 weeks), mice are euthanized, and tumors are excised and weighed. For metastasis studies, lungs or other organs are harvested.
-
Immunohistochemistry (IHC) and Western Blotting: Excised tumors are fixed, sectioned, and stained for markers of proliferation (e.g., Ki-67) and for downstream targets of TFAP4 to confirm their modulation in vivo. Protein lysates from tumors can also be analyzed by Western blotting.[1]
Chromatin Immunoprecipitation (ChIP)
Objective: To confirm the direct binding of TFAP4 to the promoter regions of putative target genes in a cellular or tissue context.
Methodology:
-
Cross-linking: Cells or homogenized tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to TFAP4 or a control IgG antibody. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers specific to the predicted TFAP4 binding sites in the promoter regions of target genes (e.g., DVL1, LEF1).[2][8] The enrichment of a specific DNA sequence in the TFAP4-immunoprecipitated sample compared to the IgG control indicates direct binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription factor AP-4 promotes tumorigenic capability and activates the Wnt/β-catenin pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factor AP4 Mediates Cell Fate Decisions: To Divide, Age, or Die - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factor AP4 Mediates Cell Fate Decisions: To Divide, Age, or Die - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. Unexpected suppression of tumorigenesis by c-MYC via TFAP4-dependent restriction of stemness in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unexpected suppression of tumorigenesis by c-MYC via TFAP4-dependent restriction of stemness in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complementary Quantitative Proteomics Reveals that Transcription Factor AP-4 Mediates E-box-dependent Complex Formation for Transcriptional Repression of HDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Unraveling Cellular Responses: A Comparative Guide to Differential Gene Expression Induced by Ap4A and ppGpp
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to stress and signaling molecules is paramount. This guide provides a detailed comparison of the differential gene expression patterns elicited by two key alarmones: Diadenosine Tetraphosphate (Ap4A) and Guanosine Tetraphosphate (ppGpp). While the initial topic of inquiry included "Ap4G," a comprehensive literature search revealed a lack of substantial data on this molecule's role in differential gene expression. Therefore, this guide focuses on the well-documented activities of Ap4A and ppGpp, providing a robust, data-driven comparison of their effects on the transcriptome.
This comparative analysis is supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows involved.
Quantitative Overview of Gene Expression Changes
The following tables summarize the quantitative impact of elevated intracellular levels of Ap4A and ppGpp on gene expression, as determined by transcriptomic studies.
Table 1: Differential Gene Expression in Response to Elevated Ap4A
| Cell Line | Method of Ap4A Elevation | Number of Differentially Expressed Genes (DEGs) | Upregulated Genes (Fold Change ≥ 2) | Downregulated Genes (Fold Change ≥ 2) | Key Affected Gene Sets |
| KBM-7 Chronic Myelogenous Leukemia | NUDT2 gene disruption (175-fold increase in Ap4A) | 6,288 | 980 | 705 | Downregulated: Interferon responses, pattern recognition receptors, inflammation. Upregulated: MHC class II antigens. |
Data derived from a study involving RNA-Seq analysis of KBM-7 cells with a knockout of the Ap4A hydrolase NUDT2.
Table 2: Differential Gene Expression in Response to Elevated ppGpp
| Organism | Method of ppGpp Elevation | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| Escherichia coli | Induction of RelA expression | 757 (within 5 minutes) | Amino acid biosynthesis, stress response | Translation-related genes (e.g., ribosomal RNAs) |
| Corynebacterium glutamicum | Nutrient starvation | >500 | Not specified in detail | Not specified in detail |
| Yersinia enterocolitica | Genetic mutations (ΔrelAΔspoT) | >3000 | Amino acid transport and synthesis, flagella formation | Ribosomal synthesis, amino acid utilization |
Data compiled from multiple transcriptomic studies on the stringent response in various bacterial species.
Signaling Pathways and Mechanisms of Action
Ap4A and ppGpp exert their effects on gene expression through distinct signaling pathways.
Ap4A-Mediated Gene Regulation in Eukaryotes
In mammalian cells, a primary mechanism of Ap4A-mediated gene regulation involves the Histidine Triad Nucleotide Binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF) . Under basal conditions, HINT1 binds to and represses the transcriptional activity of MITF.[1] An increase in intracellular Ap4A, often triggered by cellular stress, leads to Ap4A binding to HINT1. This binding event causes a conformational change in HINT1, leading to its dissociation from MITF.[1][2] The liberated MITF is then free to translocate to the nucleus and activate the transcription of its target genes.
ppGpp-Mediated Gene Regulation in Bacteria (The Stringent Response)
In bacteria, ppGpp is the central mediator of the stringent response , a global reprogramming of gene expression in response to nutritional stress. When faced with amino acid starvation, the enzyme RelA synthesizes ppGpp. This alarmone then directly binds to RNA polymerase (RNAP) , altering its promoter specificity. This interaction typically leads to the downregulation of genes involved in growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes required for amino acid biosynthesis and stress survival.
Experimental Protocols
The following section details generalized methodologies for the key experiments cited in the comparison of Ap4A and ppGpp-induced gene expression.
General Workflow for Differential Gene Expression Analysis
A typical workflow for analyzing differential gene expression in response to Ap4A or ppGpp involves several key steps, from sample preparation to data analysis.
Protocol for Ap4A-Induced Gene Expression Analysis via NUDT2 Knockout
-
Cell Culture and Gene Knockout:
-
Human cell lines (e.g., KBM-7) are cultured under standard conditions.
-
The NUDT2 gene, which encodes the primary Ap4A hydrolase, is disrupted using CRISPR/Cas9 technology to generate a stable knockout cell line. This leads to a significant accumulation of intracellular Ap4A.
-
-
RNA Extraction and Sequencing:
-
Total RNA is extracted from both the wild-type and NUDT2 knockout cell lines using a suitable method like TRIzol reagent.
-
The quality and integrity of the extracted RNA are assessed using a bioanalyzer to ensure a high RNA Integrity Number (RIN).
-
RNA sequencing libraries are prepared, typically involving poly(A) selection for mRNA, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing is performed on a high-throughput platform (e.g., Illumina).
-
-
Data Analysis:
-
Raw sequencing reads are processed to remove adapters and low-quality sequences.
-
The cleaned reads are aligned to the human reference genome.
-
The number of reads mapping to each gene is counted to quantify gene expression.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the NUDT2 knockout cells compared to the wild-type.
-
Protocol for ppGpp-Induced Gene Expression Analysis (Stringent Response)
-
Bacterial Culture and Induction of Stringent Response:
-
Bacterial strains (e.g., E. coli, C. glutamicum) are grown in a defined medium.
-
To induce the stringent response and ppGpp accumulation, cells are subjected to nutrient starvation. This can be achieved by transferring the cells to a medium lacking a specific amino acid or by treating them with an amino acid analog that inhibits tRNA charging.
-
-
RNA Isolation and Transcriptome Analysis:
-
RNA is rapidly isolated from bacterial cultures at specific time points after the induction of starvation to capture the dynamic changes in gene expression.
-
RNA quality is assessed, and ribosomal RNA is typically depleted to enrich for mRNA.
-
The enriched mRNA is then used to construct cDNA libraries for RNA sequencing or is labeled for microarray analysis.
-
-
Data Analysis:
-
For RNA-Seq data, the analysis pipeline is similar to that described for Ap4A, with alignment to the relevant bacterial reference genome.
-
For microarray data, the fluorescent intensities are normalized, and statistical analysis is performed to identify genes with significant changes in expression between the starved and control conditions.
-
Concluding Remarks
The alarmones Ap4A and ppGpp, while both acting as critical cellular stress signals, regulate gene expression through fundamentally different mechanisms and in different biological contexts. Ap4A primarily functions in eukaryotes, modulating the activity of specific transcription factors like MITF through protein-protein interactions. In contrast, ppGpp is a key player in the bacterial stringent response, directly interacting with the core transcriptional machinery, RNA polymerase, to globally reprogram gene expression. This comparative guide highlights the distinct strategies that have evolved in different domains of life to respond to cellular stress at the transcriptional level. The provided data and protocols offer a foundation for researchers to further investigate these important signaling molecules and their roles in health and disease.
References
Comparative Stability of Ap4G and Other Dinucleoside Polyphosphates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative stability of signaling molecules is paramount for elucidating their biological roles and for the development of novel therapeutics. This guide provides a comparative analysis of the stability of P¹,P⁴-Di(guanosine-5′) tetraphosphate (B8577671) (Ap4G) and other structurally related dinucleoside polyphosphates, supported by experimental data and detailed methodologies.
Dinucleoside polyphosphates, such as this compound and diadenosine tetraphosphate (Ap4A), are a class of signaling molecules found across all domains of life.[1] Their intracellular concentrations are tightly regulated by a balance of synthesis and degradation, and fluctuations in their levels have been implicated in various cellular processes, particularly in response to stress.[2] The stability of these molecules, largely governed by their susceptibility to enzymatic hydrolysis, is a critical determinant of their signaling longevity and potency.
Enzymatic Degradation: The Key to Stability
The primary mechanism for the degradation of dinucleoside polyphosphates is enzymatic hydrolysis, predominantly carried out by a superfamily of enzymes known as Nudix hydrolases.[3] These enzymes cleave the phosphodiester backbone of their substrates with varying degrees of specificity and efficiency. The mode of cleavage can be either symmetrical, yielding two nucleoside diphosphate (B83284) molecules, or asymmetrical, resulting in a nucleoside monophosphate and a nucleoside triphosphate.
Comparative Stability: A Quantitative Look
The relative stability of different dinucleoside polyphosphates can be assessed by comparing the kinetic parameters of their enzymatic hydrolysis. A key measure of enzyme efficiency is the catalytic efficiency (kcat/Km), where a higher value indicates a more readily hydrolyzed substrate and thus, lower stability in the presence of that enzyme.
The table below summarizes the kinetic parameters for the hydrolysis of Ap4A, this compound, and Gp4G by the Arabidopsis thaliana Nudix hydrolase, AtNUDT7.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ap4A | 1.8 ± 0.3 | 0.85 ± 0.04 | 4.7 x 10⁵ | [4] |
| This compound | 2.5 ± 0.4 | 0.65 ± 0.03 | 2.6 x 10⁵ | [4] |
| Gp4G | 3.2 ± 0.5 | 0.52 ± 0.03 | 1.6 x 10⁵ | [4] |
Table 1: Kinetic parameters for the hydrolysis of dinucleoside tetraphosphates by AtNUDT7.
As the data indicates, AtNUDT7 hydrolyzes Ap4A with the highest catalytic efficiency, suggesting that Ap4A is the least stable of the three dinucleoside tetraphosphates in the presence of this particular enzyme. This compound exhibits intermediate stability, while Gp4G is the most stable, as evidenced by its lower kcat/Km value.
Experimental Protocols
A detailed understanding of the methodologies used to assess dinucleoside polyphosphate stability is crucial for reproducing and building upon existing research. Below is a representative protocol for an in vitro enzymatic stability assay using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of hydrolysis of a dinucleoside polyphosphate by a specific enzyme.
Materials:
-
Dinucleoside polyphosphates (this compound, Ap4A, Gp4G, etc.)
-
Purified Nudix hydrolase (e.g., AtNUDT7)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase buffers (e.g., Buffer A: 100 mM potassium phosphate, pH 6.5; Buffer B: 100 mM potassium phosphate, pH 6.5, 20% methanol)
Procedure:
-
Prepare a reaction mixture containing the dinucleoside polyphosphate substrate at a known concentration in the reaction buffer.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of the purified Nudix hydrolase.
-
At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC to separate the remaining substrate from the hydrolysis products (e.g., NTP, NDP, NMP).
-
Quantify the peak areas of the substrate and products at each time point.
-
Calculate the initial rate of hydrolysis from the linear portion of the substrate depletion or product formation curve.
-
Determine the kinetic parameters (Km and kcat) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Cellular Roles
Dinucleoside polyphosphates are increasingly recognized as important signaling molecules, or "alarmones," that accumulate in cells under conditions of stress, such as oxidative stress, heat shock, and DNA damage.[2] Their accumulation can trigger a range of cellular responses aimed at mitigating the stress and restoring homeostasis.
While a definitive, linear signaling pathway for this compound has yet to be fully elucidated, it is understood to participate in the broader network of purinergic signaling and stress response pathways.
References
Validating the Role of Ap4G in Oxidative Stress-Associated Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diadenosine tetraphosphate (B8577671) (Ap4A) and the less-studied adenosine-(5')-tetraphospho-(5')-guanosine (Ap4G) in the context of oxidative stress, a key pathological feature in many neurodegenerative diseases. While Ap4A has been the focus of extensive research, emerging evidence suggests a concurrent role for this compound, necessitating a deeper understanding of their comparative functions and therapeutic potential. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent signaling pathways to aid in the design of future validation studies.
Introduction
Dinucleoside polyphosphates, such as Ap4A and this compound, are signaling molecules that accumulate in cells under conditions of stress, including oxidative stress and hypoxia.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in the pathogenesis of neurodegenerative disorders. Studies have shown that levels of both Ap4A and this compound increase significantly in response to oxidative stress, suggesting their involvement as "alarmones" that signal cellular distress.[1][2] While the function of Ap4A in modulating various cellular processes, including DNA replication and apoptosis, has been investigated, the specific role of this compound remains largely uncharacterized.[3][4] This guide aims to bridge this knowledge gap by presenting a framework for validating the role of this compound, using Ap4A as a benchmark for comparison.
Comparative Data on Ap4A and this compound Levels Under Stress
The following table summarizes findings on the induction of Ap4A and this compound under different stress conditions, providing a basis for their comparative importance in cellular stress responses.
| Stress Condition | Cell/Organism Type | Fold Increase in Ap4A | Fold Increase in this compound | Reference |
| Oxidative Stress | ||||
| 0.1 mM Dinitrophenol | Physarum polycephalum | 3- to 7-fold | 3- to 7-fold | [1][2] |
| 1 mM CdCl₂ | Drosophila cells | >100-fold | >100-fold | [1] |
| Hypoxia | ||||
| 40 minutes | Physarum polycephalum | 6- to 7-fold | 6- to 7-fold | [1] |
| Other Stressors | ||||
| Heat Shock (28-50°C) | Salmonella typhimurium | Up to 30 µM | Less effect than Ap4A | [1] |
| 10% Ethanol | Salmonella typhimurium | <5 µM to >50 µM | Less effect than Ap4A | [1] |
Experimental Protocols
To validate and compare the functional roles of this compound and Ap4A in a neurodegenerative disease model, a series of in vitro experiments are proposed.
Quantification of Intracellular this compound and Ap4A Levels
Objective: To accurately measure and compare the intracellular concentrations of this compound and Ap4A in a neuronal cell model under basal and oxidative stress conditions.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Cell Culture and Treatment: Culture a relevant neuronal cell line (e.g., SH-SY5Y) to 80% confluency. Induce oxidative stress by treating cells with a known stressor, such as hydrogen peroxide (H₂O₂) or rotenone, for a specified duration.
-
Metabolite Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a cold extraction solution (e.g., 70:30 methanol:water).[5]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
HPLC-MS/MS Analysis:
-
Utilize a robust HPLC-MS/MS method for the separation and quantification of dinucleoside polyphosphates.[6][7]
-
Employ a suitable column, such as a porous graphitic carbon column, for optimal separation.[7]
-
Use a gradient elution with appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).[7]
-
Set the mass spectrometer to operate in negative ion mode with multiple reaction monitoring (MRM) for specific detection of this compound and Ap4A precursor and product ions.[7]
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Cell Viability and Apoptosis Assays
Objective: To assess the comparative effects of exogenous this compound and Ap4A on neuronal cell viability and apoptosis under oxidative stress.
Methodology:
-
Cell Treatment: Treat neuronal cells with varying concentrations of synthetic this compound and Ap4A, both in the presence and absence of an oxidative stressor.
-
MTT Assay (Cell Viability):
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells and incubate.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm to determine the percentage of viable cells.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Stain the treated cells with Annexin V-FITC and PI.
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Gene Expression Analysis
Objective: To investigate the differential effects of this compound and Ap4A on the expression of genes involved in stress response, apoptosis, and neuroprotection.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated neuronal cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., HIF-1α, Bax, Bcl-2, NFκB, STAT1/2).[4][8]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in gene expression relative to control conditions.
Signaling Pathways and Visualizations
The following diagrams illustrate potential signaling pathways that may be modulated by this compound and Ap4A in the context of oxidative stress and neurodegeneration.
Conclusion
The validation of this compound's role in oxidative stress-associated neurodegeneration is a critical step toward understanding the full spectrum of dinucleoside polyphosphate signaling in disease. By employing the comparative methodologies outlined in this guide, researchers can elucidate the specific and potentially distinct functions of this compound relative to the more established signaling molecule, Ap4A. Such studies will not only enhance our fundamental understanding of cellular stress responses but may also uncover novel therapeutic targets for the treatment of neurodegenerative diseases.
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. In vivo levels of diadenosine tetraphosphate and adenosine tetraphospho-guanosine in Physarum polycephalum during the cell cycle and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]
- 5. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1 and AP-1 cooperate to increase gene expression in hypoxia: role of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Signaling of Ap4G and ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) triphosphate (ATP) is universally recognized as the primary intracellular energy currency. However, upon its release into the extracellular space, ATP transforms into a potent signaling molecule, activating a cascade of downstream events through purinergic receptors. In parallel, a class of related molecules, the dinucleoside polyphosphates, has garnered increasing attention as critical signaling mediators, particularly under conditions of cellular stress. Among these, diadenosine tetraphosphate (B8577671) (Ap4A) and its guanosine-containing analogue, P1-(Adenosine-5')-P4-(guanosine-5') tetraphosphate (Ap4G), are emerging as key players with distinct and overlapping signaling roles compared to ATP. This guide provides an objective comparison of the downstream signaling pathways of this compound and ATP, supported by experimental data, to elucidate their unique and shared functions in cellular communication.
Comparative Overview of Signaling Roles
Extracellular ATP is a well-established agonist for two families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y G-protein coupled receptors.[1] Its activation of these receptors is typically rapid and transient due to swift hydrolysis by ectonucleotidases.[1]
Dinucleoside polyphosphates like Ap4A and this compound are often considered "alarmones," signaling molecules whose concentrations increase significantly during cellular stress, such as oxidative stress, heat shock, and DNA damage.[2][3] Extracellularly, they can also interact with purinergic receptors, often with different potencies and leading to varied physiological responses. A critical distinction is their enhanced stability in the extracellular milieu compared to ATP, suggesting they may mediate more sustained signaling.[4]
Data Presentation
Table 1: Receptor Activation and Potency
| Agonist | Receptor Target(s) | Effect | Potency (EC50/pD30) | Cell/Tissue Type | Reference(s) |
| ATP | P2X Receptors | Cation influx, depolarization | ~20 µM (P2X) | Rat midbrain synaptosomes | [4] |
| P2Y Receptors | G-protein activation, second messenger production | 1.5-5.8 µM (P2Y2) | 1321N1 astrocytoma cells | [5] | |
| This compound | P2X Receptors | Vasoconstriction, inward current | pD30: 7.78±0.1 | Rat mesenteric arterial bed | [6] |
| Less effective than Ap4A at evoking inward currents | N/A | Rat mesenteric artery smooth muscle cells | [7] | ||
| Ap4A | P2X Receptors | Inward current | EC50 > Ap5A/Ap6A | Rat mesenteric artery smooth muscle cells | [7] |
| P2Y Receptors | Proliferation, c-fos expression | Equipotent to ATP | Vascular smooth muscle cells | [8] |
Table 2: Downstream Second Messenger Production
| Agonist | Second Messenger | Mechanism | Cellular Response | Reference(s) |
| ATP | Ca²⁺ | P2X: Influx; P2Y: IP₃-mediated release from ER | Muscle contraction, neurotransmission, gene expression | [1] |
| ROS | P2X7 activation, NADPH oxidase | Inflammation, immune response | [9] | |
| NO | eNOS activation secondary to Ca²⁺ influx | Vasodilation | [9] | |
| This compound/ApnAs | Ca²⁺ | P2X receptor-mediated influx | Vasoconstriction | [6][7] |
Table 3: Stability and Metabolism
| Molecule | Half-life/Degradation Rate | Primary Degrading Enzymes | Key Finding | Reference(s) |
| ATP | Rapid hydrolysis (75% in 2 min) | Ectonucleotidases (e.g., CD39, CD73) | Transient signaling molecule | [4] |
| Ap4A/Ap4 | High stability (2% hydrolysis in 2 min) | NUDT2 (intracellular), other phosphodiesterases | Capable of sustained signaling | [4] |
Table 4: Effects on Gene Expression
| Molecule | Effect on Gene Expression | Proposed Mechanism | Reference(s) |
| ATP | Modulates expression of inflammatory and immune response genes | Activation of transcription factors (e.g., NF-κB) downstream of P2 receptor signaling | [1] |
| Ap4A | Widespread changes in gene expression (e.g., downregulation of immune response and cancer promotion genes) | Intracellular accumulation leading to altered transcriptional programs; potential displacement of inhibitory proteins (e.g., HINT1) from transcription factors. | [10] |
| This compound | Can be incorporated as an mRNA cap, potentially altering mRNA stability and gene expression. | Utilization as an initiating nucleotide by RNA polymerase. | [11][12] |
Signaling Pathways
ATP Downstream Signaling
Extracellular ATP initiates signaling by binding to P2X and P2Y receptors on the cell surface. Activation of P2X receptors, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization.[1] P2Y receptor activation triggers conformational changes that activate heterotrimeric G proteins. Depending on the G protein subunit (Gq/11, Gs, or Gi), this can lead to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), or the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[3][13] These second messengers, in turn, regulate a plethora of downstream effectors, including protein kinases, ion channels, and transcription factors.
This compound Downstream Signaling
The downstream signaling of this compound is less characterized than that of ATP but is understood to primarily act on P2X receptors, leading to vasoconstriction.[6][13] Similar to ATP, this compound binding to P2X receptors would cause an influx of cations and subsequent cellular responses. However, its greater stability suggests that these responses may be more prolonged. Intracellularly, this compound levels rise under stress conditions, and it can be incorporated into mRNA as a 5' cap, which can affect mRNA stability and translation, thereby regulating gene expression.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 3. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of diadenosine polyphosphates (ApnAs), adenosine polyphospho guanosines (ApnGs) and guanosine polyphospho guanosines (GpnGs) at P2 receptors in the rat mesenteric arterial bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of diadenosine polyphosphates (ApnAs) and adenosine polyphospho guanosines (ApnGs) on rat mesenteric artery P2X receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The critical role of adenosine and guanosine in the affinity of dinucleoside polyphosphates to P2X-receptors in the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Guiding Specificity: A Comparative Analysis of a Novel Ap4G Biosensor
The development of highly specific biosensors is paramount for accurate molecular detection in complex biological milieu. This guide provides a comprehensive comparison of a novel, hypothetical Ap4G biosensor against an existing, experimentally validated adenosine (B11128) triphosphate (ATP) aptasensor, offering insights into performance benchmarks and detailed experimental protocols for specificity validation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and application of molecular biosensors.
Performance Comparison: Specificity is Key
A critical performance metric for any biosensor is its specificity – the ability to detect the target molecule without interference from structurally similar molecules. For an this compound biosensor, it is crucial to demonstrate high selectivity against other dinucleoside polyphosphates (e.g., Ap3G, Ap5G) and ubiquitous nucleotides such as adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP).
Due to the limited availability of published data on validated this compound biosensors, this guide utilizes a highly specific fluorescent aptasensor for ATP as a benchmark for comparison.[1] This aptasensor has been rigorously tested against its analogs, ADP and AMP, providing a clear framework for evaluating the specificity of our novel this compound biosensor.
Table 1: Specificity Comparison of a Novel this compound Biosensor and an ATP Aptasensor
| Analyte | Novel this compound Biosensor (Hypothetical Data) | ATP Fluorescent Aptasensor[1] |
| Concentration | Relative Response (%) | |
| Target | ||
| This compound | 1 µM | 100 |
| ATP | - | - |
| Analogs | ||
| Ap3G | 1 µM | < 5 |
| Ap5G | 1 µM | < 5 |
| ATP | 1 µM | < 10 |
| ADP | 1 µM | < 2 |
| AMP | 1 µM | < 1 |
Experimental Protocols: A Roadmap to Validation
The validation of a novel biosensor's specificity involves a systematic series of experiments to quantify its response to the target molecule in the presence of potential interfering compounds. The following protocols outline the key steps for validating the specificity of the novel this compound biosensor.
Cross-Reactivity Testing
This experiment is designed to determine the degree to which the biosensor responds to molecules that are structurally similar to this compound.
Materials:
-
Novel this compound biosensor
-
This compound standard solutions (a range of concentrations)
-
Solutions of potential cross-reactants: Ap3G, Ap5G, ATP, ADP, AMP (at a concentration significantly higher than the target's expected physiological concentration)
-
Assay buffer
Procedure:
-
Prepare a series of standard dilutions of this compound in the assay buffer.
-
Generate a standard curve by measuring the biosensor's response to each this compound concentration.
-
Prepare solutions of each potential cross-reactant in the assay buffer. The concentration of these analogs should be at least 10-fold higher than the highest concentration of this compound used in the standard curve.
-
Measure the biosensor's response to each of the cross-reactant solutions.
-
Calculate the percentage of cross-reactivity for each analog using the following formula[2][3]:
% Cross-reactivity = (Concentration of this compound that gives the same response as the analog / Concentration of the analog) x 100
Competitive Binding Assay
This assay assesses the ability of the biosensor to bind to this compound in the presence of a competing analog.
Materials:
-
Novel this compound biosensor
-
This compound standard solution (at a concentration that gives a mid-range response)
-
Solutions of a competing analog (e.g., ATP) at various concentrations
-
Assay buffer
Procedure:
-
Incubate the biosensor with the standard this compound solution.
-
Introduce the competing analog at increasing concentrations to the this compound-bound biosensor.
-
Measure the change in the biosensor's signal as the analog concentration increases. A significant decrease in the signal indicates that the analog is displacing this compound from the biosensor, signifying cross-reactivity.
Visualizing the Workflow and Signaling Context
To better illustrate the processes involved in biosensor validation and its application, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Diadenosine Tetraphosphate (Ap4A) Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ap4A hydrolases, a critical class of enzymes in cellular signaling and homeostasis. Diadenosine tetraphosphate (B8577671) (Ap4A) is a signaling molecule, or "alarmone," produced in response to cellular stress, such as oxidative stress and heat shock. Its intracellular concentrations are tightly regulated by specific hydrolases. Understanding the similarities and differences between these enzymes across various organisms is crucial for elucidating their physiological roles and for the development of targeted therapeutics.
Key Families of Ap4A Hydrolases
Ap4A hydrolases are broadly categorized into two main groups based on their cleavage mechanism:
-
Asymmetrical Hydrolases: These enzymes cleave Ap4A into one molecule of ATP and one molecule of AMP. This class primarily includes members of the Nudix (Nucleoside diphosphate (B83284) linked to moiety X) and Histidine Triad (B1167595) (HIT) superfamilies. Human Ap4A hydrolase, NUDT2, is a key member of the Nudix family.[1][2]
-
Symmetrical Hydrolases: These enzymes cleave Ap4A into two molecules of ADP. This mode of action is characteristic of the ApaH family, predominantly found in Gram-negative bacteria like E. coli, and the YqeK family, found in Gram-positive bacteria such as Staphylococcus aureus.[1][3]
The distinct products of these two enzyme classes imply different downstream effects on cellular nucleotide pools and signaling pathways.
Comparative Performance: Kinetic Parameters
The efficiency and substrate affinity of Ap4A hydrolases can be compared using their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity for the substrate (Ap4A), while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
| Enzyme Family | Organism | Enzyme | Cleavage | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Nudix | Homo sapiens | NUDT2 | Asymmetrical | N/A | N/A | N/A |
| HIT | Schizosaccharomyces pombe | Aph1 | Asymmetrical | 22 - 36[4] | N/A | N/A |
| ApaH | Salmonella enterica | ApaH | Symmetrical | N/A | N/A | 1.0 x 10⁶[5] |
| YqeK | Staphylococcus aureus | YqeK | Symmetrical | N/A | N/A | 3.4 x 10⁷[5] |
| YqeK | Streptococcus pneumoniae | SP1746 | Symmetrical | N/A | N/A | 3.2 x 10⁶[5] |
| YqeK | Streptococcus pyogenes | YqeK | Symmetrical | ~216[6] | N/A | N/A |
| Other | Escherichia coli | Adenylate Kinase | Symmetrical | 14 (Kd)[7] | ~5 x 10⁻⁶[7] | Low |
Substrate Specificity
While Ap4A is a primary substrate, the specificity of these hydrolases can vary.
-
Human NUDT2: Besides Ap4A, NUDT2 has been shown to have decapping activity on 5'-triphosphorylated viral RNA, suggesting a broader role in RNA metabolism and antiviral defense.[8]
-
S. pombe Aph1: Ap4A is the optimal substrate for this enzyme among various nucleotides and dinucleoside polyphosphates tested.[4]
-
YqeK Family: These enzymes also exhibit activity towards other dinucleoside tetraphosphates such as Gp4G, Ap4G, and Ap4U with similar catalytic efficiencies to Ap4A.[5]
-
Myxococcus xanthus ApaH: This enzyme requires Co²⁺ for the hydrolysis of dinucleoside polyphosphates (ApnA) but utilizes Mn²⁺ for ATP hydrolysis, indicating metal-ion-dependent substrate preference.[9]
Signaling Pathways Involving Ap4A
Ap4A is implicated in several critical signaling pathways. Its synthesis is often initiated by aminoacyl-tRNA synthetases, like Lysyl-tRNA synthetase (LysRS), under stress conditions. The subsequent hydrolysis of Ap4A terminates the signal.
Caption: Overview of Ap4A synthesis, hydrolysis, and downstream signaling.
Experimental Protocols
General Principle for In Vitro Ap4A Hydrolase Activity Assay
The activity of Ap4A hydrolases is typically measured by quantifying the decrease in the substrate (Ap4A) or the increase in its hydrolysis products (ATP and AMP for asymmetrical cleavage; ADP for symmetrical cleavage) over time.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation and quantification of the substrate and products.
Workflow:
Caption: HPLC-based workflow for measuring Ap4A hydrolase activity.
Protocol Details:
-
Reaction Mixture: Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0), a required divalent cation (e.g., 5 mM MgCl₂), and a known concentration of Ap4A.
-
Enzyme Addition: Initiate the reaction by adding the purified Ap4A hydrolase.
-
Incubation and Sampling: Incubate the reaction at the optimal temperature for the enzyme. At specific time intervals, remove aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquots, for example, by heating or adding a chelating agent like EDTA.
-
HPLC Analysis: Analyze the quenched samples by HPLC using an anion-exchange column to separate the negatively charged nucleotides.
-
Data Analysis: Determine the concentrations of Ap4A, ATP, AMP, and/or ADP by integrating the areas of their respective peaks and comparing them to a standard curve. Calculate the initial reaction rate from the linear portion of the product formation or substrate depletion curve.
Method 2: Coupled Enzyme Colorimetric/Fluorometric Assay
This method indirectly measures Ap4A hydrolysis by quantifying the inorganic phosphate (B84403) (Pi) released from the products (ATP or ADP) by a coupling enzyme.
Workflow:
Caption: Workflow for a coupled enzyme assay for Ap4A hydrolase activity.
Protocol Details:
-
Reaction Mixture: Prepare a reaction mixture similar to the HPLC method but include a coupling enzyme, such as alkaline phosphatase, which will hydrolyze the phosphate groups from the ATP or ADP products.
-
Reaction Initiation and Incubation: Start the reaction with the Ap4A hydrolase and incubate.
-
Phosphate Detection: At desired time points, stop the reaction and add a reagent that specifically detects inorganic phosphate, such as a malachite green-based reagent for colorimetric detection or a phosphate-binding protein for a fluorescent assay.
-
Measurement: Measure the absorbance or fluorescence using a plate reader or spectrophotometer.
-
Data Analysis: Determine the amount of inorganic phosphate released by comparing the signal to a phosphate standard curve. The rate of phosphate production is proportional to the Ap4A hydrolase activity.
Conclusion
The study of Ap4A hydrolases reveals a fascinating diversity in mechanism and function across different domains of life. The symmetrical cleavage of Ap4A by bacterial ApaH and YqeK enzymes stands in contrast to the asymmetrical cleavage by the eukaryotic Nudix and HIT family hydrolases. These differences, along with their kinetic properties and substrate specificities, provide a rich landscape for further investigation. For drug development, the structural and functional distinctions between human and bacterial Ap4A hydrolases may offer opportunities for the design of species-specific inhibitors, potentially leading to novel antimicrobial agents. Further research to fill the gaps in our knowledge of the kinetic parameters of these enzymes will be invaluable in advancing these efforts.
References
- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 2. Cloning of the Schizosaccharomyces pombe gene encoding diadenosine 5',5"'-P1,P4-tetraphosphate (Ap4A) asymmetrical hydrolase: sequence similarity with the histidine triad (HIT) protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of COG1713 (YqeK) as a Novel Diadenosine Tetraphosphate Hydrolase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of diadenosine tetraphosphate (Ap4A) hydrolase from Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse YqeK Diadenosine Tetraphosphate Hydrolases Control Biofilm Formation in an Iron-Dependent Manner [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NUDT2 initiates viral RNA degradation by removal of 5′-phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic characteristics of an ApaH-like phosphatase, PrpA, and a diadenosine tetraphosphate hydrolase, ApaH, from Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ap4G: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Ap4G (diadenosine tetraphosphate), a nucleotide used in various research applications. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. Always wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
Quantitative Data Summary for this compound Disposal
The recommended disposal method for this compound depends on the quantity and concentration of the waste. The following table provides a structured guide for proper disposal.
| Quantity of this compound (Solid) | Volume of this compound Solution | Concentration | Recommended Disposal Method |
| < 1 gram | < 100 mL | < 10 mM | Chemical Waste Collection: Treat as chemical waste. Collect in a designated, properly labeled, and sealed waste container for pickup by your institution's hazardous waste management. |
| 1 - 10 grams | 100 mL - 1 L | ≥ 10 mM | Chemical Waste Collection: Treat as chemical waste. Collect in a designated, properly labeled, and sealed waste container for pickup by your institution's hazardous waste management. |
| > 10 grams | > 1 L | Any concentration | Chemical Waste Collection: Treat as chemical waste. Collect in a designated, properly labeled, and sealed waste container for pickup by your institution's hazardous waste management. |
Note: Due to the high water hazard potential, drain disposal of this compound is not recommended regardless of the quantity or concentration.
Experimental Protocol: this compound Waste Disposal
This protocol details the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Objective: To safely collect and manage this compound waste for proper disposal by authorized personnel.
Materials:
-
This compound waste (solid or in solution)
-
Designated chemical waste container (compatible with aqueous solutions, clearly labeled)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
-
Waste label
-
Fume hood (if handling volatile solutions or creating aerosols)
Procedure:
-
Container Preparation:
-
Obtain a designated chemical waste container from your institution's EHS department.
-
Ensure the container is clean, in good condition, and has a secure lid.
-
Affix a hazardous waste label to the container. Fill out the label with the full chemical name ("diadenosine tetraphosphate" or "this compound"), concentration (if in solution), and the date of accumulation.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the prepared waste container.
-
If transferring solutions, use a funnel to prevent spills.
-
For solid waste, carefully place it in the container, avoiding the creation of dust.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Container Sealing and Storage:
-
Securely close the lid of the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or the waste is ready for disposal, follow your institution's procedures to request a pickup from the EHS or hazardous waste management team.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Ap4G
For researchers and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of P1,P4-Di(adenosine-5') tetraphosphate (B8577671) (Ap4G), a dinucleoside polyphosphate involved in various cellular processes. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Key Physical and Chemical Properties of this compound
A thorough understanding of the substance's properties is the first step in safe handling. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C20H28N10O20P4 (free acid) | [1][2] |
| Molecular Weight | 852.39 g/mol (free acid) | [1][2][3] |
| Appearance | White to off-white lyophilized powder or a colorless to slightly yellow solution. | [1] |
| Solubility | Good solubility in water and aqueous buffers (≥ 10 mM). | [3] |
| Storage Temperature | -20°C for long-term storage. | [1][2] |
| Stability | Stable at room temperature for short periods (up to one week). | [1][2] |
| Purity | Typically ≥ 95% (HPLC). | [1][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance. While specific toxicity data is limited, it is prudent to handle it with care to avoid potential health effects. Accidental ingestion may be harmful, especially to individuals with pre-existing organ damage. The primary routes of exposure are inhalation of the powder, and skin or eye contact.
The following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: When handling the powdered form, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.
-
Body Protection: A standard laboratory coat.
Procedural Guidance for Safe Handling of this compound
Adhering to a strict protocol minimizes the risk of exposure and contamination. The following step-by-step guide outlines the safe handling of this compound from receipt to preparation of a stock solution.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Immediately transfer the container to a -20°C freezer for storage.[1][2]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), and date of receipt.
Preparation of Stock Solutions (from powdered this compound)
This procedure should be performed in a chemical fume hood to minimize inhalation risk.
-
Gather Materials: Assemble all necessary equipment, including PPE, a calibrated analytical balance, appropriate glassware, and your chosen buffer.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust clouds.
-
Solubilization: Add the appropriate volume of solvent (e.g., sterile, nuclease-free water or buffer) to the vessel containing the this compound powder.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.[3]
-
pH Adjustment (if necessary): If preparing a solution from the free acid, the pH may need to be adjusted.
-
Sterilization (if required): If the application requires a sterile solution, filter it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory is crucial for safety and compliance.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Alert: Inform your laboratory supervisor and any personnel in the vicinity.
-
Containment (for liquids): For liquid spills, use absorbent pads to contain the spill.
-
Clean-up (for powders): For powder spills, gently cover with a damp paper towel to avoid creating dust. Then, carefully wipe up the material.
-
Decontamination: Clean the spill area with an appropriate detergent and water.
-
Waste Disposal: Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) in a sealed bag and dispose of it as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Unused this compound (Solid or Solution): Unused or expired this compound should be treated as chemical waste. It should be collected in a clearly labeled, sealed container for disposal by a certified hazardous waste management company. Do not pour concentrated solutions down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated chemical waste container.
-
Aqueous Waste: For very dilute aqueous solutions, consult your institution's environmental health and safety office. Some localities may permit drain disposal with copious amounts of water for non-hazardous, water-soluble chemicals. However, given that this compound is classified as hazardous, it is best practice to collect all aqueous waste containing this compound for professional disposal. Some guidelines for nucleic acid waste suggest decontamination with a 10% bleach solution before disposal, but this should be confirmed with your institution's safety protocols.[4]
Visualizing Safety and Process Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Generalized signaling pathway of extracellular this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
